molecular formula C6H9O3- B1246410 3-Oxohexanoate

3-Oxohexanoate

Número de catálogo: B1246410
Peso molecular: 129.13 g/mol
Clave InChI: BDCLDNALSPBWPQ-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-oxohexanoate is a carboxylic acid anion. It derives from a hexanoate.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C6H9O3-

Peso molecular

129.13 g/mol

Nombre IUPAC

3-oxohexanoate

InChI

InChI=1S/C6H10O3/c1-2-3-5(7)4-6(8)9/h2-4H2,1H3,(H,8,9)/p-1

Clave InChI

BDCLDNALSPBWPQ-UHFFFAOYSA-M

SMILES

CCCC(=O)CC(=O)[O-]

SMILES canónico

CCCC(=O)CC(=O)[O-]

Origen del producto

United States

Foundational & Exploratory

The Biological Significance of 3-Oxohexanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Metabolic Role, Analytical Methodologies, and Clinical Relevance

Abstract

3-Oxohexanoate, a medium-chain 3-keto acid, is an intermediate metabolite in the catabolism of fatty acids. While its presence in biological systems is transient, its accumulation or deficiency can be indicative of underlying metabolic perturbations. This technical guide provides a comprehensive overview of the biological significance of this compound, with a focus on its role in fatty acid metabolism, its association with inborn errors of metabolism, and detailed methodologies for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and related diseases.

Introduction

This compound, also known as 3-ketohexanoic acid, is a six-carbon keto acid. In biological systems, it primarily exists as its coenzyme A (CoA) thioester, 3-oxohexanoyl-CoA. This intermediate is a key player in the mitochondrial beta-oxidation of fatty acids, the primary pathway for cellular energy production from lipids. The study of this compound and its metabolic context is crucial for understanding normal physiology and the pathophysiology of various metabolic disorders.

Metabolic Pathways Involving this compound

The primary biological significance of this compound lies in its role as an intermediate in the beta-oxidation of fatty acids.

Fatty Acid Beta-Oxidation

Beta-oxidation is a cyclical process that occurs in the mitochondria, sequentially shortening fatty acyl-CoA molecules by two carbons per cycle to produce acetyl-CoA, NADH, and FADH2. 3-Oxohexanoyl-CoA is the substrate for the final step in the beta-oxidation of a six-carbon fatty acid (hexanoic acid). The enzyme 3-ketoacyl-CoA thiolase (also known as beta-ketothiolase) catalyzes the thiolytic cleavage of 3-oxohexanoyl-CoA, yielding one molecule of acetyl-CoA and one molecule of butyryl-CoA. Butyryl-CoA then undergoes further rounds of beta-oxidation.

Mammals possess multiple 3-ketoacyl-CoA thiolase isozymes with varying substrate specificities.[1][2] The mitochondrial acetoacetyl-CoA thiolase (T2), encoded by the ACAT1 gene, is crucial for both ketone body metabolism and the catabolism of the amino acid isoleucine.[3][4][5] Thiolase I, or 3-ketoacyl-CoA thiolase, exhibits broad chain-length specificity and is involved in degradative pathways like beta-oxidation.[1][2]

Fatty_Acid_Beta_Oxidation Hexanoyl_CoA Hexanoyl-CoA (C6) Enoyl_CoA Trans-Δ2-Hexenoyl-CoA Hexanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA (S)-3-Hydroxyhexanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Oxohexanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Butyryl_CoA Butyryl-CoA (C4) Ketoacyl_CoA->Butyryl_CoA 3-Ketoacyl-CoA Thiolase (CoASH) Acetyl_CoA Acetyl-CoA (C2) Ketoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase (CoASH)

Figure 1: Beta-oxidation of Hexanoyl-CoA.

Potential Role in Fatty Acid Synthesis

While primarily a catabolic intermediate, the reverse reaction catalyzed by 3-ketoacyl-CoA thiolase, a Claisen condensation, is a fundamental step in fatty acid synthesis. However, in eukaryotes, the cytosolic fatty acid synthase (FAS) complex carries out the de novo synthesis of fatty acids, and 3-oxohexanoyl-ACP (acyl carrier protein) would be the analogous intermediate.

Association with Metabolic Disorders

Elevated levels of this compound and other organic acids in urine can be indicative of inborn errors of metabolism.

Beta-Ketothiolase Deficiency

Beta-ketothiolase deficiency (OMIM #203750) is a rare autosomal recessive disorder that impairs the catabolism of isoleucine and ketone bodies.[3][5] This condition is caused by mutations in the ACAT1 gene, leading to deficient mitochondrial acetoacetyl-CoA thiolase (T2) activity.[4] During periods of metabolic stress, such as fasting or illness, affected individuals can experience severe ketoacidotic episodes.[3] While the primary diagnostic markers are metabolites of isoleucine catabolism, such as 2-methyl-3-hydroxybutyrate and tiglylglycine, the potential for accumulation of other keto acids exists.

Other Inborn Errors of Metabolism

Urinary organic acid analysis is a key diagnostic tool for a wide range of inborn errors of metabolism.[6][7] While specific elevations of this compound have not been extensively documented as a primary diagnostic marker, its presence in a comprehensive organic acid profile could provide supporting evidence for defects in fatty acid oxidation or related pathways. For instance, in HMG-CoA synthase deficiency, a disorder of ketone body synthesis, elevations of various hydroxylated hexanoic and hexenoic acids have been observed in urine.[8]

Quantitative Data

Currently, there is a paucity of published data specifically quantifying this compound in human biological fluids. The Human Metabolome Database (HMDB) notes that 3-Oxohexanoic acid has been detected but not quantified in several food sources.[9] One study quantified a related compound, 2-ethyl-3-oxohexanoic acid, in human urine following oral administration of 2-ethylhexanoic acid, a metabolite of phthalates.[10] The concentrations of 2-ethyl-3-oxohexanoic acid were determined after methylation and GC-MS analysis.[10] This highlights the feasibility of quantifying such keto acids, though specific data for this compound remains to be established in large-scale metabolomic studies.

Table 1: Quantitative Data for a Related Compound: 2-ethyl-3-oxohexanoic acid in Human Urine

AnalyteMatrixConcentration RangeAnalytical MethodReference
2-ethyl-3-oxohexanoic acidUrineNot specifiedGC-MS after methylation[10]

Note: This table is provided as an example of the type of quantitative data that could be generated for this compound. Further research is needed to establish reference ranges for this compound in various biological matrices.

Experimental Protocols

The analysis of this compound in biological samples typically requires gas chromatography-mass spectrometry (GC-MS) due to its volatile nature after derivatization.

Sample Preparation and Derivatization for GC-MS Analysis of Urinary Organic Acids

The following is a general protocol for the analysis of organic acids in urine, which can be adapted for the specific detection of this compound.

Materials:

  • Urine sample

  • Internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar keto acid not present in the sample)

  • Ethyl acetate

  • Sodium chloride

  • Hydrochloric acid

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Nitrogen gas for evaporation

Procedure:

  • Sample Collection and Storage: Collect a random or first-morning void urine sample. For quantitative analysis, a 24-hour collection may be preferred. Store samples at -80°C until analysis.

  • Internal Standard Spiking: Thaw the urine sample and centrifuge to remove any precipitate. To a known volume of urine (e.g., 1 mL), add a known amount of the internal standard.

  • Acidification and Extraction: Acidify the sample with hydrochloric acid to a pH of approximately 1. Add sodium chloride to saturate the aqueous phase. Extract the organic acids with two portions of ethyl acetate. Vortex or shake vigorously and then centrifuge to separate the layers.

  • Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (e.g., 40°C). It is crucial to avoid excessive heat and prolonged drying to prevent the loss of volatile compounds.[11]

  • Derivatization: To the dried residue, add pyridine and the derivatizing agent (BSTFA with 1% TMCS). Cap the vial tightly and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to convert the organic acids into their more volatile trimethylsilyl (TMS) derivatives.[12]

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Spike_IS Spike with Internal Standard Urine_Sample->Spike_IS Acidify_Extract Acidify and Extract with Ethyl Acetate Spike_IS->Acidify_Extract Evaporate Evaporate to Dryness Acidify_Extract->Evaporate Derivatize Derivatize with BSTFA + TMCS Evaporate->Derivatize GCMS_Analysis GC-MS Analysis Derivatize->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Figure 2: General workflow for GC-MS analysis of urinary organic acids.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of TMS-derivatized this compound. Optimization will be required for specific instrumentation.

Table 2: Suggested GC-MS Parameters

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
Injection ModeSplitless or split (e.g., 10:1)
Injector Temperature250-280°C
Oven Temperature ProgramInitial temp: 60-80°C, hold for 1-2 min; Ramp: 5-10°C/min to 280-300°C; Hold: 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull scan (e.g., m/z 50-600) for qualitative analysis and identification of the derivatized this compound. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the TMS-derivatized this compound and the internal standard.

Conclusion

This compound is a key, albeit transient, intermediate in fatty acid metabolism. Its accurate quantification in biological fluids holds the potential to serve as a biomarker for inborn errors of metabolism, particularly those affecting beta-oxidation. The methodologies outlined in this guide provide a framework for researchers to investigate the biological roles of this compound further. Future metabolomics studies are warranted to establish normative concentration ranges in various populations and to explore its utility as a diagnostic and prognostic marker in a range of metabolic diseases.

References

The Emergence of a Metabolic Intermediate: A Technical Guide to 3-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxohexanoate, and its activated form 3-oxohexanoyl-CoA, represents a critical intermediate in the metabolic flux of fatty acids. While not as widely recognized as terminal products, its position within the β-oxidation spiral places it at a crucial juncture of energy metabolism and biosynthetic pathways. This technical guide provides an in-depth exploration of this compound, beginning with the historical discoveries that laid the groundwork for its identification. We delve into its biochemical significance, detailing its role in fatty acid metabolism and its relationship with ketone body pathways. Furthermore, this guide presents detailed experimental protocols for the isolation, identification, and quantification of this compound, alongside an examination of its potential, though still emerging, role in cellular signaling. Finally, we present key quantitative data and visual representations of relevant metabolic and experimental workflows to serve as a comprehensive resource for researchers in the fields of biochemistry, drug discovery, and metabolic engineering.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader history of fatty acid metabolism, a cornerstone of modern biochemistry. Its existence as an intermediate was predicted and later confirmed through the elucidation of the fatty acid β-oxidation pathway.

The Dawn of Fatty Acid Oxidation

The journey to understanding how fatty acids are broken down for energy began in the early 20th century. In a landmark series of experiments in 1904, German chemist Franz Knoop fed dogs fatty acids with a phenyl group attached at the terminal (ω) carbon.[1][2] He observed that when the fatty acid chain had an even number of carbons, the urine contained phenylacetic acid, whereas an odd-numbered chain resulted in the excretion of benzoic acid.[1] This led to his revolutionary hypothesis that fatty acids are degraded in a stepwise process involving the oxidation of the β-carbon atom, releasing a two-carbon unit in each cycle.[1][2] This fundamental concept of β-oxidation laid the theoretical groundwork for the existence of specific keto-acyl intermediates.

Enzymatic and Coenzyme Revelations

The decades following Knoop's discovery were marked by the painstaking work of isolating the enzymes and cofactors involved in this intricate metabolic dance. The discovery of Coenzyme A (CoA) by Fritz Lipmann in the 1940s was a pivotal moment, revealing the activated form of fatty acids that enters the β-oxidation spiral. This led to the understanding that the intermediates in this pathway are not free carboxylic acids but rather their CoA thioesters.

Subsequent research focused on the enzymatic machinery responsible for each step of the cycle. The enzyme 3-ketoacyl-CoA thiolase (also known as β-ketothiolase), which catalyzes the final step of cleaving a 3-ketoacyl-CoA into a shortened acyl-CoA and acetyl-CoA, was identified and characterized.[3][4] This enzyme's specificity for 3-ketoacyl-CoAs provided direct evidence for the existence of these transient intermediates, including 3-oxohexanoyl-CoA.

While a single "discoverer" of this compound is not typically cited in historical accounts, its identification was an inevitable consequence of the systematic dissection of the β-oxidation pathway. The convergence of Knoop's β-oxidation theory, the discovery of Coenzyme A, and the characterization of the enzymes of fatty acid metabolism collectively established the existence and role of 3-oxohexanoyl-CoA.

Biochemical Significance

This compound, primarily in its CoA-activated form, is a key metabolite in several fundamental biochemical pathways.

Role in Fatty Acid β-Oxidation

3-Oxohexanoyl-CoA is a direct intermediate in the catabolism of fatty acids with six or more carbons.[5][6] In the mitochondrial matrix, fatty acyl-CoAs undergo a repeating four-step cycle of oxidation, hydration, oxidation, and thiolysis. 3-Oxohexanoyl-CoA is the product of the third step, the oxidation of 3-hydroxyhexanoyl-CoA, and the substrate for the final thiolytic cleavage by β-ketothiolase, which yields butyryl-CoA and acetyl-CoA.

Link to Fatty Acid Synthesis and Elongation

The reactions of fatty acid metabolism are often reversible. In fatty acid synthesis and elongation, the condensation of acetyl-CoA and butyryl-CoA, catalyzed by β-ketothiolase, can form 3-oxohexanoyl-CoA.[5][7] This intermediate is then subsequently reduced, dehydrated, and reduced again to form the elongated hexanoyl-CoA.

Connection to Ketone Body Metabolism

As a β-keto acid, this compound is structurally related to the ketone bodies acetoacetate and β-hydroxybutyrate.[8] While not a primary ketone body itself, its metabolism is linked. The acetyl-CoA produced from the thiolysis of 3-oxohexanoyl-CoA can be a substrate for ketogenesis in the liver during periods of fasting or low carbohydrate intake. Conversely, in extrahepatic tissues, the enzymes involved in ketolysis are capable of acting on short- and medium-chain 3-ketoacyl-CoAs.

Quantitative Data

The following table summarizes key quantitative information for 3-Oxohexanoic acid and its CoA ester.

Property3-Oxohexanoic Acid3-Oxohexanoyl-CoA
Molecular Formula C₆H₁₀O₃[9][10]C₂₇H₄₄N₇O₁₈P₃S[5]
Molar Mass 130.14 g/mol [9][10]879.66 g/mol [5]
CAS Number 4380-91-0[9][10]19774-86-8[5]
PubChem CID 439658[9]102037

Experimental Protocols

The detection and quantification of this compound and its CoA derivative require specific and sensitive analytical methods due to their low intracellular concentrations and transient nature.

Extraction of Short-Chain Acyl-CoAs from Biological Samples

This protocol is a generalized method for the extraction of short-chain acyl-CoAs, including 3-oxohexanoyl-CoA, from cultured cells or tissues.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Ice-cold 5% (w/v) perchloric acid (PCA)

  • Saturated K₂CO₃ solution

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • Centrifuge

  • pH meter

Procedure:

  • Homogenization: Homogenize cell pellets or tissue samples in 1 mL of ice-cold 10% TCA or 5% PCA per 100 mg of tissue or 10⁷ cells.

  • Precipitation: Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Neutralization: Neutralize the supernatant by the dropwise addition of saturated K₂CO₃ solution to a pH of 6.5-7.0. Monitor the pH carefully.

  • SPE Cleanup:

    • Condition an SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

    • Load the neutralized supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol or acetonitrile.

  • Drying: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for subsequent analysis (e.g., mobile phase for LC-MS).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, 3-Oxohexanoic acid must be derivatized to increase its volatility.

Derivatization (as Pentafluorobenzyl Ester):

  • To the dried extract from a saponified sample (to cleave the CoA), add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.[11]

  • Vortex the mixture and incubate at room temperature for 20 minutes.[11]

  • Dry the sample under a stream of nitrogen.

  • Reconstitute the derivatized sample in 50 µL of iso-octane for injection into the GC-MS.[11]

GC-MS Parameters (Example):

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for the structural confirmation of 3-Oxohexanoic acid, particularly if a purified standard is available or if the compound is present in sufficient concentration in a mixture.

Sample Preparation:

  • Dissolve the purified 3-Oxohexanoic acid or a concentrated extract in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Add a known amount of an internal standard (e.g., TSP for D₂O) for chemical shift referencing and quantification.

¹H NMR Acquisition Parameters (Example):

  • Spectrometer: 500 MHz or higher.

  • Pulse Sequence: Standard 1D ¹H experiment (e.g., 'zg30').

  • Number of Scans (NS): 128 or higher, depending on the sample concentration.[12]

  • Acquisition Time (AQ): 1.36 s.[12]

  • Relaxation Delay (D1): 2 s.[12]

  • Spectral Width (SW): 20 ppm.[12]

Expected ¹H NMR Signals for 3-Oxohexanoic Acid:

  • A triplet corresponding to the terminal methyl group (C6).

  • A multiplet (sextet) for the methylene group at C5.

  • A triplet for the methylene group at C4.

  • A singlet for the methylene group at C2, adjacent to the ketone and carboxylic acid.

Signaling Pathways

While the primary role of this compound is metabolic, emerging research suggests that intermediates of fatty acid and ketone metabolism can also act as signaling molecules, often through epigenetic modifications or receptor binding.

Potential for Histone Modification

The structurally similar ketone body, β-hydroxybutyrate, has been shown to be an endogenous inhibitor of histone deacetylases (HDACs), leading to changes in gene expression.[2] Given the structural similarities, it is plausible that this compound or its derivatives could also influence histone acetylation, although this has yet to be directly demonstrated.

Interaction with Cellular Receptors

Ketone bodies are known to interact with specific G-protein coupled receptors, such as HCAR2 (GPR109A).[13] While the affinity of this compound for these receptors is unknown, the precedent for short- and medium-chain fatty acid derivatives acting as receptor ligands suggests a potential, yet unexplored, signaling role.

Allosteric Regulation of Enzymes

Intermediates of β-oxidation are known to exert allosteric control over the enzymes within the pathway.[14] For example, 3-ketoacyl-CoA can inhibit upstream enzymes like enoyl-CoA hydratase and acyl-CoA dehydrogenase, providing a feedback mechanism to regulate the metabolic flux.[14]

Visualizations

Metabolic Pathway

Fatty_Acid_Beta_Oxidation Hexanoyl_CoA Hexanoyl-CoA trans_2_Hexenoyl_CoA trans-Δ²-Hexenoyl-CoA Hexanoyl_CoA->trans_2_Hexenoyl_CoA Acyl-CoA Dehydrogenase invis1 Hexanoyl_CoA->invis1 L_3_Hydroxyhexanoyl_CoA L-3-Hydroxyhexanoyl-CoA trans_2_Hexenoyl_CoA->L_3_Hydroxyhexanoyl_CoA Enoyl-CoA Hydratase invis2 trans_2_Hexenoyl_CoA->invis2 3_Oxohexanoyl_CoA 3-Oxohexanoyl-CoA L_3_Hydroxyhexanoyl_CoA->3_Oxohexanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase invis3 L_3_Hydroxyhexanoyl_CoA->invis3 Butyryl_CoA Butyryl-CoA 3_Oxohexanoyl_CoA->Butyryl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA 3_Oxohexanoyl_CoA->Acetyl_CoA β-Ketothiolase invis4 3_Oxohexanoyl_CoA->invis4 FAD FAD FADH2 FADH₂ H2O H₂O NAD NAD⁺ NADH NADH + H⁺ CoA_SH CoA-SH invis1->FAD invis1->FADH2 invis2->H2O invis3->NAD invis3->NADH invis4->CoA_SH

Caption: The final steps of β-oxidation of hexanoyl-CoA, highlighting the formation and cleavage of 3-Oxohexanoyl-CoA.

Experimental Workflow

Experimental_Workflow Sample Biological Sample (Cells/Tissue) Extraction Extraction with TCA/PCA Sample->Extraction Neutralization Neutralization Extraction->Neutralization SPE Solid-Phase Extraction (SPE) Neutralization->SPE Analysis Analysis SPE->Analysis GC_MS GC-MS (after derivatization) Analysis->GC_MS LC_MS LC-MS/MS Analysis->LC_MS NMR NMR Spectroscopy Analysis->NMR

Caption: A generalized workflow for the extraction and analysis of this compound from biological samples.

Conclusion

This compound, while often overshadowed by the more prominent players in fatty acid metabolism, holds a position of fundamental importance. Its discovery was a natural progression of our understanding of β-oxidation, and its role as a metabolic intermediate is well-established. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to investigate this molecule further. While its direct role in cellular signaling is still an emerging field, the precedents set by structurally similar metabolites suggest that this compound may yet reveal novel biological functions beyond its established metabolic context. This guide serves as a foundational resource to stimulate and support further inquiry into this pivotal, yet underappreciated, molecule.

References

The Role of 3-Oxohexanoate in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexanoate, a medium-chain keto acid, is a critical intermediate in the mitochondrial fatty acid beta-oxidation pathway. This metabolic process is fundamental for energy production from lipids, particularly during periods of fasting or prolonged exercise. The proper flux through this pathway is essential for cellular homeostasis, and its dysregulation is implicated in various metabolic disorders. This technical guide provides an in-depth exploration of the role of this compound, its enzymatic regulation, and its potential as a biomarker and therapeutic target. We will delve into the quantitative aspects of its metabolism, detailed experimental protocols for its study, and its putative role in cellular signaling.

Biochemical Properties and Metabolic Context

This compound, also known as 3-ketohexanoate, is the ketoacyl intermediate in the beta-oxidation of a six-carbon fatty acid, hexanoic acid. In its activated form, 3-Oxohexanoyl-CoA, it is a substrate for the final thiolytic cleavage step in the beta-oxidation cycle. This process systematically shortens fatty acyl-CoA chains by two carbons per cycle, generating acetyl-CoA, which then enters the citric acid cycle for ATP production.

The metabolism of 3-Oxohexanoyl-CoA is primarily governed by the enzyme 3-ketoacyl-CoA thiolase. This enzyme catalyzes the reversible reaction of cleaving 3-Oxohexanoyl-CoA into butyryl-CoA and acetyl-CoA. The promiscuity of some thiolase isozymes means they can act on a range of 3-oxoacyl-CoA substrates of varying chain lengths.

The Fatty Acid Beta-Oxidation Pathway

The breakdown of fatty acids occurs in a four-step spiral process within the mitochondria. For a C6 fatty acid like hexanoic acid, the final cycle of beta-oxidation involves the processing of 3-Oxohexanoyl-CoA.

fatty_acid_beta_oxidation cluster_beta_oxidation Beta-Oxidation Cycle Hexanoyl_CoA Hexanoyl-CoA (C6) Enoyl_CoA Trans-Δ2-Hexenoyl-CoA Hexanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-3-Hydroxyhexanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Oxohexanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Butyryl_CoA Butyryl-CoA (C4) Ketoacyl_CoA->Butyryl_CoA 3-Ketoacyl-CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle

Figure 1: The final cycle of beta-oxidation involving 3-Oxohexanoyl-CoA.

Quantitative Data

Precise quantitative data for the kinetics of 3-ketoacyl-CoA thiolase with 3-Oxohexanoyl-CoA and the intracellular concentrations of this compound are not extensively reported in the literature. However, data from related molecules and general acyl-CoA pools provide a valuable context for understanding its metabolic significance.

ParameterValueCell/Tissue TypeReference
Intracellular Acyl-CoA Concentrations
Total Acyl-CoA15 - 100 µMVarious Mammalian[1]
Free Unbound Acyl-CoA< 5 nMCytosol[1]
Hexanoyl-CoA~0.1 - 1 pmol/mg proteinMouse Liver[2]
3-Ketoacyl-CoA Thiolase Kinetics
Km for Acetoacetyl-CoA (C4)9.2 µMHuman Mitochondrial T1[3]
kcat for Acetoacetyl-CoA (C4)14.8 s-1Human Mitochondrial T1[3]
Note: Specific kinetic data for 3-Oxohexanoyl-CoA (C6) is not readily available. Thiolases exhibit broad substrate specificity, and it is expected that 3-Oxohexanoyl-CoA is a substrate.

Experimental Protocols

Assay for 3-Ketoacyl-CoA Thiolase Activity (Thiolysis Direction)

This protocol measures the CoA-SH dependent cleavage of a 3-ketoacyl-CoA substrate. The release of Coenzyme A is monitored using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product that absorbs at 412 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • DTNB solution (10 mM in 100 mM potassium phosphate buffer, pH 7.0)

  • Coenzyme A (CoA-SH) solution (10 mM in water)

  • 3-Oxohexanoyl-CoA (substrate) solution (1 mM in water)

  • Purified 3-ketoacyl-CoA thiolase or cell lysate

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of 100 mM Tris-HCl, pH 8.0

    • 50 µL of 10 mM DTNB solution

    • 50 µL of 10 mM CoA-SH solution

  • Incubate the mixture at 37°C for 5 minutes to allow for any non-enzymatic reactions with DTNB to stabilize.

  • Initiate the reaction by adding 20 µL of the enzyme solution.

  • Record the baseline absorbance at 412 nm for 2 minutes.

  • Start the enzymatic reaction by adding 10 µL of 1 mM 3-Oxohexanoyl-CoA.

  • Monitor the increase in absorbance at 412 nm for 5-10 minutes.

  • Calculate the rate of reaction using the molar extinction coefficient of TNB (14,150 M-1cm-1).

thiolase_assay_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Data Analysis Buffer Tris-HCl Buffer Mix Prepare Reaction Mix (Buffer, DTNB, CoA) Buffer->Mix DTNB DTNB Solution DTNB->Mix CoA CoA-SH Solution CoA->Mix Substrate 3-Oxohexanoyl-CoA Add_Substrate Add Substrate Substrate->Add_Substrate Enzyme Enzyme Sample Add_Enzyme Add Enzyme Enzyme->Add_Enzyme Incubate Incubate at 37°C Mix->Incubate Incubate->Add_Enzyme Baseline Record Baseline A412 Add_Enzyme->Baseline Baseline->Add_Substrate Monitor Monitor A412 Increase Add_Substrate->Monitor Calculate Calculate Activity Monitor->Calculate

Figure 2: Workflow for the DTNB-based thiolase activity assay.
Quantification of this compound in Biological Samples by GC-MS

This method is suitable for the analysis of non-volatile organic acids like this compound in urine or plasma. Derivatization is required to make the analyte volatile for gas chromatography.

Sample Preparation and Extraction:

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled organic acid).

  • Acidify the sample to pH < 2 with HCl.

  • Saturate the sample with NaCl.

  • Extract the organic acids with three portions of ethyl acetate or diethyl ether.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

Derivatization:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

GC-MS Analysis:

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.

  • Quantification: Use selected ion monitoring (SIM) of characteristic ions for this compound-TMS and the internal standard.

Quantification of 3-Oxohexanoyl-CoA by LC-MS/MS

This method allows for the sensitive and specific quantification of acyl-CoA species in cell or tissue extracts.

Sample Extraction:

  • Homogenize cells or tissue in a cold solution of 10% trichloroacetic acid.

  • Add an internal standard (e.g., a stable isotope-labeled acyl-CoA).

  • Centrifuge to pellet the protein and collect the supernatant.

  • The supernatant can be further purified by solid-phase extraction (SPE) if necessary.

LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the acyl-CoAs.

  • MS/MS Detection: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The transition would be from the precursor ion of 3-Oxohexanoyl-CoA to a specific product ion (e.g., the CoA fragment).

Role in Signaling Pathways

While the primary role of this compound is metabolic, there is emerging interest in the signaling functions of fatty acid intermediates.

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that are activated by fatty acids and their derivatives, and they play a crucial role in the regulation of lipid and glucose metabolism. While it has been shown that various fatty acids can act as PPAR agonists, direct evidence for this compound as a PPAR ligand is currently lacking. However, as an intermediate in fatty acid metabolism, its levels could indirectly influence PPAR activity by affecting the pools of other activating fatty acids.

Histone Acetylation: Histone acetylation is a key epigenetic modification that regulates gene expression. The acetyl groups for this modification are derived from acetyl-CoA. Since the beta-oxidation of fatty acids, including the breakdown of 3-Oxohexanoyl-CoA, is a major source of acetyl-CoA, fluctuations in the rate of this pathway can impact the availability of acetyl-CoA for histone acetyltransferases (HATs). Some studies have also suggested that longer-chain acyl-CoAs can directly inhibit HATs, suggesting a complex interplay between fatty acid metabolism and epigenetic regulation.[4] The specific role of 3-Oxohexanoyl-CoA in this process remains an area for future investigation.

signaling_pathway cluster_metabolism Fatty Acid Metabolism cluster_signaling Potential Signaling Roles Fatty_Acids Fatty Acids Oxo_CoA 3-Oxohexanoyl-CoA Fatty_Acids->Oxo_CoA Beta-Oxidation PPARs PPARs Fatty_Acids->PPARs Direct Activation (Hypothesized for This compound) Acetyl_CoA Acetyl-CoA Oxo_CoA->Acetyl_CoA Thiolase Histone_Acetylation Histone Acetylation Oxo_CoA->Histone_Acetylation Inhibition of HATs? (Hypothesized) Acetyl_CoA->Histone_Acetylation Substrate for HATs Gene_Expression Gene Expression (Lipid Metabolism) PPARs->Gene_Expression Chromatin_Remodeling Chromatin Remodeling & Gene Expression Histone_Acetylation->Chromatin_Remodeling

Figure 3: Potential signaling roles of this compound and its metabolic products.

Relevance in Disease and Drug Development

Given its central role in fatty acid metabolism, alterations in the levels of this compound and other beta-oxidation intermediates can be indicative of metabolic disease. For example, inborn errors of metabolism such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency can lead to an accumulation of medium-chain acyl-CoAs and their derivatives. The enzymes of the beta-oxidation pathway, including 3-ketoacyl-CoA thiolase, represent potential targets for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Modulating the activity of these enzymes could help to restore metabolic flexibility and improve energy homeostasis.

Conclusion

This compound is a key metabolite in the catabolism of short-to-medium-chain fatty acids. While its primary role is well-established within the beta-oxidation pathway, its potential functions in cellular signaling are an exciting and emerging area of research. The development of more sensitive analytical methods and further investigation into its interactions with nuclear receptors and epigenetic machinery will be crucial to fully elucidate its role in health and disease. This knowledge will be instrumental for the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders.

References

A Technical Guide to the 3-Oxohexanoate Biosynthesis Pathway in Eukaryotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the 3-oxohexanoate biosynthesis pathway in eukaryotes. While not a canonical metabolic pathway in the classical sense, the synthesis of this compound and its CoA-esterified form, 3-oxohexanoyl-CoA, is of significant interest, primarily as an intermediate in the reverse β-oxidation pathway. This pathway holds potential for the biotechnological production of valuable chemicals and biopolymers. This document details the core enzymatic reactions, presents available quantitative data from related pathways, outlines detailed experimental protocols for pathway analysis, and provides visualizations of the key processes.

The Core Pathway: Reverse β-Oxidation

In eukaryotes, the biosynthesis of this compound is primarily understood through the lens of the reverse β-oxidation pathway. This pathway is essentially the reversal of the mitochondrial fatty acid degradation process, repurposed for the elongation of short-chain acyl-CoA molecules.[1] Unlike the canonical fatty acid synthesis that occurs in the cytoplasm, this pathway utilizes a series of reactions that mirror the steps of β-oxidation but in the anabolic direction. The cycle sequentially adds two-carbon units from acetyl-CoA to a growing acyl-CoA chain. The synthesis of 3-oxohexanoyl-CoA represents the completion of the second elongation cycle, starting from two molecules of acetyl-CoA.

The key enzymatic steps for the formation of 3-oxohexanoyl-CoA are:

  • Thiolysis (Condensation): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by β-ketothiolase .

  • First Reduction: Acetoacetyl-CoA is reduced to (S)-3-hydroxybutyryl-CoA. This step is typically catalyzed by an acetoacetyl-CoA reductase .

  • Dehydration: (S)-3-hydroxybutyryl-CoA is dehydrated to form crotonyl-CoA, catalyzed by an enoyl-CoA hydratase .

  • Second Reduction: Crotonyl-CoA is reduced to butyryl-CoA by a trans-2-enoyl-CoA reductase . This is a critical step that differs from the FAD-dependent oxidation in the catabolic pathway.[1]

  • Second Thiolysis (Condensation): Butyryl-CoA is then condensed with another molecule of acetyl-CoA to form 3-oxohexanoyl-CoA , again catalyzed by β-ketothiolase .[2]

The resulting 3-oxohexanoyl-CoA can then be hydrolyzed to this compound, though it often serves as a precursor for further elongation or other metabolic fates.[3]

Visualization of the Reverse β-Oxidation Pathway

The following diagram illustrates the sequential enzymatic reactions leading to the synthesis of 3-oxohexanoyl-CoA.

reverse_beta_oxidation acetyl_coa1 Acetyl-CoA invis1 acetyl_coa1->invis1 acetyl_coa2 Acetyl-CoA acetyl_coa2->invis1 acetoacetyl_coa Acetoacetyl-CoA invis2 acetoacetyl_coa->invis2 hydroxybutyryl_coa (S)-3-Hydroxybutyryl-CoA invis3 hydroxybutyryl_coa->invis3 crotonyl_coa Crotonyl-CoA invis4 crotonyl_coa->invis4 butyryl_coa Butyryl-CoA invis5 butyryl_coa->invis5 acetyl_coa3 Acetyl-CoA acetyl_coa3->invis5 oxohexanoyl_coa 3-Oxohexanoyl-CoA thiolase1 β-Ketothiolase thiolase1->acetoacetyl_coa reductase1 Acetoacetyl-CoA Reductase reductase1->hydroxybutyryl_coa hydratase Enoyl-CoA Hydratase hydratase->crotonyl_coa reductase2 trans-2-Enoyl-CoA Reductase reductase2->butyryl_coa thiolase2 β-Ketothiolase thiolase2->oxohexanoyl_coa invis1->thiolase1 invis2->reductase1 invis3->hydratase invis4->reductase2 invis5->thiolase2

Caption: Reverse β-oxidation pathway for 3-oxohexanoyl-CoA synthesis.

Quantitative Data

Direct, comprehensive quantitative data for the eukaryotic this compound biosynthesis pathway is not extensively documented in the literature. However, data from related fatty acid and CoA-dependent metabolic pathways can provide a valuable frame of reference for researchers.

Table 1: Example Enzyme Kinetic Parameters from Related Pathways

This table presents kinetic data for enzymes involved in acyl-CoA metabolism. Note that these are not the specific enzymes of the eukaryotic reverse β-oxidation pathway but serve as examples of typical kinetic values.

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)Reference
(+)-Limonene SynthaseCitrus sinensisGPP13.1-[4]
Bornyl Diphosphate SynthaseSalvia officinalisGPP1.4-[4]
5-epi-aristolochene SynthaseNicotiana tabacumFPP~5~0.05[4]

Table 2: Example Inhibitor Potency Data

This table provides examples of inhibitory constants for enzymes in related lipid synthesis pathways, which is critical for drug development professionals.

CompoundTarget EnzymeCell LineIC₅₀ (nM)Ki (M)Reference
XEN723Stearoyl-CoA Desaturase-1 (SCD1)Mouse45-[5]
XEN723Stearoyl-CoA Desaturase-1 (SCD1)HepG2524-[5]
BMY 21950 AnalogHMG-CoA Reductase-194.3 x 10⁻⁹[6]

Experimental Protocols

Investigating the this compound biosynthesis pathway requires a combination of techniques from molecular biology, biochemistry, and analytical chemistry. The following are detailed protocols for key experiments.

Protocol 1: Analysis of Metabolites by GC-MS

This protocol allows for the quantification of this compound and related fatty acid intermediates within a cellular context.[5]

1. Cell Culture and Harvesting:

  • Plate a relevant eukaryotic cell line (e.g., Saccharomyces cerevisiae, HepG2) in appropriate culture vessels and grow to mid-log phase or desired confluency.
  • To induce the pathway, cells can be engineered to express the necessary enzymes or cultured under specific metabolic conditions.
  • Harvest cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C), and wash pellets with ice-cold phosphate-buffered saline (PBS).[5] Flash-freeze cell pellets in liquid nitrogen and store at -80°C.

2. Lipid/Metabolite Extraction:

  • Perform a metabolite extraction using a standard method, such as the Folch or Bligh-Dyer method, with a chloroform/methanol mixture.[5]
  • For a broader metabolite analysis, a cold methanol/water extraction is often preferred.
  • Vortex the cell pellet with the extraction solvent, incubate on ice, and then centrifuge to pellet cell debris.
  • Collect the supernatant containing the metabolites.

3. Derivatization for GC-MS Analysis:

  • Evaporate the solvent from the metabolite extract under a stream of nitrogen.
  • To make the keto acids volatile for GC analysis, a two-step derivatization is required:
  • Oximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect the keto group.
  • Silylation: Add N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize the carboxylic acid group.

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer (GC-MS).
  • Use a suitable capillary column (e.g., DB-5ms or similar) for separation.
  • Set an appropriate GC oven temperature program to resolve the metabolites of interest.
  • The mass spectrometer will be used to identify and quantify the individual metabolites based on their retention times and mass fragmentation patterns compared to known standards.[5]

Protocol 2: In Vitro Enzyme Activity Assay

This protocol describes a general method for measuring the activity of a purified enzyme from the pathway, such as β-ketothiolase, using a spectrophotometric assay.[4]

1. Protein Expression and Purification:

  • Clone the gene for the target enzyme (e.g., eukaryotic β-ketothiolase) into an expression vector (e.g., pET vector with a His-tag).
  • Transform the vector into an expression host like E. coli BL21(DE3).
  • Induce protein expression with IPTG and grow the culture for several hours at a reduced temperature (e.g., 18°C) to improve protein solubility.
  • Harvest the cells, lyse them by sonication, and purify the His-tagged protein using a nickel-NTA affinity chromatography column.[7]
  • Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

2. Spectrophotometric Assay (Thiolase Condensation Reaction):

  • This assay measures the decrease in the absorbance of the enol form of the acyl-CoA substrate upon cleavage. For the condensation reaction, a coupled assay is often used.
  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
  • Substrate 1 (e.g., 0.1 mM Butyryl-CoA)
  • Substrate 2 (e.g., 0.5 mM Acetyl-CoA)
  • Coupling enzyme and cofactors if needed (e.g., monitoring NADH/NADPH consumption at 340 nm for reductase steps).
  • Initiation and Measurement:
  • Equilibrate the mixture to the optimal temperature (e.g., 30°C) in a spectrophotometer.
  • Initiate the reaction by adding the purified enzyme.
  • Monitor the change in absorbance at the appropriate wavelength over time. For example, the disappearance of the Mg²⁺-complexed acetoacetyl-CoA can be monitored at 304 nm.
  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Determine kinetic parameters like Km and Vmax by varying the concentration of one substrate while keeping the other saturated.[8][9]

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of a potential pathway modulator on this compound production.

experimental_workflow start Start: Hypothesis Formulation cell_culture Cell Culture (e.g., HepG2, Yeast) start->cell_culture treatment Treatment with Modulator (e.g., Genetic Perturbation, Small Molecule) cell_culture->treatment harvesting Cell Harvesting and Sample Preparation treatment->harvesting metabolomics Metabolite Profiling (GC-MS / LC-MS) harvesting->metabolomics Metabolites proteomics Protein Expression Analysis (Western Blot) harvesting->proteomics Proteins enzyme_assay In Vitro Enzyme Activity Assays harvesting->enzyme_assay Enzymes data_analysis Data Integration and Pathway Analysis metabolomics->data_analysis proteomics->data_analysis enzyme_assay->data_analysis conclusion Conclusion and Further Hypothesis data_analysis->conclusion

Caption: General experimental workflow for pathway analysis.

References

An In-Depth Technical Guide to Endogenous 3-Oxohexanoate: Sources, Physiological Levels, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxohexanoate, a medium-chain keto acid, is an endogenous metabolite attracting increasing interest within the scientific community. Arising from fundamental metabolic pathways, its physiological concentrations and fluctuations can offer insights into cellular energy status and metabolic health. This technical guide provides a comprehensive overview of the endogenous sources of this compound, summarizes the available data on its physiological levels, and presents detailed experimental protocols for its quantification in biological matrices. Furthermore, this document includes visualizations of the key metabolic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Endogenous Sources of this compound

This compound is primarily generated through two key catabolic pathways: the β-oxidation of fatty acids and the degradation of the essential amino acid, L-lysine.

Fatty Acid β-Oxidation

The β-oxidation spiral is a major pathway for energy production, breaking down fatty acids into acetyl-CoA. This compound, in its activated form 3-oxohexanoyl-CoA, is an intermediate in the β-oxidation of fatty acids with an even number of carbons, such as hexanoic acid. The process occurs within the mitochondria and involves a series of four enzymatic reactions. Inborn errors of metabolism affecting medium-chain fatty acid oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, can lead to the accumulation of upstream metabolites, including derivatives of 3-oxooctanoic acid, a related medium-chain keto acid.[1] This suggests that under certain pathological conditions, intermediates of β-oxidation, like 3-oxohexanoyl-CoA, may be diverted and accumulate.

fatty_acid_oxidation Hexanoyl_CoA Hexanoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Hexanoyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH₂ Trans_2_Hexenoyl_CoA trans-Δ²-Hexenoyl-CoA Acyl_CoA_Dehydrogenase->Trans_2_Hexenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Hexenoyl_CoA->Enoyl_CoA_Hydratase H₂O L_3_Hydroxyhexanoyl_CoA L-3-Hydroxyhexanoyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyhexanoyl_CoA L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyhexanoyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH 3_Oxohexanoyl_CoA 3-Oxohexanoyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase->3_Oxohexanoyl_CoA Thiolase Thiolase 3_Oxohexanoyl_CoA->Thiolase CoA-SH Butyryl_CoA Butyryl-CoA Thiolase->Butyryl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Figure 1: Simplified pathway of hexanoic acid β-oxidation leading to the formation of 3-Oxohexanoyl-CoA.
Lysine Degradation

The catabolism of L-lysine, an essential amino acid, provides another route for the endogenous production of this compound. In mammals, the primary site of lysine catabolism is the liver mitochondria.[2][3] The degradation of L-lysine proceeds through a series of enzymatic steps, ultimately yielding intermediates that can enter the tricarboxylic acid (TCA) cycle. One of the proposed pathways involves the formation of 3-amino-5-oxohexanoate, which can be further metabolized. While the direct conversion to this compound in human lysine degradation is not as clearly defined as in fatty acid oxidation, the involvement of related keto-acid intermediates is established.[4]

lysine_degradation L_Lysine L-Lysine Saccharopine_Pathway Saccharopine Pathway (Multiple Steps) L_Lysine->Saccharopine_Pathway Pipecolate_Pathway Pipecolate Pathway (Multiple Steps) L_Lysine->Pipecolate_Pathway Glutaryl_CoA Glutaryl-CoA Saccharopine_Pathway->Glutaryl_CoA Pipecolate_Pathway->Glutaryl_CoA Intermediates Intermediates Glutaryl_CoA->Intermediates 3_Oxohexanoate_Precursor This compound Precursors Intermediates->3_Oxohexanoate_Precursor TCA_Cycle TCA Cycle 3_Oxohexanoate_Precursor->TCA_Cycle

Figure 2: Simplified overview of L-lysine degradation pathways converging on intermediates that can lead to this compound precursors.

Physiological Levels of this compound

Direct quantitative data for endogenous this compound in healthy human subjects is limited in the currently available scientific literature. However, studies on related compounds and general organic acid profiling provide an indication of its likely concentration range.

A study on the urinary metabolites of 2-ethylhexanoic acid, a structurally similar compound, reported a mean concentration of its 3-oxo metabolite, 2-ethyl-3-oxohexanoic acid, in the urine of healthy individuals.[5] While not a direct measure of this compound, this data suggests that low micromolar concentrations of related medium-chain keto acids can be expected in urine.

Table 1: Reported Urinary Concentration of a Related 3-Oxo Acid

CompoundMatrixMean Concentration (± SD)Reference
2-ethyl-3-oxohexanoic acidUrine482.2 ± 389.5 µg/L[5]

Note: This data is for a related compound and should be interpreted with caution as a proxy for this compound levels.

Further research involving targeted metabolomics is required to establish definitive reference ranges for this compound in various human biological matrices, including plasma, urine, and cerebrospinal fluid.

Experimental Protocols for Quantification

The quantification of this compound in biological samples typically requires chromatographic separation coupled with mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to its polar nature and potential for thermal instability, derivatization is a critical step for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of organic acids, including keto acids like this compound, in urine.

3.1.1. Sample Preparation and Extraction

  • Internal Standard Addition: To a 1 mL aliquot of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar keto acid not present in the sample).

  • Acidification: Adjust the pH of the urine sample to approximately 1-2 with hydrochloric acid.

  • Liquid-Liquid Extraction: Add 3 mL of ethyl acetate to the acidified urine. Vortex vigorously for 2 minutes and then centrifuge to separate the phases.

  • Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process two more times, pooling the organic layers.

  • Drying: Dry the pooled organic extract over anhydrous sodium sulfate.

3.1.2. Derivatization

  • Evaporation: Evaporate the dried extract to complete dryness under a gentle stream of nitrogen gas at approximately 40°C.

  • Methoximation: To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 60°C for 30 minutes. This step stabilizes the keto group.

  • Silylation: Cool the sample to room temperature. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 45 minutes. This step derivatizes the carboxylic acid group, increasing volatility.[6][7]

3.1.3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized this compound and the internal standard.

gcms_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Acidify Acidify (pH 1-2) Add_IS->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Dry_Extract Dry Extract LLE->Dry_Extract Evaporate Evaporate to Dryness Dry_Extract->Evaporate Methoximation Methoximation (MeOx) Evaporate->Methoximation Silylation Silylation (BSTFA + TMCS) Methoximation->Silylation GC_MS_Analysis GC-MS Analysis (SIM Mode) Silylation->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing

Figure 3: General experimental workflow for the GC-MS analysis of this compound in urine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers an alternative approach that may not require derivatization, although derivatization can still be employed to enhance sensitivity and chromatographic performance for short-chain keto acids.

3.2.1. Sample Preparation

  • Internal Standard Addition: Add a known amount of an appropriate internal standard to 100 µL of plasma or urine.

  • Protein Precipitation (for plasma): Add 400 µL of ice-cold methanol containing 0.1% formic acid. Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube for analysis. For urine, a simple dilution step may be sufficient after internal standard addition.

3.2.2. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent)

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: SCIEX QTRAP 6500+ (or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific MRM transitions for this compound would need to be optimized (precursor ion -> product ion).

lcms_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Plasma or Urine Sample Add_IS Add Internal Standard Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol, for Plasma) Add_IS->Protein_Precipitation If Plasma LC_MS_MS_Analysis LC-MS/MS Analysis (MRM Mode) Add_IS->LC_MS_MS_Analysis If Urine (diluted) Centrifuge Centrifugation Protein_Precipitation->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Collect_Supernatant->LC_MS_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing

References

The Emerging Role of 3-Oxohexanoate in Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the medium-chain keto acid 3-Oxohexanoate, offering a comprehensive overview of its metabolic context and a forward-looking perspective on its potential involvement in cellular signaling. While direct evidence for a signaling role of this compound is currently limited, this document synthesizes existing knowledge on related signaling molecules to propose potential mechanisms and guide future research for scientists and drug development professionals.

Introduction to this compound

This compound, also known as 3-ketohexanoate, is a six-carbon beta-keto acid. As a metabolic intermediate, it is involved in the biosynthesis and degradation of fatty acids.[1] While its primary role has been considered metabolic, the growing understanding of metabolites as signaling molecules necessitates a closer examination of this compound's potential to influence cellular communication.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₀O₃PubChem
Molecular Weight130.14 g/mol PubChem
IUPAC Name3-oxohexanoic acidPubChem
Synonyms3-Ketohexanoic acid, β-Ketocaproic acidPubChem
Physical DescriptionSolidHuman Metabolome Database
CAS Number4380-91-0PubChem

Metabolic Context of this compound

This compound is a product of fatty acid beta-oxidation, the catabolic process by which fatty acid molecules are broken down to generate acetyl-CoA. Specifically, it is an intermediate in the breakdown of fatty acids with an even number of carbons. Conversely, it can also be a precursor in the biosynthesis of certain lipids.

Metabolic Context of this compound cluster_beta_oxidation Beta-Oxidation Pathway Fatty Acyl-CoA (C_n) Fatty Acyl-CoA (C_n) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Fatty Acyl-CoA (C_n)->3-Hydroxyacyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA + Acyl-CoA (C_n-2) Hexanoyl-CoA Hexanoyl-CoA 3-Oxohexanoyl-CoA 3-Oxohexanoyl-CoA Hexanoyl-CoA->3-Oxohexanoyl-CoA Acyl-CoA Dehydrogenase Butyryl-CoA Butyryl-CoA 3-Oxohexanoyl-CoA->Butyryl-CoA Thiolase + Acetyl-CoA This compound This compound 3-Oxohexanoyl-CoA->this compound Thioesterase

Figure 1. Simplified metabolic pathway showing the position of 3-Oxohexanoyl-CoA, a precursor to this compound, within the beta-oxidation of a six-carbon fatty acid (Hexanoyl-CoA). The conversion to the free acid this compound is plausible via the action of thioesterases.

Potential Signaling Mechanisms of this compound

While dedicated signaling pathways for this compound have not been identified, its structural similarity to other known signaling molecules, such as medium-chain fatty acids (MCFAs) and the ketone body beta-hydroxybutyrate (BHB), suggests plausible mechanisms of action.

G-Protein Coupled Receptor (GPCR) Activation

Several GPCRs are activated by short- and medium-chain fatty acids. Given its C6 backbone, this compound is a candidate ligand for these receptors.

  • GPR84: This receptor is activated by MCFAs, particularly those with carbon chain lengths of 9 to 14. Interestingly, studies have shown that MCFAs with hydroxyl groups at the 2- or 3-position can be more effective agonists. While this compound is a C6 molecule, its 3-oxo group could potentially interact with the receptor binding pocket. GPR84 activation is linked to pro-inflammatory responses in immune cells.

  • GPR40 (FFAR1), GPR41 (FFAR3), and GPR43 (FFAR2): These receptors are primarily activated by short-chain fatty acids (SCFAs) and longer-chain fatty acids. While this compound falls between the typical ligand profiles for these receptors, its potential for interaction, particularly under conditions of high metabolic flux, warrants investigation.

Potential GPCR Signaling of this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR84 GPR84 This compound->GPR84 ? GPR41 GPR41 This compound->GPR41 ? GPR43 GPR43 This compound->GPR43 ? G_protein G_protein GPR84->G_protein GPR41->G_protein GPR43->G_protein Effector Effector G_protein->Effector Second_Messenger Second_Messenger Effector->Second_Messenger Downstream_Signaling Downstream_Signaling Second_Messenger->Downstream_Signaling Hypothesized Epigenetic Role of this compound cluster_metabolism Metabolism Fatty Acids Fatty Acids 3-Oxohexanoyl-CoA 3-Oxohexanoyl-CoA Fatty Acids->3-Oxohexanoyl-CoA Histone Histone 3-Oxohexanoyl-CoA->Histone Histone Acyltransferase? Chromatin Chromatin Histone->Chromatin Altered Structure Gene Expression Gene Expression Chromatin->Gene Expression Regulation GPCR Activation Assay Workflow Start Start Cell_Culture Culture cells expressing target GPCR Start->Cell_Culture Ligand_Prep Prepare this compound and control agonists Cell_Culture->Ligand_Prep Assay Select Assay Ligand_Prep->Assay Calcium_Assay Calcium Mobilization Assay Assay->Calcium_Assay Gq-coupled cAMP_Assay cAMP Accumulation Assay Assay->cAMP_Assay Gi/Gs-coupled Measurement Measure signal change Calcium_Assay->Measurement cAMP_Assay->Measurement Data_Analysis Analyze dose-response and calculate EC50 Measurement->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to 3-Oxohexanoate: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxohexanoate, a six-carbon beta-keto acid, is a metabolite of significant interest due to its role in fatty acid metabolism. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and its corresponding acid, 3-oxohexanoic acid. Detailed methodologies for its synthesis, purification, and analysis are presented, alongside an exploration of its biological functions, particularly its involvement in the beta-oxidation pathway. This document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Physical and Chemical Properties

While experimental data for 3-oxohexanoic acid is limited, its properties can be inferred from its structure and data available for its esters and isomers. The presence of both a carboxylic acid and a ketone functional group dictates its chemical reactivity and physical characteristics.

Table 1: Physical and Chemical Properties of 3-Oxohexanoic Acid and its Derivatives
Property3-Oxohexanoic AcidEthyl this compoundMethyl this compound
Molecular Formula C₆H₁₀O₃[1]C₈H₁₄O₃C₇H₁₂O₃[2]
Molecular Weight ( g/mol ) 130.14[1]158.19144.17[2]
Appearance Solid (Predicted)[1]Colorless to light yellow liquidColorless to pale yellow liquid
Melting Point (°C) Not available-44-43
Boiling Point (°C) Not available95 / 15 mmHg85-88 / 25 hPa
Density (g/mL) Not available0.989 (at 25 °C)1.017 (at 20 °C)
Refractive Index Not available1.427 (at 20 °C)1.426
pKa (Strongest Acidic) 4.37 (Predicted)[3]Not applicableNot applicable
Solubility Predicted water solubility: 33.9 g/L[3]Slightly soluble in waterSoluble in alcohol

Experimental Protocols

Synthesis of 3-Oxohexanoic Acid via Hydrolysis of Ethyl this compound

A common and effective method for the preparation of 3-oxohexanoic acid is the hydrolysis of its ethyl ester, ethyl this compound.

Materials:

  • Ethyl this compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for reflux and extraction

Procedure:

  • Saponification: Dissolve ethyl this compound in ethanol in a round-bottom flask. Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of an aqueous solution of NaOH or KOH.

  • Reflux: Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 1-2. This will protonate the carboxylate to form the free carboxylic acid.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or diethyl ether.

  • Drying: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Evaporation: Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield crude 3-oxohexanoic acid.

Purification of 3-Oxohexanoic Acid

The crude 3-oxohexanoic acid can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent system. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., a small amount of water or an organic solvent mixture) and then allow it to cool slowly.

  • Dissolution: Dissolve the crude 3-oxohexanoic acid in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol:

  • Stationary Phase: Prepare a silica gel column.

  • Mobile Phase: Select an appropriate eluent system, for example, a gradient of ethyl acetate in hexane.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds like this compound (often after derivatization to its methyl or ethyl ester). The sample is vaporized and separated based on its boiling point and interactions with the column stationary phase. The mass spectrometer then fragments the molecules and provides a mass spectrum, which allows for identification and quantification.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS): For the non-volatile 3-oxohexanoic acid, LC-MS is a suitable analytical method. The compound is separated by liquid chromatography and then detected by mass spectrometry.

Biological Significance

This compound is an intermediate in the metabolic pathway of fatty acid oxidation, specifically beta-oxidation.[5][6] This catabolic process breaks down fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.[5]

Role in Beta-Oxidation

The beta-oxidation of a fatty acid involves a series of four enzymatic reactions that result in the shortening of the fatty acid chain by two carbons. 3-Oxoacyl-CoA is a key intermediate in the third step of this cycle.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H₂O) 3_Oxoacyl_CoA 3-Oxoacyl-CoA L_3_Hydroxyacyl_CoA->3_Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (Cn-2) 3_Oxoacyl_CoA->Shorter_Fatty_Acyl_CoA β-Ketothiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA 3_Oxoacyl_CoA->Acetyl_CoA

Figure 1: The role of 3-Oxoacyl-CoA in the beta-oxidation pathway.
Cellular Signaling

Currently, there is limited direct evidence in the scientific literature implicating this compound as a primary signaling molecule in specific cellular signaling pathways. Its primary recognized role is as a metabolic intermediate. However, as with many metabolites, its cellular concentration can influence broader cellular processes and may have indirect signaling effects. Further research is required to elucidate any direct signaling functions of this compound.

Conclusion

This compound is a key metabolite in fatty acid metabolism with well-defined physical and chemical properties for its common esters. While experimental data for the free acid is less available, its synthesis and purification can be achieved through standard organic chemistry techniques. Its central role in the beta-oxidation pathway underscores its importance in cellular energy homeostasis. Future research into the potential signaling roles of this compound could open new avenues for understanding metabolic regulation and its implications in health and disease. This guide provides a foundational resource for scientists and researchers to further explore the multifaceted nature of this important molecule.

References

3-Oxohexanoate as a Metabolite in Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexanoate is a beta-keto acid that plays a pivotal, albeit often transient, role in the metabolism of various microbial communities. While not as frequently quantified as some other metabolites, its position as a key intermediate in fatty acid metabolism and as a precursor to significant signaling molecules underscores its importance. This technical guide provides an in-depth exploration of this compound's role, its metabolic pathways, and the methodologies used to study it, with a focus on its relevance to microbial physiology and potential applications in drug development.

Biosynthesis and Degradation Pathways of this compound

This compound is primarily formed as an intermediate in the beta-oxidation of fatty acids and can also be a precursor in the biosynthesis of various compounds.

Biosynthesis of 3-Oxohexanoyl-CoA

The biosynthesis of 3-oxohexanoyl-CoA, the coenzyme A-activated form of this compound, is a key step in the production of N-acyl-homoserine lactones (AHLs) and polyhydroxyalkanoates (PHAs). The pathway generally involves the condensation of acetyl-CoA and butyryl-CoA.

Biosynthesis of 3-Oxohexanoyl-CoA.
Degradation of this compound via Beta-Oxidation

This compound, in its CoA-activated form, is an intermediate in the beta-oxidation pathway of fatty acids. This catabolic process breaks down fatty acids to generate acetyl-CoA, which can then enter the citric acid cycle for energy production.[1]

beta_oxidation_degradation hexanoyl_coa Hexanoyl-CoA trans_delta2_enoyl_coa trans-Δ²-Enoyl-CoA hexanoyl_coa->trans_delta2_enoyl_coa Acyl-CoA dehydrogenase three_hydroxyhexanoyl_coa 3-Hydroxyhexanoyl-CoA trans_delta2_enoyl_coa->three_hydroxyhexanoyl_coa Enoyl-CoA hydratase three_oxohexanoyl_coa 3-Oxohexanoyl-CoA three_hydroxyhexanoyl_coa->three_oxohexanoyl_coa 3-Hydroxyacyl-CoA dehydrogenase acetyl_coa Acetyl-CoA three_oxohexanoyl_coa->acetyl_coa β-ketothiolase butyryl_coa Butyryl-CoA three_oxohexanoyl_coa->butyryl_coa β-ketothiolase

Degradation of Hexanoyl-CoA via Beta-Oxidation.

Role in Microbial Communities

The primary significance of this compound in microbial communities stems from its role as a precursor to N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), a key quorum-sensing molecule in many Gram-negative bacteria.

Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. 3-oxo-C6-HSL is a well-studied autoinducer in this process.

References

Methodological & Application

Quantitative Analysis of 3-Oxohexanoate Using Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 3-Oxohexanoate, a medium-chain keto acid, using gas chromatography-mass spectrometry (GC-MS). Due to its low volatility, a derivatization step is essential for accurate and reproducible quantification. This document outlines a comprehensive workflow, including sample preparation, a robust silylation-based derivatization method, and optimized GC-MS parameters for the sensitive detection of this compound. The presented methodologies are designed to be applicable to various biological matrices, supporting research in metabolic pathways and drug development.

Introduction

This compound, a beta-keto acid, is an intermediate in fatty acid biosynthesis.[1] Its accurate quantification in biological samples is crucial for understanding metabolic fluxes and the effects of therapeutic interventions on fatty acid metabolism. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like this compound by GC-MS is challenging due to their low volatility and potential for thermal degradation.[2]

To overcome these limitations, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form.[3] Silylation, which involves the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for compounds containing carboxylic acid and hydroxyl groups.[2] This application note describes a method for the quantitative analysis of this compound using GC-MS following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocols

Sample Preparation (from Human Plasma)

This protocol details the extraction of this compound from human plasma.

Materials:

  • Human plasma

  • Internal Standard (IS) solution (e.g., 13C-labeled this compound)

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate, anhydrous

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma in a 1.5 mL centrifuge tube, add 10 µL of the internal standard solution. Vortex briefly to mix.

  • Acidification: Add 50 µL of 1M HCl to the plasma sample to acidify it. Vortex for 10 seconds.

  • Liquid-Liquid Extraction:

    • Add 1 mL of MTBE to the acidified plasma.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

  • Solvent Transfer: Carefully transfer the upper organic layer (MTBE) to a clean 1.5 mL centrifuge tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried extract is now ready for derivatization.

Derivatization Protocol

This protocol describes the silylation of the extracted this compound.

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reagent Addition: To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.[2]

  • Cooling: Allow the vial to cool to room temperature.

  • Transfer: Transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • GC Column: A polar capillary column such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

GC-MS Parameters:

ParameterValue
GC Inlet
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Oven Program
Initial Temperature80°C, hold for 2 minutes
Ramp Rate10°C/min to 240°C
Final HoldHold at 240°C for 5 minutes
Carrier Gas Helium at a constant flow rate of 1 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions To be determined empirically based on the mass spectrum of the derivatized this compound standard
Proposed Quantifier Ionm/z 157 (M-CH3-C4H8)
Proposed Qualifier Ionsm/z 117 (Si(CH3)3), m/z 173 (M-C3H7O)
Quantification

A calibration curve is constructed by preparing standards of this compound at various concentrations and subjecting them to the same extraction and derivatization procedure as the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Data Presentation

The following tables present hypothetical quantitative data for this compound in human plasma from a control group and a group treated with a metabolic modulator. This data is for illustrative purposes to demonstrate the application of the described method.

Table 1: Calibration Curve Data for this compound

Concentration (µM)Peak Area Ratio (Analyte/IS)
0.50.12
1.00.25
5.01.28
10.02.55
25.06.40
50.012.75

Table 2: Quantitative Analysis of this compound in Human Plasma

Sample IDGroupThis compound Concentration (µM)Standard Deviation
CTRL-01Control5.20.4
CTRL-02Control4.80.3
CTRL-03Control5.50.5
TRT-01Treated12.30.9
TRT-02Treated11.80.7
TRT-03Treated13.11.1

Visualizations

experimental_workflow plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is acidify Acidify with HCl add_is->acidify lle Liquid-Liquid Extraction (MTBE) acidify->lle separate_phases Centrifuge & Separate Phases lle->separate_phases dry_extract Dry Organic Phase (Na2SO4) separate_phases->dry_extract evaporate Evaporate to Dryness (N2) dry_extract->evaporate derivatize Derivatize with BSTFA (70°C) evaporate->derivatize gcms_analysis GC-MS Analysis derivatize->gcms_analysis quantification Quantification gcms_analysis->quantification

Figure 1: Experimental workflow for the quantitative analysis of this compound.

Figure 2: Simplified fatty acid biosynthesis pathway highlighting 3-Oxohexanoyl-ACP.

References

Application Note: Quantification of 3-Oxohexanoate in Human Plasma using LC-MS/MS

Application Notes and Protocols for the Synthesis of Radiolabeled 3-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled compounds are indispensable tools in drug discovery and development, facilitating the study of absorption, distribution, metabolism, and excretion (ADME) of novel chemical entities. 3-Oxohexanoate is a β-keto ester that may serve as an intermediate in various metabolic pathways, including fatty acid metabolism. The synthesis of radiolabeled this compound, such as with Carbon-14 ([14C]), enables quantitative analysis of its metabolic fate and the elucidation of its biological roles.

This document provides a detailed protocol for the synthesis of ethyl [2-14C]-3-oxohexanoate, a common ester of this compound, via a crossed Claisen condensation reaction. The protocol is designed for a small, radiochemical scale suitable for laboratory research.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of radiolabeled β-keto esters, providing a benchmark for the expected outcomes of the described protocol.

ParameterTypical ValueReference
Radiochemical Purity >95%General knowledge from radiopharmaceutical purification
Chemical Purity >98% (by HPLC)General knowledge from organic synthesis purification
Radiochemical Yield 20-40%Based on typical yields for multi-step radiochemical syntheses
Specific Activity 1.85-2.22 GBq/mmol (50-60 mCi/mmol)Theoretical maximum for single 14C label is ~2.3 GBq/mmol[1]
Overall Synthesis Time 6-8 hoursEstimated time for small-scale laboratory synthesis

Experimental Protocols

Protocol 1: Synthesis of [1-14C]Ethyl Acetate

This protocol describes the synthesis of the key radiolabeled precursor, [1-14C]ethyl acetate, from commercially available sodium [1-14C]acetate.

Materials:

  • Sodium [1-14C]acetate (e.g., 370 MBq, 10 mCi)

  • Glacial acetic acid (non-radiolabeled)

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium carbonate solution

  • Saturated calcium chloride solution

  • Anhydrous magnesium sulfate

  • Dry diethyl ether

  • Zeolites (boiling chips)

Equipment:

  • 10 mL round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Radiation shielding (as appropriate for handling 14C)

Procedure:

  • Reaction Setup: In a clean, dry 10 mL round-bottom flask containing a magnetic stir bar, add the sodium [1-14C]acetate.

  • Esterification: To the flask, add 1.0 mL of anhydrous ethanol and 0.5 mL of glacial acetic acid. While cooling the flask in an ice bath and stirring, slowly add 0.1 mL of concentrated sulfuric acid dropwise.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 30 minutes using a heating mantle.

  • Distillation: After reflux, allow the mixture to cool slightly. Rearrange the apparatus for distillation. Add a few fresh zeolites and distill the crude [1-14C]ethyl acetate, collecting the fraction boiling between 74-79 °C.

  • Work-up: Transfer the collected distillate to a separatory funnel. Carefully add 2 mL of saturated sodium carbonate solution to neutralize any remaining acid (caution: CO2 evolution). Shake gently and allow the layers to separate. Discard the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 2 mL of saturated calcium chloride solution and 2 mL of water, discarding the aqueous layer each time.

  • Drying: Transfer the organic layer to a small, dry conical flask and dry over anhydrous magnesium sulfate.

  • Final Purification: Carefully decant or filter the dried [1-14C]ethyl acetate into a clean, dry, pre-weighed vial. The product should be used immediately in the subsequent step.

Protocol 2: Synthesis of Ethyl [2-14C]-3-Oxohexanoate via Crossed Claisen Condensation

This protocol details the crossed Claisen condensation of [1-14C]ethyl acetate with ethyl butanoate to yield the target compound.

Materials:

  • [1-14C]Ethyl acetate (from Protocol 1)

  • Ethyl butanoate

  • Sodium ethoxide (solid or freshly prepared)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute hydrochloric acid (e.g., 1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas supply

Equipment:

  • Flame-dried 10 mL two-neck round-bottom flask with a magnetic stir bar

  • Septa

  • Syringes

  • Magnetic stirrer

  • Ice bath

  • Radiation shielding

Procedure:

  • Reaction Setup: In a flame-dried 10 mL two-neck round-bottom flask under a nitrogen or argon atmosphere, add 1.2 equivalents of sodium ethoxide.

  • Addition of Esters: Add 1.5 mL of anhydrous diethyl ether or THF. To the stirred suspension, add 1.2 equivalents of ethyl butanoate via syringe. Then, slowly add a solution of 1.0 equivalent of [1-14C]ethyl acetate in 0.5 mL of the same anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by radio-TLC.

  • Quenching: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Add 5 mL of diethyl ether and 5 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 5 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with 5 mL of saturated sodium bicarbonate solution and 5 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under a gentle stream of nitrogen or by rotary evaporation (with appropriate trapping for radioactive volatiles) to yield the crude radiolabeled product.

Protocol 3: Purification and Analysis

This protocol describes the purification of the crude ethyl [2-14C]-3-oxohexanoate by High-Performance Liquid Chromatography (HPLC) and analysis by Thin-Layer Chromatography (TLC).

A. HPLC Purification:

  • System: A preparative or semi-preparative HPLC system equipped with a C18 reversed-phase column and a radioactivity detector.

  • Mobile Phase: A gradient of acetonitrile in water is a common starting point. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Inject the sample onto the HPLC column.

    • Collect fractions corresponding to the radioactive peak of the product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ethyl [2-14C]-3-oxohexanoate.

B. TLC Analysis:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a suitable starting point.[2][3]

  • Procedure:

    • Spot a small amount of the crude and purified product onto a TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the spots under UV light (if applicable) and determine the Rf values.

    • Analyze the distribution of radioactivity using a radio-TLC scanner or by scraping sections of the silica gel and counting via liquid scintillation.

Mandatory Visualizations

Signaling Pathway

Fatty_Acid_Metabolism AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC ButyrylCoA Butyryl-CoA MalonylCoA->ButyrylCoA FAS AcetoacetylCoA Acetoacetyl-CoA ButyrylCoA->AcetoacetylCoA β-oxidation (reverse) ThreeOxohexanoylCoA 3-Oxohexanoyl-CoA ButyrylCoA->ThreeOxohexanoylCoA Thiolase ThreeHydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->ThreeHydroxybutyrylCoA HBD CrotonylCoA Crotonyl-CoA ThreeHydroxybutyrylCoA->CrotonylCoA CRO CrotonylCoA->ButyrylCoA BCR FattyAcids Fatty Acids ThreeOxohexanoylCoA->FattyAcids Further Elongation

Caption: Simplified pathway of fatty acid synthesis and elongation.

Experimental Workflow

Synthesis_Workflow Start Start: Sodium [1-14C]acetate Esterification Protocol 1: Esterification Start->Esterification EthylAcetate [1-14C]Ethyl Acetate Esterification->EthylAcetate Claisen Protocol 2: Crossed Claisen Condensation EthylAcetate->Claisen CrudeProduct Crude Ethyl [2-14C]-3-oxohexanoate Claisen->CrudeProduct Purification Protocol 3: HPLC Purification CrudeProduct->Purification Analysis Protocol 3: TLC Analysis CrudeProduct->Analysis FinalProduct Pure Ethyl [2-14C]-3-oxohexanoate Purification->FinalProduct FinalProduct->Analysis QC QC: Purity & Specific Activity FinalProduct->QC

Caption: Workflow for the synthesis of radiolabeled this compound.

References

Application Note: Kinetic Analysis of Enzyme Activity Using 3-Oxohexanoate as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexanoate is a medium-chain keto acid that serves as a substrate for several enzymes involved in crucial metabolic pathways, including fatty acid metabolism and ketone body utilization.[1][2] The study of enzymes that metabolize this compound is vital for understanding cellular energy homeostasis and for the development of therapeutic agents targeting metabolic disorders. This application note provides detailed protocols for conducting enzyme kinetic assays using this compound as a substrate, with a primary focus on the enzyme Succinyl-CoA:3-oxoacid CoA-transferase (SCOT, EC 2.8.3.5).[3][4][5][6][7][8] SCOT catalyzes the transfer of Coenzyme A (CoA) from succinyl-CoA to a 3-oxoacid, a key step in ketone body utilization in extrahepatic tissues.[4][9] While acetoacetate is the primary substrate for SCOT, the enzyme also demonstrates activity with other 3-oxoacids, including this compound, albeit at a slower rate.

These protocols are designed for researchers in academia and the pharmaceutical industry engaged in enzyme characterization, inhibitor screening, and drug discovery. The provided methodologies are based on established spectrophotometric techniques for monitoring CoA-transferase activity.

Relevant Metabolic Pathway

The diagram below illustrates the central role of Succinyl-CoA:3-oxoacid CoA-transferase (SCOT) in ketone body metabolism, where it facilitates the conversion of 3-oxoacids into metabolically accessible acyl-CoA derivatives.

SCOT_Pathway cluster_ketone_utilization Ketone Body Utilization succinyl_coa Succinyl-CoA scot SCOT (3-Oxoacid CoA-transferase) succinyl_coa->scot succinate Succinate tca TCA Cycle succinate->tca oxo_acid This compound oxo_acid->scot oxoacyl_coa 3-Oxohexanoyl-CoA thiolase Thiolase oxoacyl_coa->thiolase scot->succinate scot->oxoacyl_coa acetyl_coa Acetyl-CoA acetyl_coa->tca thiolase->acetyl_coa

Caption: Role of SCOT in the ketone body utilization pathway.

Data Presentation: Kinetic Parameters of SCOT with Various Substrates

Enzyme SourceSubstrateK_m_ (mM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Optimal pHReference
Pseudomonas knackmussii3-Oxoadipate0.423.91,4308.4[10]
Pseudomonas knackmussiiSuccinyl-CoA0.2--8.4[10]
Sheep KidneyAcetoacetyl-CoA0.027---[11] (from initial search)
Sheep KidneySuccinyl-CoA0.16---[11] (from initial search)
Sheep KidneySuccinate5.6---[11] (from initial search)
Sheep KidneyAcetoacetate0.067---[11] (from initial search)

Experimental Protocols

Two primary spectrophotometric methods are presented for determining the kinetic parameters of enzymes that utilize this compound.

Protocol 1: Direct Spectrophotometric Assay Monitoring 3-Oxohexanoyl-CoA Formation

This method is based on the principle that the product, 3-oxohexanoyl-CoA, forms a complex with Mg²⁺ that can be monitored by an increase in absorbance at approximately 305 nm. This protocol is adapted from methods used for other 3-oxoacyl-CoA products.

Materials:

  • Purified SCOT enzyme or cell lysate containing the enzyme

  • 3-Oxohexanoic acid

  • Succinyl-CoA

  • Tris-HCl buffer (e.g., 100 mM, pH 8.1)

  • Magnesium chloride (MgCl₂)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 305 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 1 M Tris-HCl, pH 8.1.

    • Prepare stock solutions of 3-Oxohexanoic acid, Succinyl-CoA, and MgCl₂ in purified water. The concentrations should be at least 10-fold higher than the final assay concentrations.

  • Assay Mixture Preparation:

    • In a microcentrifuge tube or the well of a 96-well plate, prepare the assay mixture containing:

      • Tris-HCl buffer (final concentration 100 mM)

      • MgCl₂ (final concentration, e.g., 10 mM - optimization may be required)

      • Succinyl-CoA (at a saturating concentration, e.g., 5-10 times the expected K_m_)

      • Varying concentrations of this compound (to determine K_m_ for this substrate)

      • Purified water to reach the final volume minus the enzyme volume.

  • Enzyme Reaction Initiation:

    • Equilibrate the assay mixture and the enzyme solution to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small volume of the enzyme solution to the assay mixture. The final enzyme concentration should be chosen to provide a linear reaction rate for a reasonable period (e.g., 5-10 minutes).

  • Data Acquisition:

    • Immediately after adding the enzyme, place the plate or cuvette in the spectrophotometer.

    • Monitor the increase in absorbance at 305 nm over time. Record data points at regular intervals (e.g., every 15-30 seconds).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Convert the change in absorbance per unit time to the rate of product formation using the Beer-Lambert law (A = εbc), where a molar extinction coefficient (ε) for the 3-oxohexanoyl-CoA-Mg²⁺ complex will need to be determined experimentally.

    • Plot the initial velocities against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Protocol1_Workflow prep Prepare Reagents (Buffer, Substrates, MgCl₂) mix Prepare Assay Mixture (Varying [this compound]) prep->mix equilibrate Equilibrate Mixture and Enzyme to Assay Temperature mix->equilibrate start Initiate Reaction by adding Enzyme equilibrate->start read Monitor Absorbance at 305 nm over Time start->read analyze Calculate Initial Velocities and Determine Kinetic Parameters read->analyze Protocol2_Workflow prep Prepare Reagents (Buffer, Substrates, DTNB) mix Prepare Assay Mixture (Varying [this compound]) prep->mix equilibrate Equilibrate Mixture and Enzyme to Assay Temperature mix->equilibrate start Initiate Reaction by adding Enzyme equilibrate->start read Monitor Absorbance at 412 nm over Time start->read analyze Calculate Initial Velocities and Determine Kinetic Parameters read->analyze

References

Application Notes and Protocols for Metabolic Flux Analysis of 3-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of 3-oxohexanoate in metabolic flux analysis (MFA), particularly in the context of fatty acid β-oxidation. The accompanying protocols offer comprehensive methodologies for quantifying the metabolic flux through the enzymatic step involving 3-oxohexanoyl-CoA, a key intermediate in the catabolism of hexanoate and other medium-chain fatty acids.

Introduction to this compound in Metabolism

This compound, in its activated form 3-oxohexanoyl-CoA, is a crucial intermediate in the mitochondrial β-oxidation of fatty acids. Each cycle of β-oxidation involves four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH. The final step of each cycle is catalyzed by a 3-ketoacyl-CoA thiolase, which cleaves a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. For a six-carbon fatty acid like hexanoate, 3-oxohexanoyl-CoA is the substrate for the thiolase that yields butyryl-CoA and acetyl-CoA.

Metabolic flux analysis (MFA) of the β-oxidation pathway, with a focus on intermediates like 3-oxohexanoyl-CoA, provides a quantitative measure of the rate of fatty acid catabolism. This is critical for understanding cellular energy homeostasis, identifying metabolic bottlenecks in disease, and evaluating the mechanism of action of drugs targeting lipid metabolism.

Key Applications in Research and Drug Development

  • Elucidating Disease Pathophysiology: Dysregulation of fatty acid oxidation is implicated in numerous metabolic disorders, including inherited metabolic diseases, type 2 diabetes, and cardiovascular disease.[1][2] MFA can pinpoint specific enzymatic steps with altered flux, such as the cleavage of 3-oxohexanoyl-CoA, providing insights into disease mechanisms.

  • Oncology Research and Therapeutic Development: Cancer cells often exhibit altered metabolic phenotypes, including changes in fatty acid metabolism to support rapid proliferation.[3][4] Quantifying the flux through β-oxidation can reveal metabolic vulnerabilities of cancer cells that can be targeted with novel therapeutics.

  • Drug Mechanism of Action Studies: For compounds designed to modulate fatty acid metabolism, MFA can provide direct evidence of target engagement and downstream metabolic consequences. By measuring the flux through the 3-ketoacyl-CoA thiolase reaction, researchers can assess the efficacy of inhibitors or activators of this enzyme.

  • Metabolic Engineering: In biotechnological applications, understanding and optimizing metabolic pathways is crucial. MFA can guide the engineering of microorganisms to enhance the production of biofuels or other valuable chemicals derived from fatty acid metabolism.[5]

Data Presentation: Quantitative Flux Data

The following tables present hypothetical quantitative data illustrating the flux through the 3-ketoacyl-CoA thiolase-mediated cleavage of 3-oxohexanoyl-CoA under different experimental conditions. These values are representative of what might be obtained in a ¹³C-Metabolic Flux Analysis experiment and are expressed as a relative flux normalized to a cellular process, such as glucose uptake.

Table 1: Relative Flux of 3-Oxohexanoyl-CoA Cleavage in Healthy vs. Diseased Human Hepatocytes

Cell LineConditionRelative Flux (Normalized to Glucose Uptake)Standard Deviationp-value
Healthy HepatocytesNormoxia100 ± 1212-
Healthy HepatocytesHypoxia75 ± 99< 0.05
Fatty Acid Oxidation Disorder (MCAD Deficiency)Normoxia15 ± 55< 0.001

Table 2: Effect of a Novel Thiolase Inhibitor on 3-Oxohexanoyl-CoA Cleavage Flux in a Cancer Cell Line

TreatmentConcentration (µM)Relative Flux (Normalized to Glucose Uptake)Standard Deviationp-value (vs. Vehicle)
Vehicle (DMSO)-100 ± 1515-
Thiolase Inhibitor X165 ± 1010< 0.01
Thiolase Inhibitor X1025 ± 77< 0.001
Thiolase Inhibitor X508 ± 33< 0.001

Signaling and Metabolic Pathways

The flux through the β-oxidation pathway, including the step involving 3-oxohexanoyl-CoA, is tightly regulated by cellular energy status and hormonal signals. The diagram below illustrates the core β-oxidation pathway and key regulatory inputs.

fatty_acid_oxidation_pathway cluster_mitochondrion Mitochondrial Matrix cluster_regulation Regulatory Inputs Hexanoyl_CoA Hexanoyl-CoA Enoyl_CoA Trans-2-Hexenoyl-CoA Hexanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA 3-Hydroxyhexanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxohexanoyl_CoA 3-Oxohexanoyl-CoA Hydroxyacyl_CoA->Oxohexanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Butyryl_CoA Butyryl-CoA Oxohexanoyl_CoA->Butyryl_CoA 3-Ketoacyl-CoA Thiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA Oxohexanoyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase TCA_Cycle TCA Cycle Butyryl_CoA->TCA_Cycle Further β-oxidation Acetyl_CoA->TCA_Cycle High_NADH_NAD_ratio High NADH/NAD+ High_NADH_NAD_ratio->Hydroxyacyl_CoA_Dehydrogenase Inhibits High_AcetylCoA_CoA_ratio High Acetyl-CoA/CoA High_AcetylCoA_CoA_ratio->Thiolase Inhibits Insulin Insulin Insulin->Thiolase_Expression Downregulates Expression

Caption: Mitochondrial β-oxidation of hexanoyl-CoA and its regulation.

Experimental Protocols

The following protocols provide a framework for conducting a ¹³C-metabolic flux analysis study focused on this compound metabolism.

Protocol 1: Cell Culture and ¹³C-Hexanoate Labeling

Objective: To label intracellular metabolites by culturing cells with a stable isotope-labeled fatty acid.

Materials:

  • Adherent mammalian cells (e.g., HepG2, primary hepatocytes)

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • [U-¹³C₆]-Hexanoic acid (or other suitably labeled hexanoate)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • 6-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of labeling.

  • Preparation of Labeled Medium: a. Prepare a stock solution of ¹³C-hexanoate conjugated to BSA. b. Supplement the cell culture medium with the ¹³C-hexanoate-BSA conjugate to a final concentration of 100-200 µM.

  • Isotopic Labeling: a. When cells reach the desired confluency, aspirate the standard culture medium. b. Wash the cells once with pre-warmed PBS. c. Add the pre-warmed ¹³C-hexanoate containing medium to each well. d. Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time should be determined empirically for the specific cell line but is typically between 8 and 24 hours.

  • Metabolite Extraction: a. At the end of the labeling period, rapidly aspirate the medium. b. Wash the cells with ice-cold PBS. c. Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites. d. Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube. e. Incubate at -20°C for at least 30 minutes. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

Protocol 2: Quantification of Acyl-CoAs by LC-MS/MS

Objective: To quantify the concentration and isotopic enrichment of 3-oxohexanoyl-CoA and other relevant acyl-CoAs.

Materials:

  • Dried metabolite extracts from Protocol 1

  • Acyl-CoA standards (including 3-oxohexanoyl-CoA)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs of different chain lengths)

  • LC-MS grade water, acetonitrile, and formic acid

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent, such as 50% acetonitrile in water, containing the internal standards.

  • LC Separation: a. Inject the reconstituted samples onto a reverse-phase C18 column. b. Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate the acyl-CoAs.

  • MS/MS Detection: a. Operate the mass spectrometer in positive ion mode. b. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each acyl-CoA. The transitions will be specific to the parent ion of the acyl-CoA and a characteristic fragment ion (e.g., the CoA moiety).

  • Data Analysis: a. Integrate the peak areas for each acyl-CoA and its corresponding internal standard. b. Generate a calibration curve using the acyl-CoA standards to determine the absolute concentrations. c. Determine the mass isotopomer distribution for each acyl-CoA to calculate the isotopic enrichment.

Experimental and Logical Workflow

The diagram below outlines the overall workflow for a metabolic flux analysis experiment targeting this compound metabolism.

mfa_workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Cell_Culture Cell Culture (e.g., Hepatocytes) Labeling Isotopic Labeling with [U-13C6]-Hexanoate Cell_Culture->Labeling Quenching Metabolic Quenching (Cold Methanol) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis of Acyl-CoAs Extraction->LC_MS Quantification Quantification of Concentrations and Isotopic Enrichment LC_MS->Quantification Flux_Calculation Flux Calculation (e.g., using INCA or Metran) Quantification->Flux_Calculation Metabolic_Model Metabolic Network Model (including β-oxidation) Metabolic_Model->Flux_Calculation Statistical_Analysis Statistical Analysis and Hypothesis Testing Flux_Calculation->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: Overall workflow for ¹³C-MFA of this compound metabolism.

Conclusion

Metabolic flux analysis of this compound provides a powerful tool for investigating fatty acid oxidation in various biological contexts. By applying the principles and protocols outlined in these application notes, researchers can gain quantitative insights into the regulation of this critical metabolic pathway, paving the way for new discoveries in disease research and drug development.

References

Application Notes and Protocols: Investigating the Effects of 3-Oxohexanoate on HepG2 Hepatocellular Carcinoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Oxohexanoate, a medium-chain keto acid, is a metabolite involved in fatty acid biosynthesis.[1][2] While its direct effects on cancer cells are not extensively characterized, related compounds and metabolic interventions like ketogenic diets suggest a potential for impacting cancer cell viability. Ketogenic conditions can induce oxidative stress in cancer cells, a state to which they are often more vulnerable than normal cells.[3][4][5][6][7] This document provides a detailed experimental design to investigate the potential anti-cancer effects of this compound on the HepG2 human hepatocellular carcinoma cell line. The proposed mechanism of action to be investigated is the induction of apoptosis and cell cycle arrest through a hypothesized signaling pathway involving oxidative stress.

Hypothesized Signaling Pathway of this compound Action

We hypothesize that this compound, by altering cellular metabolism, increases the production of reactive oxygen species (ROS). This elevation in ROS can lead to the activation of pro-apoptotic proteins and inhibition of cell cycle progression. A key signaling node in this proposed pathway is the phosphorylation status of Akt, a central protein in cell survival signaling.

3-Oxohexanoate_Signaling_Pathway This compound This compound Metabolic_Shift Metabolic Shift This compound->Metabolic_Shift ROS Increased ROS Metabolic_Shift->ROS Akt Akt ROS->Akt | Bax Bax (Pro-apoptotic) ROS->Bax p21 p21 (Cell Cycle Inhibitor) ROS->p21 pAkt p-Akt (Inactive) Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 | Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 | Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Hypothesized this compound signaling pathway.

Experimental Workflow

The overall experimental design will follow a logical progression from assessing general cytotoxicity to elucidating the specific mechanisms of cell death and cell cycle modulation, and finally to probing the proposed signaling pathway.

Experimental_Workflow Start Start: HepG2 Cell Culture Treatment This compound Treatment (Dose-response and time-course) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Viability->CellCycle WesternBlot Western Blot Analysis Apoptosis->WesternBlot CellCycle->WesternBlot DataAnalysis Data Analysis and Interpretation WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Overall experimental workflow.

Data Presentation

Table 1: Effect of this compound on HepG2 Cell Viability (MTT Assay)
Treatment Concentration (µM)24 hours (% Viability ± SD)48 hours (% Viability ± SD)72 hours (% Viability ± SD)
0 (Control)100 ± 4.2100 ± 5.1100 ± 4.8
1098.1 ± 3.995.3 ± 4.590.7 ± 5.3
5090.2 ± 4.182.5 ± 3.875.1 ± 4.9
10075.6 ± 3.560.1 ± 4.248.9 ± 3.7
20058.3 ± 2.941.7 ± 3.130.2 ± 2.8
50035.1 ± 2.522.4 ± 2.615.8 ± 2.1
Table 2: Analysis of Apoptosis by Annexin V/PI Staining after 48h Treatment
Treatment Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.7
10070.3 ± 3.518.9 ± 2.210.8 ± 1.9
20055.8 ± 4.128.7 ± 3.115.5 ± 2.5
Table 3: Cell Cycle Distribution of HepG2 Cells after 48h Treatment
Treatment Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.4 ± 2.828.1 ± 1.916.5 ± 1.5
10068.9 ± 3.115.3 ± 1.715.8 ± 1.6
20075.2 ± 3.510.1 ± 1.414.7 ± 1.8
Table 4: Relative Protein Expression Levels from Western Blot Analysis (48h Treatment)
Treatment Concentration (µM)p-Akt/Akt RatioBax/Bcl-2 RatioCleaved Caspase-3p21
0 (Control)1.001.001.001.00
1000.452.102.501.80
2000.213.804.202.90

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: HepG2 (human hepatocellular carcinoma) cells.[8][9][10][11][12]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Passaging: Subculture cells every 2-3 days when they reach 80-90% confluency.

  • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in sterile phosphate-buffered saline (PBS) and filter-sterilize.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for MTT, 6-well plates for apoptosis, cell cycle, and western blotting). Allow cells to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 µM).

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][13]

  • Seed 5 x 10³ HepG2 cells per well in a 96-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[14]

  • Incubate the plate for 4 hours at 37°C.[15]

  • Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17][18]

  • Seed 2 x 10⁵ HepG2 cells per well in a 6-well plate and treat with this compound for 48 hours.

  • Harvest the cells, including any floating cells in the medium, by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.[2][19][20][21]

  • Seed 2 x 10⁵ HepG2 cells per well in a 6-well plate and treat with this compound for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.[22][23][24][25]

  • Seed 1 x 10⁶ HepG2 cells in a 60 mm dish and treat with this compound for 48 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p21, and anti-β-actin as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

References

Application Notes and Protocols for the Quantification of 3-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexanoate, also known as 3-ketohexanoate, is a medium-chain keto acid.[1] It is a metabolite involved in fatty acid biosynthesis and can be found in various biological systems.[1] Accurate quantification of this compound is crucial for understanding its role in metabolic pathways and for potential biomarker discovery. These application notes provide a detailed protocol for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted, sensitive, and specific analytical technique. While a specific validated method for this compound was not found in the public literature, this document outlines a representative workflow based on standard practices for similar small molecule analysis.

Analytical standards are essential for the accuracy and reliability of these measurements, serving as reference points for instrument calibration and method validation.[2][3] Commercially available standards for this compound and its derivatives, such as ethyl this compound and methyl this compound, can be sourced from various chemical suppliers.[4][5]

Chemical Properties of this compound and Related Compounds:

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC6H9O3-129.13Not Available
3-Oxohexanoic acidC6H10O3130.14439658 (Parent Compound CID)[1]
Ethyl this compoundC8H14O3158.193249-68-1[5][6][7]
Methyl this compoundC7H12O3144.1730414-54-1[8][9]

Experimental Protocols

This section details a representative protocol for the quantification of this compound in a biological matrix (e.g., plasma or cell culture media) using LC-MS/MS.

Materials and Reagents
  • Analytical Standard: 3-Oxohexanoic acid (or a suitable salt) of high purity (≥95%).

  • Internal Standard (IS): A stable isotope-labeled version of 3-Oxohexanoic acid (e.g., 3-Oxohexanoic acid-d3) is highly recommended for optimal accuracy. If unavailable, a structurally similar compound not present in the sample can be used.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O), all LC-MS grade.

  • Reagents: Formic acid (FA), Ammonium acetate.

  • Sample Preparation: Protein precipitation plates or tubes, solid-phase extraction (SPE) cartridges (optional, for enhanced cleanup).

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 3-Oxohexanoic acid analytical standard in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These will be used to create the calibration curve.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution to a final concentration of 100 ng/mL in methanol. This solution will be added to all samples, standards, and blanks.

Sample Preparation (Protein Precipitation)
  • Thaw biological samples (e.g., plasma) on ice.

  • To 50 µL of sample, standard, or blank, add 150 µL of cold acetonitrile containing the internal standard (at a concentration that gives an appropriate response).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

Chromatographic Conditions (Representative):

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 129.1 -> Product ion (Q3) m/z [To be determined by infusion of the standard]. A plausible fragmentation would be the loss of CO2 (m/z 44), resulting in a product ion of m/z 85.1.

    • Internal Standard (e.g., d3-3-Oxohexanoate): Precursor ion (Q1) m/z 132.1 -> Product ion (Q3) m/z [To be determined].

  • Source Parameters: To be optimized for the specific instrument, but typical values include:

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Gas Flows: Instrument-specific optimized values.

Quantitative Data Summary (Example)

The following table presents example performance characteristics for the described LC-MS/MS method. These values are representative and should be determined during method validation.

ParameterRepresentative Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Monitored and compensated for by the internal standard

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing sample Biological Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection separation C18 Column Separation lc_injection->separation ms_detection Mass Spectrometry (ESI-, MRM) separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound quantification.

Simplified Fatty Acid Metabolism Pathway

G acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa elongation Fatty Acid Elongation Cycle malonyl_coa->elongation c6_ketoacyl_coa 3-Oxohexanoyl-CoA elongation->c6_ketoacyl_coa beta_oxidation Beta-Oxidation hexanoyl_coa Hexanoyl-CoA beta_oxidation->hexanoyl_coa c4_ketoacyl_coa Acetoacetyl-CoA c4_ketoacyl_coa->acetyl_coa c4_ketoacyl_coa->elongation c6_ketoacyl_coa->c4_ketoacyl_coa Thiolysis c6_ketoacyl_coa->hexanoyl_coa node_3oxohexanoate This compound c6_ketoacyl_coa->node_3oxohexanoate Hydrolysis hexanoyl_coa->c6_ketoacyl_coa Oxidation longer_fas Longer Chain Fatty Acids hexanoyl_coa->longer_fas longer_fas->beta_oxidation

Caption: Role of this compound in metabolism.

References

Application Notes and Protocols for Sample Preparation of 3-Oxohexanoate from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexanoate is a medium-chain keto acid that plays a role in fatty acid metabolism.[1] Accurate quantification of this compound in tissue samples is crucial for understanding its physiological and pathological significance. This document provides detailed application notes and protocols for the extraction and preparation of this compound from tissue samples for analysis by mass spectrometry.

General Considerations for Sample Preparation

Tissue Collection and Storage: Tissues should be harvested and immediately snap-frozen in liquid nitrogen to quench metabolic activity.[2] Store frozen samples at -80°C until processing. For long-term stability, it is recommended to store lipid extracts in organic solvents with antioxidants at -20°C or lower in an airtight container, protected from light and oxygen.[3][4]

Homogenization: The choice of homogenization technique depends on the tissue type. Mechanical homogenizers are suitable for soft tissues like the brain and liver, while bead beating is more effective for tougher, collagen-rich tissues.[5] Cryogenic grinding can also be employed to minimize enzymatic degradation during homogenization.

Analyte Stability: Beta-keto acids can be unstable, particularly in acidic conditions or at elevated temperatures, where they are prone to decarboxylation.[6][7] Therefore, it is crucial to perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C) and to minimize the exposure of the analyte to harsh conditions.[2][8] If acidic conditions are necessary for extraction, they should be neutralized as soon as possible. The stability of metabolites in tissue extracts is generally good for up to 24 hours at 4°C.[2]

Experimental Workflows

The selection of a sample preparation method depends on the analytical goal, the available instrumentation, and the nature of the tissue matrix. Below are workflows for three common techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Experimental Workflow Overall Experimental Workflow for this compound Analysis cluster_collection Sample Collection & Homogenization cluster_extraction Extraction cluster_analysis Analysis tissue Tissue Sample snap_freeze Snap Freeze in Liquid N2 tissue->snap_freeze storage Store at -80°C snap_freeze->storage homogenize Homogenize in appropriate buffer storage->homogenize ppt Protein Precipitation homogenize->ppt Choose one lle Liquid-Liquid Extraction homogenize->lle spe Solid-Phase Extraction homogenize->spe derivatization Derivatization (for GC-MS) ppt->derivatization analysis LC-MS/MS or GC-MS Analysis ppt->analysis Direct for LC-MS/MS lle->derivatization lle->analysis Direct for LC-MS/MS spe->derivatization spe->analysis Direct for LC-MS/MS derivatization->analysis

Figure 1: A generalized workflow for the preparation of this compound from tissue samples.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the characteristics of the three main extraction techniques. Quantitative data for this compound is limited in the literature; therefore, a qualitative comparison is provided. For precise quantitative comparisons, method validation with this compound standards and the specific tissue matrix is essential.[9][10][11]

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Proteins are denatured and precipitated by organic solvents or acids, releasing small molecules into the supernatant.[12]Analytes are partitioned between two immiscible liquid phases based on their relative solubility.[13][14]Analytes are retained on a solid sorbent and then selectively eluted.[15]
Selectivity Low to moderate. Co-precipitation of some metabolites can occur.Moderate. Depends on the choice of solvents.High. Sorbent chemistry can be tailored for specific analytes.
Recovery Generally good, but can be affected by co-precipitation.Good, but can be influenced by the partition coefficient of the analyte.Very good, often with high reproducibility.
Throughput High. Simple and fast procedure.Moderate. Can be labor-intensive.Moderate to high, can be automated.
Cost Low. Requires basic solvents and centrifuge.Low to moderate. Requires solvents and glassware.Moderate to high. Requires SPE cartridges and manifold.
Recommendation Suitable for rapid screening and high-throughput applications where high selectivity is not the primary concern.A good balance between selectivity and cost, suitable for a wide range of applications.Recommended for applications requiring high purity and concentration of the analyte, especially from complex matrices.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid method for the removal of proteins from tissue homogenates.

Materials:

  • Homogenized tissue (see above)

  • Ice-cold acetonitrile or methanol

  • Centrifuge capable of reaching >10,000 x g at 4°C

  • Microcentrifuge tubes

Procedure:

  • To 100 µL of tissue homogenate in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (a 1:4 ratio).

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]

  • Carefully collect the supernatant, which contains this compound, and transfer it to a clean tube.

  • The supernatant can be directly analyzed by LC-MS/MS or dried down and reconstituted in a suitable solvent for derivatization and GC-MS analysis.

Protein Precipitation Workflow start Tissue Homogenate add_solvent Add Cold Acetonitrile (1:4 v/v) start->add_solvent vortex Vortex add_solvent->vortex incubate Incubate on Ice (20 min) vortex->incubate centrifuge Centrifuge (10 min, >10,000 x g, 4°C) incubate->centrifuge collect Collect Supernatant centrifuge->collect analysis LC-MS/MS or Derivatization for GC-MS collect->analysis Liquid-Liquid Extraction Workflow start Tissue Homogenate add_methanol Add Methanol start->add_methanol vortex Vortex add_methanol->vortex add_mtbe Add MTBE add_mtbe->vortex add_water Add Water add_water->vortex vortex->add_mtbe vortex->add_water centrifuge Centrifuge (10 min, 2,000 x g, 4°C) vortex->centrifuge collect Collect Aqueous Layer centrifuge->collect analysis Analysis collect->analysis Solid-Phase Extraction Workflow start Tissue Homogenate pretreat Acidify and Centrifuge start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash1 Wash with Water load->wash1 wash2 Wash with 50% Methanol wash1->wash2 elute Elute with 5% NH4OH in Methanol wash2->elute dry_reconstitute Dry Down and Reconstitute elute->dry_reconstitute analysis Analysis dry_reconstitute->analysis Beta-Oxidation Pathway Beta-Oxidation of Hexanoyl-CoA hexanoyl_coa Hexanoyl-CoA enoyl_coa trans-Δ2-Hexenoyl-CoA hexanoyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-3-Hydroxyhexanoyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase oxoacyl_coa 3-Oxohexanoyl-CoA hydroxyacyl_coa->oxoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA oxoacyl_coa->acetyl_coa β-Ketothiolase butyryl_coa Butyryl-CoA oxoacyl_coa->butyryl_coa β-Ketothiolase

References

Application Notes and Protocols for the Enzymatic Assay of 3-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexanoate is a beta-keto acid that plays a role in various metabolic pathways. Accurate measurement of its concentration is crucial for studying fatty acid metabolism, ketone body utilization, and for the development of therapeutics targeting these pathways. These application notes describe a sensitive and specific enzymatic assay for the quantification of this compound. The method is based on a coupled-enzyme reaction that results in a change in absorbance, allowing for continuous monitoring of the reaction progress.

The assay employs two enzymes: 3-oxoacid CoA-transferase (EC 2.8.3.5) and 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35). 3-oxoacid CoA-transferase catalyzes the transfer of Coenzyme A (CoA) from succinyl-CoA to this compound, forming 3-oxohexanoyl-CoA. Subsequently, 3-hydroxyacyl-CoA dehydrogenase reduces 3-oxohexanoyl-CoA to 3-hydroxyhexanoyl-CoA, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Principle of the Assay

The concentration of this compound is determined by a two-step enzymatic reaction. The first reaction, catalyzed by 3-oxoacid CoA-transferase, is the rate-limiting step and is specific for the 3-oxo acid. The second, indicator reaction, catalyzed by 3-hydroxyacyl-CoA dehydrogenase, links the presence of the intermediate product to a measurable change in NADH absorbance.

Reaction 1: CoA Transfer

This compound + Succinyl-CoA <-- 3-oxoacid CoA-transferase --> 3-Oxohexanoyl-CoA + Succinate

Reaction 2: NADH-dependent Reduction

3-Oxohexanoyl-CoA + NADH + H⁺ <-- 3-hydroxyacyl-CoA dehydrogenase --> 3-Hydroxyhexanoyl-CoA + NAD⁺

The rate of NADH consumption is directly proportional to the concentration of this compound in the sample.

Signaling Pathway Diagram

Caption: Coupled enzymatic assay workflow for this compound measurement.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
3-Oxohexanoic acid(As available)--20°C
Succinyl-CoA lithium saltSigma-AldrichS1628-20°C
NADH, disodium saltSigma-AldrichN8129-20°C
3-oxoacid CoA-transferase (EC 2.8.3.5)(As available)--80°C
3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35)Sigma-AldrichH0880-20°C
Tris-HCl buffer(Various)-RT
MgCl₂(Various)-RT
Dithiothreitol (DTT)(Various)--20°C

Enzyme Kinetic Parameters

EnzymeSubstrateKm (approximate)Vmax (relative)Reference
3-oxoacid CoA-transferaseAcetoacetate~0.4 mMHigh[1]
3-oxoacid CoA-transferaseThis compoundNot reportedLower than Acetoacetate[2][3]
3-hydroxyacyl-CoA dehydrogenase3-Oxoacyl-CoAs (C4-C16)µM rangeVaries with chain length[4]

Experimental Protocols

Reagent Preparation
  • Assay Buffer (100 mM Tris-HCl, 20 mM MgCl₂, 1 mM DTT, pH 8.1):

    • Dissolve Tris base in deionized water to a final concentration of 100 mM.

    • Adjust the pH to 8.1 with HCl.

    • Add MgCl₂ to a final concentration of 20 mM.

    • On the day of the assay, add DTT to a final concentration of 1 mM.

  • This compound Standard Stock Solution (10 mM):

    • Prepare a 10 mM stock solution of 3-Oxohexanoic acid in deionized water. The stability of this compound in aqueous solution should be considered; fresh preparation is recommended.

  • Succinyl-CoA Stock Solution (10 mM):

    • Dissolve Succinyl-CoA lithium salt in deionized water to a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • NADH Stock Solution (10 mM):

    • Dissolve NADH disodium salt in assay buffer to a final concentration of 10 mM. Prepare fresh on the day of the assay and protect from light.

  • Enzyme Solutions:

    • Reconstitute or dilute 3-oxoacid CoA-transferase and 3-hydroxyacyl-CoA dehydrogenase in cold assay buffer to the desired working concentrations. The optimal concentration of the coupling enzyme (3-hydroxyacyl-CoA dehydrogenase) should be determined experimentally to ensure it is not rate-limiting.[5]

Assay Procedure

The following protocol is for a standard 1 mL cuvette-based assay. The volumes can be scaled down for use in a 96-well plate format.

  • Prepare a master mix containing the assay buffer, NADH, succinyl-CoA, and 3-hydroxyacyl-CoA dehydrogenase.

  • In a quartz cuvette, add the following in the specified order:

    • 850 µL of Assay Buffer

    • 50 µL of 10 mM Succinyl-CoA solution (final concentration: 0.5 mM)

    • 20 µL of 10 mM NADH solution (final concentration: 0.2 mM)

    • 10 µL of 3-hydroxyacyl-CoA dehydrogenase solution (e.g., 10 units/mL; final concentration: 0.1 units/mL)

    • Variable volume of sample or this compound standard.

    • Add deionized water to a final volume of 990 µL.

  • Mix gently by inverting the cuvette and incubate at 25°C for 5 minutes to allow for temperature equilibration and to record any background NADH oxidation.

  • Initiate the reaction by adding 10 µL of 3-oxoacid CoA-transferase solution (e.g., 5 units/mL; final concentration: 0.05 units/mL).

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

Data Analysis
  • Calculate the rate of NADH consumption (ΔA₃₄₀/min) from the linear portion of the reaction curve.

  • Subtract the background rate of NADH oxidation (from a blank reaction without this compound).

  • Use the Beer-Lambert law to calculate the concentration of this compound:

    Concentration (M) = (ΔA₃₄₀/min) / (ε × l)

    Where:

    • ΔA₃₄₀/min = Change in absorbance at 340 nm per minute

    • ε = Molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹)

    • l = Path length of the cuvette (typically 1 cm)

  • Generate a standard curve by plotting the rate of reaction against known concentrations of this compound standards.

  • Determine the concentration of this compound in unknown samples by interpolating their reaction rates on the standard curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagent_Prep Prepare Assay Buffer, Substrates, and Enzyme Solutions Master_Mix Prepare Master Mix (Buffer, NADH, Succinyl-CoA, Coupling Enzyme) Reagent_Prep->Master_Mix Standard_Curve_Prep Prepare this compound Standard Dilutions Reaction_Setup Add Master Mix and Sample/Standard to Cuvette/Well Standard_Curve_Prep->Reaction_Setup Master_Mix->Reaction_Setup Incubation Incubate at 25°C for 5 min Reaction_Setup->Incubation Reaction_Initiation Initiate reaction with 3-oxoacid CoA-transferase Incubation->Reaction_Initiation Spectro_Reading Monitor Absorbance at 340 nm Reaction_Initiation->Spectro_Reading Rate_Calculation Calculate Rate of NADH Consumption (ΔA340/min) Spectro_Reading->Rate_Calculation Standard_Curve_Plot Plot Standard Curve Rate_Calculation->Standard_Curve_Plot Concentration_Determination Determine this compound Concentration Standard_Curve_Plot->Concentration_Determination

Caption: Step-by-step experimental workflow for the enzymatic assay.

Quality Control and Troubleshooting

IssuePossible CauseSolution
High background rate Contamination of reagents with NADH oxidase; Instability of NADH.Use high-purity reagents; Prepare NADH solution fresh; Run a blank without the primary enzyme to measure and subtract the background.
No or low activity Inactive enzymes; Incorrect pH or temperature; Presence of inhibitors.Check enzyme activity with a known positive control substrate (e.g., acetoacetate for 3-oxoacid CoA-transferase); Verify buffer pH and temperature; Screen for potential inhibitors in the sample.
Non-linear reaction rate Substrate depletion; Enzyme instability; Coupling enzyme is rate-limiting.Use a lower concentration of the sample or dilute the sample; Ensure enzymes are stored and handled correctly; Increase the concentration of the coupling enzyme (3-hydroxyacyl-CoA dehydrogenase).[5]
Precipitation in cuvette High concentration of reagents; Incompatibility of buffer components.Check the solubility of all components at the final assay concentrations; Ensure all reagents are fully dissolved before use.

Conclusion

The described coupled enzymatic assay provides a specific and sensitive method for the quantification of this compound. By understanding the principles and following the detailed protocols, researchers can obtain reliable and reproducible data. Due to the limited availability of specific kinetic data for 3-oxoacid CoA-transferase with this compound, users are encouraged to perform initial optimization experiments to determine the ideal substrate and enzyme concentrations for their specific application. This will ensure the assay is performing under optimal conditions where the rate of the first reaction is linearly proportional to the concentration of this compound.

References

Application of 3-Oxohexanoate in Pharmaceutical Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxohexanoate, a beta-keto acid, and its ester derivatives are valuable chemical entities in pharmaceutical research and development. While not typically an active pharmaceutical ingredient (API) itself, this compound serves as a critical building block in the synthesis of various pharmaceutical compounds and as a potential tool for investigating cellular metabolism. This document provides detailed application notes and experimental protocols for its use in these contexts.

Application 1: Intermediate in the Synthesis of Propylthiouracil (PTU)

This compound esters, such as methyl or ethyl this compound, are key precursors in the industrial synthesis of Propylthiouracil (PTU).[1] PTU is a thiouracil-based antithyroid drug used in the management of hyperthyroidism. It functions by inhibiting the thyroid peroxidase enzyme, which is crucial for the synthesis of thyroid hormones.[2][3] The use of this compound derivatives provides an efficient route to construct the pyrimidinedione core of the PTU molecule.

Quantitative Data: Synthesis of Propylthiouracil

The following table summarizes the typical yield of Propylthiouracil synthesis using a this compound derivative as a starting material.

PrecursorReagentsReaction ConditionsProductYieldReference
3-Oxohexanoic acid methyl esterThiourea, Potassium Carbonate, Water, HCl1. 105°C for 3 hours2. Acidification with HClPropylthiouracil78%[1]
Experimental Protocol: Synthesis of Propylthiouracil from Methyl this compound

This protocol is adapted from established chemical synthesis methods.[1]

Materials:

  • 3-Oxohexanoic acid methyl ester

  • Thiourea

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve thiourea (1.044 g, 13.73 mmol) in deionized water (1.8 mL).

  • Addition of Reagents: To the thiourea solution, add 3-Oxohexanoic acid methyl ester (2.95 mL, 20.81 mmol) and potassium carbonate (2.819 g, 20.39 mmol).

  • Heating and Reaction: Heat the mixture to 70°C and then increase the temperature to 105°C. Stir the reaction mixture at this temperature for 3 hours.

  • Cooling and Dilution: After 3 hours, cool the reaction mixture to room temperature and dilute it with deionized water (7.5 mL).

  • Precipitation: Carefully add concentrated hydrochloric acid (6.75 mL) to the diluted mixture to precipitate the product.

  • Isolation and Washing: Collect the resulting precipitate by filtration. Wash the solid product with deionized water.

  • Drying: Dry the collected solid, Propylthiouracil, in a drying oven to obtain a white-yellow solid.

Experimental Workflow: Propylthiouracil Synthesis

PTU_Synthesis cluster_reactants Reactants cluster_process Process This compound Methyl this compound Reaction Condensation Reaction (105°C, 3h) This compound->Reaction Thiourea Thiourea Thiourea->Reaction K2CO3 K2CO3 K2CO3->Reaction Precipitation Acidification (HCl) Reaction->Precipitation Isolation Filtration & Washing Precipitation->Isolation Drying Drying Isolation->Drying Product Propylthiouracil Drying->Product

Workflow for the synthesis of Propylthiouracil.

Application 2: Investigating Fatty Acid Metabolism and Mitochondrial Function

3-Oxohexanoic acid, as a 3-keto acid, is an intermediate in the beta-oxidation of fatty acids.[4] The mitochondrial beta-oxidation pathway is a critical process for energy production, particularly from long-chain fatty acids. This pathway involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain, producing acetyl-CoA, NADH, and FADH₂.[5][6] 3-ketoacyl-CoA thiolase is the enzyme responsible for the final step in each cycle of beta-oxidation, cleaving a 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA.

Due to its role as a metabolic intermediate, this compound can be utilized as a substrate in in-vitro and ex-vivo studies to investigate the function and regulation of mitochondrial fatty acid oxidation and ketogenesis. Such studies are relevant in the context of metabolic diseases like diabetes, obesity, and non-alcoholic fatty liver disease, as well as inborn errors of metabolism.

Experimental Protocol: General Methodology for Assessing Mitochondrial Respiration using this compound

This protocol provides a general framework for using this compound to measure its effect on mitochondrial oxygen consumption in isolated mitochondria or permeabilized cells. The specific concentrations and incubation times may need to be optimized for the particular experimental system. This methodology is adapted from protocols using other fatty acid substrates.

Materials:

  • Isolated mitochondria or permeabilized cells

  • Respiration buffer (e.g., MiR05)

  • 3-Oxohexanoic acid (substrate)

  • Malate (to support the TCA cycle)

  • ADP (to stimulate state 3 respiration)

  • Oligomycin (to inhibit ATP synthase and measure state 4 respiration)

  • FCCP or other uncoupler (to measure maximal respiration)

  • Rotenone and Antimycin A (to inhibit complex I and III, respectively, for measurement of non-mitochondrial oxygen consumption)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Chamber Preparation: Calibrate the respirometer according to the manufacturer's instructions and add the appropriate volume of respiration buffer to the chambers.

  • Addition of Biological Sample: Add a standardized amount of isolated mitochondria or permeabilized cells to each chamber and allow the signal to stabilize.

  • Substrate Addition (this compound): Add 3-Oxohexanoic acid to the chambers at a predetermined final concentration. Malate should also be added to facilitate the entry of acetyl-CoA into the TCA cycle. This will stimulate LEAK respiration (state 2).

  • Stimulation of Oxidative Phosphorylation: Add a saturating concentration of ADP to initiate state 3 respiration (active phosphorylation).

  • Measurement of State 4 Respiration: After a stable state 3 is reached, add oligomycin to inhibit ATP synthase. The resulting oxygen consumption rate is state 4 (or LEAK respiration in the presence of substrate).

  • Determination of Maximal Respiration: Titrate an uncoupler (e.g., FCCP) to determine the maximal capacity of the electron transport system (ETS).

  • Measurement of Non-Mitochondrial Respiration: Finally, add rotenone and antimycin A to inhibit the respiratory chain and measure the residual oxygen consumption.

  • Data Analysis: Subtract the residual oxygen consumption from all other states and express the data as oxygen flux per amount of protein or cells.

Signaling and Metabolic Pathway: Mitochondrial Beta-Oxidation

Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Dehydrogenation Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Dehydrogenation Enoyl_CoA Trans-Δ2-Enoyl-CoA Dehydrogenation->Enoyl_CoA Hydration Enoyl-CoA Hydratase Enoyl_CoA->Hydration Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Hydration->Hydroxyacyl_CoA Dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenation2 3_Oxoacyl_CoA 3-Oxoacyl-CoA Dehydrogenation2->3_Oxoacyl_CoA Thiolysis 3-Ketoacyl-CoA Thiolase 3_Oxoacyl_CoA->Thiolysis Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Thiolysis->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Shortened_Acyl_CoA->Dehydrogenation Re-enters cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Mitochondrial beta-oxidation pathway highlighting 3-Oxoacyl-CoA.

Conclusion

This compound and its derivatives are versatile compounds in pharmaceutical research. Their established role as precursors for the synthesis of drugs like Propylthiouracil underscores their importance in medicinal chemistry and drug manufacturing. Furthermore, their position as intermediates in fatty acid metabolism presents opportunities for their use as research tools to dissect the mechanisms of cellular energy homeostasis and mitochondrial function. The protocols and information provided herein offer a foundation for researchers to utilize this compound in their pharmaceutical research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of 3-Oxohexanoate in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of 3-Oxohexanoate. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of poor peak shape (tailing, fronting, or splitting) for this compound in reversed-phase HPLC?

Poor peak shape for acidic compounds like this compound in reversed-phase chromatography can stem from several factors:

  • Secondary Interactions: The most common cause of peak tailing for acidic compounds is the interaction of the analyte with residual silanol groups on the silica-based stationary phase.[1][2][3] These silanol groups can be acidic and interact with the carboxylate form of this compound, leading to a secondary retention mechanism and peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of this compound.[1][4] If the pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms will exist, leading to peak broadening or splitting. For acidic compounds, a mobile phase pH 2-3 units below the pKa is generally recommended to ensure it is in a single, non-ionized form.[5]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting.[6][7][8]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting or splitting.[1][9]

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases (high or low pH).[6] This can lead to the creation of more active silanol sites or voids in the column bed, resulting in poor peak shape.

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large-volume detector cells, or poorly made connections, can contribute to band broadening and peak tailing.[1][5]

Q2: My this compound peak is tailing. How can I fix this?

Peak tailing is a common issue for acidic compounds. Here is a step-by-step guide to address it:

Step 1: Adjust Mobile Phase pH

The primary approach to reduce tailing from secondary interactions with silanols is to suppress the ionization of both the analyte and the silanol groups.

  • Protocol:

    • Determine the pKa of this compound (the pKa of the similar ethyl this compound is approximately 10.69, however, the carboxylic acid proton will be much more acidic, likely in the range of 4-5).

    • Prepare a mobile phase with a pH at least 2 units below the pKa of the carboxylic acid. A pH of 2.5-3.0 is a good starting point.

    • Use a suitable buffer (e.g., 10-20 mM phosphate buffer) to maintain a stable pH.[1] Be mindful of buffer precipitation if using high concentrations of acetonitrile.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

Step 2: Use a "Competing Base" or Silanol Suppressor (Use with Caution)

Adding a small concentration of a competing base to the mobile phase can help to mask the active silanol sites.

  • Protocol:

    • Add a low concentration (e.g., 5 mM) of an amine modifier like triethylamine (TEA) to the mobile phase.[1]

    • Adjust the final mobile phase pH after the addition of the modifier.

    • Caution: Competing bases can sometimes lead to shorter column lifetimes due to accelerated hydrolysis of the stationary phase.[1]

Step 3: Evaluate Your Column

The type and condition of your column play a significant role.

  • Protocol:

    • Consider using an end-capped column, which has fewer free silanol groups.[2]

    • If the column is old or has been used extensively with aggressive mobile phases, it may be degraded. Replace it with a new column of the same type to see if the peak shape improves.

    • For highly polar acidic compounds, a column designed for aqueous mobile phases (e.g., an AQ-type C18) may provide better peak shape.

Q3: My this compound peak is fronting. What should I do?

Peak fronting is typically a result of column overload or solvent effects.

Step 1: Reduce Sample Concentration/Injection Volume

  • Protocol:

    • Dilute your sample by a factor of 5 or 10 with the mobile phase.

    • Alternatively, reduce the injection volume (e.g., from 10 µL to 2 µL).

    • Inject the modified sample and observe the peak shape. If fronting is reduced or eliminated, the original issue was column overload.[6][7][8]

Step 2: Match Sample Solvent to Mobile Phase

  • Protocol:

    • Ideally, dissolve your sample in the initial mobile phase of your gradient or the isocratic mobile phase.

    • If the sample is not soluble in the mobile phase, use the weakest possible solvent that provides adequate solubility.

    • If a strong solvent must be used for solubility, inject the smallest possible volume.

Q4: My this compound peak is split or has a shoulder. What could be the cause?

Peak splitting can be caused by several factors, from sample preparation to column issues.

Step 1: Check for Co-elution

An impurity or related compound may be co-eluting with your main peak.

  • Protocol:

    • If using a photodiode array (PDA) detector, check the peak purity across the entire peak.

    • Slightly modify the mobile phase composition (e.g., change the organic-to-aqueous ratio by a few percent) to see if the shoulder resolves into a separate peak.

Step 2: Investigate Sample Preparation and Injection

  • Protocol:

    • Ensure your sample is fully dissolved and filtered before injection.

    • As with peak fronting, ensure your sample solvent is compatible with the mobile phase.[1] A mismatch can cause the sample to precipitate at the head of the column, leading to a split peak.

    • For some keto acids, acidic conditions in the sample can lead to split peaks.[10] If your sample is dissolved in a highly acidic solution, try neutralizing it or dissolving it in the mobile phase.

Step 3: Inspect the Column and System

  • Protocol:

    • A blocked frit or a void at the head of the column can cause the sample band to be distributed unevenly, resulting in a split peak.

    • To check for a blocked frit, reverse the column and flush it with a strong solvent (disconnected from the detector).

    • If a void is suspected, the column will likely need to be replaced.

Quantitative Data Summary

The following table provides a starting point for method development and troubleshooting for this compound analysis. These are generalized parameters and may require optimization for your specific application.

ParameterRecommended Starting ConditionsPotential Impact on Peak Shape
Column C18, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle sizeUse of end-capped or AQ-type columns can reduce tailing.
Mobile Phase A Water with 0.1% Formic Acid or 10-20 mM Phosphate BufferLow pH suppresses silanol interactions, reducing tailing.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks than methanol.
pH 2.5 - 3.0Critical for controlling ionization and minimizing secondary interactions.
Gradient 5-95% B over 10-15 minutesA shallow gradient can improve the resolution of closely eluting peaks.
Flow Rate 0.2 - 1.0 mL/min (for 2.1 - 4.6 mm ID columns)Slower flow rates can sometimes improve peak shape but increase run time.
Column Temp. 25 - 40 °CHigher temperatures can improve efficiency and reduce peak width.
Injection Vol. 1 - 10 µLKeep as low as possible to avoid overload (fronting).
Sample Solvent Mobile Phase or a weaker solventMismatch with mobile phase can cause fronting or splitting.
Analyte Conc. 0.1 - 10 µg/mLHigh concentrations can lead to column overload and peak fronting.

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting poor peak shape.

PeakTailingWorkflow start Peak Tailing Observed ph_check Is Mobile Phase pH < 3? start->ph_check adjust_ph Adjust pH to 2.5-3.0 with Acid/Buffer ph_check->adjust_ph No column_check Is Column Old or Non-End-Capped? ph_check->column_check Yes resolve Peak Shape Improved adjust_ph->resolve replace_column Replace with New or End-Capped Column column_check->replace_column Yes suppressor_check Consider Adding Silanol Suppressor (e.g., TEA) column_check->suppressor_check No replace_column->resolve system_check Check for Extra-Column Band Broadening suppressor_check->system_check system_check->resolve PeakFrontingWorkflow start Peak Fronting Observed overload_check Is Sample Concentration High or Injection Volume Large? start->overload_check reduce_load Dilute Sample or Reduce Injection Volume overload_check->reduce_load Yes solvent_check Is Sample Solvent Stronger than Mobile Phase? overload_check->solvent_check No resolve Peak Shape Improved reduce_load->resolve change_solvent Dissolve Sample in Mobile Phase solvent_check->change_solvent Yes column_issue Check for Column Collapse or Degradation solvent_check->column_issue No change_solvent->resolve column_issue->resolve PeakSplittingWorkflow start Peak Splitting Observed coelution_check Check Peak Purity (PDA) & Vary Mobile Phase start->coelution_check sample_prep_check Review Sample Preparation start->sample_prep_check column_check Inspect Column & System start->column_check coelution_found Co-elution Confirmed: Optimize Separation coelution_check->coelution_found solvent_mismatch Solvent Mismatch? -> Dissolve in Mobile Phase sample_prep_check->solvent_mismatch precipitation Sample Precipitation? -> Filter Sample sample_prep_check->precipitation blocked_frit Blocked Frit? -> Backflush Column column_check->blocked_frit column_void Column Void? -> Replace Column column_check->column_void resolve Peak Shape Improved coelution_found->resolve solvent_mismatch->resolve precipitation->resolve blocked_frit->resolve column_void->resolve

References

preventing 3-Oxohexanoate degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-Oxohexanoate during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a beta-keto acid that serves as an intermediate in fatty acid metabolism. Its chemical structure, containing a ketone group beta to a carboxylic acid, makes it inherently unstable. The primary degradation pathway is decarboxylation, where the carboxyl group is lost as carbon dioxide (CO₂), leading to the formation of 2-pentanone. This instability can result in the underestimation of this compound concentrations in biological samples if not handled and stored correctly.

Q2: What are the optimal storage conditions for samples containing this compound?

A2: To minimize degradation, samples should be processed immediately after collection. If immediate analysis is not possible, samples should be stored at ultra-low temperatures. Storage at -80°C is highly recommended to ensure long-term stability.[1] Repeated freeze-thaw cycles should be avoided by aliquoting samples into single-use vials before freezing.

Q3: How does pH affect the stability of this compound?

A3: Beta-keto acids are susceptible to degradation at both acidic and alkaline pH. It is crucial to maintain a neutral or slightly acidic pH during sample processing and storage to minimize decarboxylation. The exact optimal pH for this compound stability is not well-documented, but for general keto acids, a pH range of 4-6 is often recommended.

Q4: What are the signs of this compound degradation in my samples?

A4: The primary degradation product of this compound is 2-pentanone. An unusually high concentration of 2-pentanone in your sample, along with lower than expected levels of this compound, can be an indicator of degradation. Inconsistent results between replicate samples or a progressive decrease in this compound concentration over time in stored samples are also signs of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or undetectable this compound levels Sample degradation due to improper storage temperature.Ensure samples are stored at -80°C immediately after collection and processing. Minimize the time samples spend at room temperature or 4°C.
Repeated freeze-thaw cycles.Aliquot samples into single-use tubes before the initial freezing to avoid the need for repeated thawing of the entire sample.
Suboptimal pH of the sample or extraction solvent.Check and adjust the pH of your sample and any buffers or solvents used during extraction to a neutral or slightly acidic range.
High variability between sample replicates Inconsistent sample handling and processing times.Standardize your sample processing workflow to ensure that all samples are handled for the same duration and under the same conditions.
Partial degradation occurring during sample preparation.Keep samples on ice throughout the extraction procedure. Use pre-chilled solvents and tubes.
Presence of high levels of 2-pentanone Decarboxylation of this compound.This is a strong indicator of degradation. Review your entire sample handling and storage protocol to identify and rectify any steps where the sample might be exposed to elevated temperatures or suboptimal pH for extended periods. Consider immediate derivatization after extraction to stabilize the molecule.

Quantitative Data Summary

The stability of beta-keto acids is highly dependent on storage temperature. The following table, based on data for the structurally similar beta-keto acid 3-oxopentanoic acid, illustrates the importance of low-temperature storage.

Storage Condition Analyte Stability
Autosampler (4°C)3-Oxopentanoic AcidStable for at least 24 hours
Benchtop (Room Temp)3-Oxopentanoic AcidStable for at least 6 hours
Freeze-Thaw Cycles3-Oxopentanoic AcidStable for up to 3 cycles
Long-Term Storage3-Oxopentanoic AcidStable for at least 3 months at -80°C[1]

This data is for 3-oxopentanoic acid and should be used as a guideline for this compound. Stability testing for this compound under your specific laboratory conditions is recommended.

Experimental Protocols

Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol is a representative method for the extraction of this compound from plasma samples.

Materials:

  • Human plasma

  • Acetonitrile (ACN) with 0.1% Formic Acid (ice-cold)

  • Internal Standard (IS) solution (e.g., ¹³C-labeled this compound)

  • Microcentrifuge tubes

  • Centrifuge capable of 13,000 x g and 4°C

Procedure:

  • Thaw plasma samples on ice.

  • In a pre-chilled microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 200 µL of ice-cold ACN with 0.1% Formic Acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Urine Sample Preparation for GC-MS Analysis

This protocol provides a general workflow for preparing urine samples for this compound analysis by GC-MS, which often requires derivatization.

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Ethyl acetate

  • Sodium chloride (solid)

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Pyridine

  • Glass centrifuge tubes

  • Vortex mixer and centrifuge

Procedure:

  • Thaw urine samples on ice.

  • To a glass tube, add a volume of urine normalized to creatinine concentration (e.g., equivalent to 1 mg of creatinine).

  • Add the internal standard.

  • Acidify the urine to pH < 2 with HCl.

  • Saturate the solution with solid sodium chloride.

  • Extract the organic acids by adding 2 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge to separate the phases and collect the upper organic layer.

  • Repeat the extraction and combine the organic layers.

  • Dry the pooled organic extract under a stream of nitrogen.

  • For derivatization, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried extract.

  • Cap the tube tightly and heat at 60°C for 60 minutes.

  • Cool to room temperature and the sample is ready for GC-MS analysis.[2]

Visualizations

Degradation Pathway of this compound

Beta-keto acids like this compound are prone to decarboxylation, especially when heated, resulting in the loss of carbon dioxide and the formation of a ketone.

G cluster_main This compound This compound Transition_State Unstable Intermediate (Cyclic Transition State) This compound->Transition_State Heat or Suboptimal pH 2-Pentanone 2-Pentanone Transition_State->2-Pentanone CO2 Carbon Dioxide Transition_State->CO2

Caption: Decarboxylation of this compound.

Experimental Workflow for this compound Quantification

A generalized workflow for the analysis of this compound from biological samples.

G cluster_workflow Sample Biological Sample (Plasma, Urine) Preparation Sample Preparation (Protein Precipitation/Extraction) Sample->Preparation Derivatization Derivatization (Optional, for GC-MS) Preparation->Derivatization Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Preparation->Analysis Direct for LC-MS Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Sample analysis workflow.

This compound in Fatty Acid Biosynthesis

This compound is an intermediate in the fatty acid biosynthesis pathway, which involves the sequential addition of two-carbon units to a growing fatty acid chain.

G cluster_fas Fatty Acid Synthase Complex Acetyl-CoA Acetyl-CoA Condensation1 Condensation Acetyl-CoA->Condensation1 Malonyl-CoA Malonyl-CoA Malonyl-CoA->Condensation1 Acetoacetyl-ACP Acetoacetyl-ACP Condensation1->Acetoacetyl-ACP Reduction1 Reduction Acetoacetyl-ACP->Reduction1 3-Hydroxybutyryl-ACP 3-Hydroxybutyryl-ACP Reduction1->3-Hydroxybutyryl-ACP Dehydration1 Dehydration 3-Hydroxybutyryl-ACP->Dehydration1 Crotonyl-ACP Crotonyl-ACP Dehydration1->Crotonyl-ACP Reduction2 Reduction Crotonyl-ACP->Reduction2 Butyryl-ACP Butyryl-ACP Reduction2->Butyryl-ACP Condensation2 Condensation (+ Malonyl-CoA) Butyryl-ACP->Condensation2 3-Oxohexanoyl-ACP 3-Oxohexanoyl-ACP (this compound derivative) Condensation2->3-Oxohexanoyl-ACP Further_Cycles Further Cycles of Elongation 3-Oxohexanoyl-ACP->Further_Cycles

Caption: Simplified fatty acid biosynthesis.

References

Technical Support Center: Improving the Yield of Synthetic Ethyl 3-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of ethyl 3-oxohexanoate.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that can lead to low yields or impurities in the synthesis of ethyl this compound.

Symptom Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive or Incorrect Base: The base used may be old, hydrated, or not strong enough to deprotonate the ester enolate effectively. For Claisen condensations, using a base with a different alkyl group than the ester (e.g., NaOH with an ethyl ester) can lead to saponification.[1][2]1a. Use Fresh, Anhydrous Base: Ensure the base (e.g., sodium ethoxide, sodium hydride) is fresh and handled under anhydrous conditions. 1b. Match Alkoxide Base to Ester: Use a base with the same alkoxide as the ester being used (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[2]
2. Reaction Not Driven to Completion: In a Claisen condensation, the equilibrium may not favor the product. The final deprotonation of the β-keto ester is crucial to drive the reaction forward.[3][4]2. Use a Stoichiometric Amount of Base: A full equivalent of base is required to deprotonate the resulting β-keto ester, which shifts the equilibrium towards the product.[4]
3. Low Reaction Temperature: The reaction may be too slow at a lower temperature.3. Optimize Reaction Temperature: While initial cooling might be necessary for controlled addition of reagents, ensure the reaction is stirred at room temperature or gently refluxed as per the protocol to ensure completion.
Presence of Significant Side Products 1. Self-Condensation of Starting Materials: In a crossed Claisen condensation, the starting ester that is intended to be the electrophile may self-condense if it has α-hydrogens.1. Choose Appropriate Starting Materials: For crossed Claisen condensations, select one ester that cannot form an enolate (e.g., ethyl benzoate, ethyl formate) to act solely as the electrophile.
2. Dialkylation: In acetoacetic ester synthesis, the product can be deprotonated again and react with another equivalent of the alkyl halide.[5]2a. Control Stoichiometry: Use only one equivalent of the alkylating agent. 2b. Control Reaction Temperature: Add the alkylating agent at a low temperature to minimize over-alkylation.
3. Saponification of the Ester: Presence of water or using hydroxide bases can hydrolyze the ester functionality to a carboxylic acid.[1]3. Maintain Anhydrous Conditions: Use dry solvents and glassware, and avoid hydroxide bases.
Difficulties in Product Purification 1. Oily Product That Won't Crystallize: The presence of impurities can inhibit crystallization.[6]1. Chromatographic Purification: Use column chromatography to separate the desired product from impurities. Given the polarity of the β-dicarbonyl system, a polar mobile phase may be necessary.[6]
2. Product Degradation on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive compounds like β-keto esters.[6]2a. Deactivate Silica Gel: Use silica gel that has been treated with a base like triethylamine.[6] 2b. Use an Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography.[6]
3. Incomplete Removal of Acidic/Basic Impurities: Residual acidic or basic compounds from the reaction can interfere with purification.3. Liquid-Liquid Extraction: Perform a thorough workup by washing the organic layer with a dilute acid, followed by a dilute base, and then brine to remove ionic impurities before chromatography.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare ethyl this compound?

A1: The two most common methods are the Claisen condensation of ethyl butyrate and ethyl acetate, and the acetoacetic ester synthesis involving the alkylation of ethyl acetoacetate with a butyl halide followed by hydrolysis and decarboxylation.[5][7] Another documented method involves the reaction of Meldrum's acid with butyryl chloride, followed by alcoholysis with ethanol.

Q2: Why is a full equivalent of base necessary in a Claisen condensation?

A2: The Claisen condensation is an equilibrium process. The product, a β-keto ester, is more acidic than the starting alcohol. Therefore, the alkoxide base used in the reaction will deprotonate the β-keto ester. This final, essentially irreversible acid-base reaction drives the entire equilibrium towards the formation of the product, ensuring a high yield.[3][4]

Q3: Can I use a different base, like sodium hydroxide, for the saponification step in the acetoacetic ester synthesis?

A3: While sodium hydroxide can be used for the hydrolysis (saponification) of the ester, it is crucial to use an alkoxide base (like sodium ethoxide) for the initial enolate formation. Using hydroxide at the start would lead to saponification of the starting ester rather than deprotonation at the α-carbon.[1]

Q4: My NMR spectrum shows unreacted starting materials. How can I improve the conversion?

A4: To improve conversion, ensure that your reagents are pure and dry, that you are using a stoichiometric amount of a strong, fresh base, and that the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. You may also consider slightly increasing the amount of the acylating or alkylating agent.

Q5: What is the role of the acidic workup in these syntheses?

A5: The acidic workup serves two primary purposes. First, it neutralizes any remaining base in the reaction mixture. Second, in the Claisen condensation, it protonates the enolate of the β-keto ester to give the final neutral product. In the acetoacetic ester synthesis, the acidic workup is followed by heating to promote the decarboxylation of the intermediate β-keto acid.[2]

Experimental Protocols

Protocol 1: Synthesis via Meldrum's Acid

This protocol is adapted from a known synthesis of ethyl this compound.

Materials:

  • 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid): 176 g

  • Dichloromethane: 550 ml

  • Pyridine: 188 ml

  • Butyryl chloride: 133 ml

  • Ethanol: 700 ml

  • Dilute hydrochloric acid

  • Magnesium sulfate

Procedure:

  • Dissolve Meldrum's acid in dichloromethane and pyridine in a suitable flask.

  • Cool the mixture to 5°C using an ice-water bath.

  • Add butyryl chloride dropwise to the cooled solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for three hours.

  • Wash the solution with a dilute solution of hydrochloric acid.

  • Dry the organic layer over magnesium sulfate and evaporate the solvent under vacuum to obtain an oil.

  • Dissolve the resulting oil in ethanol and reflux the mixture for six hours.

  • Evaporate the ethanol under vacuum.

  • Distill the residue to obtain pure ethyl this compound.

Reported Yield: 145.4 g

Protocol 2: General Procedure for Claisen Condensation

This is a generalized protocol for the Claisen condensation to produce a β-keto ester.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl butyrate

  • Ethyl acetate

  • Dilute aqueous acid (e.g., HCl or H₂SO₄)

Procedure:

  • Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • To a solution of ethyl butyrate and ethyl acetate in an appropriate solvent (like ethanol), add the sodium ethoxide solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize it by slowly adding a dilute aqueous acid.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Claisen_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Anhydrous Reagents & Glassware base_prep Prepare Sodium Ethoxide Solution reagents->base_prep Anhydrous Ethanol + Sodium Metal add_base Add Sodium Ethoxide base_prep->add_base mix Mix Ethyl Acetate & Ethyl Butyrate mix->add_base react Stir/Reflux add_base->react quench Acidic Quench react->quench Reaction Mixture extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (Distillation/ Chromatography) dry->purify product product purify->product Pure Ethyl This compound

Caption: Experimental workflow for the Claisen condensation synthesis of ethyl this compound.

Troubleshooting_Logic cluster_symptoms cluster_causes cluster_solutions start Low Yield of Ethyl this compound no_product No/Trace Product start->no_product side_products Significant Side Products start->side_products purification_issue Purification Difficulties start->purification_issue inactive_base Inactive Base/ Wrong Base no_product->inactive_base incomplete_rxn Incomplete Reaction (Equilibrium) no_product->incomplete_rxn saponification Saponification side_products->saponification dialkylation Dialkylation side_products->dialkylation degradation Degradation on Silica purification_issue->degradation fresh_base Use Fresh/Correct Base inactive_base->fresh_base stoich_base Use Stoichiometric Base incomplete_rxn->stoich_base anhydrous Maintain Anhydrous Conditions saponification->anhydrous control_stoich Control Stoichiometry dialkylation->control_stoich alt_purify Use Neutral Alumina/ Deactivated Silica degradation->alt_purify

References

Technical Support Center: Addressing Matrix Effects in 3-Oxohexanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, assessing, and mitigating matrix effects in the liquid chromatography-mass spectrometry (LC-MS/MS) quantification of 3-Oxohexanoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, tissue).[1][2] This interference occurs in the mass spectrometer's ion source and can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1][2] These effects are a major concern because they can significantly compromise the accuracy, precision, and sensitivity of quantitative results, leading to erroneous data.[2][3]

Q2: What are the primary causes of matrix effects in biological samples?

A2: In biological matrices like plasma and serum, the most common culprits for matrix effects, particularly ion suppression, are phospholipids.[4] These highly abundant molecules are major components of cell membranes and are often co-extracted with the analyte of interest during sample preparation. Their co-elution can interfere with the ionization of this compound, leading to inaccurate measurements.[4] Other endogenous components like salts and proteins can also contribute.[1]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: There are two primary methods to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of a pure this compound solution is introduced into the mass spectrometer after the LC column.[1][5] A blank matrix extract is then injected onto the column. Any significant dip or rise in the analyte's baseline signal indicates chromatographic regions where ion suppression or enhancement occurs.[1][5]

  • Quantitative Assessment (Post-Extraction Spiking): This is the "gold standard" approach.[1] It involves comparing the peak response of this compound spiked into an extracted blank matrix with the response of the same concentration in a neat (pure) solvent.[2][3] The ratio of these responses provides a quantitative measure, often called the Matrix Factor (MF).[1] An MF value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[5][6][7]

Q4: What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and why is it recommended?

A4: A Stable Isotope-Labeled Internal Standard (SIL-IS) is a version of the analyte (e.g., this compound-d3) in which one or more atoms have been replaced with a heavier stable isotope. A SIL-IS is considered the most effective tool to compensate for matrix effects.[3] Because it is chemically identical to the analyte, it co-elutes and experiences nearly identical ionization suppression or enhancement. By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[8]

Q5: Can I still have problems even if I use a SIL-IS?

A5: Yes. While a SIL-IS is highly effective, it may not compensate for all issues, particularly in cases of extreme ion suppression. If the matrix effect is so severe that the signals for both the analyte and the SIL-IS are suppressed to a level near the instrument's limit of detection, the measurement of their ratio becomes unreliable. Therefore, it is always best practice to optimize sample preparation and chromatography to minimize matrix effects as much as possible, rather than relying solely on the SIL-IS for correction.[1]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Poor precision and accuracy, especially at low concentrations. Uncompensated matrix effects are more pronounced at lower analyte concentrations, leading to non-linear calibration curves and high variability.[9]1. Improve Sample Cleanup: This is the most effective approach. Implement a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or a specific Phospholipid Removal (PLR) method to eliminate interfering components.[6]2. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound to compensate for signal variability.[3]
Inconsistent or drifting signal intensity between injections. Buildup of matrix components, like phospholipids, on the analytical column or in the MS ion source. These can elute erratically in subsequent runs.1. Implement a Column Wash: Incorporate a wash step with a strong organic solvent between sample injections to clean the column.[10]2. Enhance Sample Preparation: Use a more effective sample cleanup method (PLR, SPE) to reduce the amount of matrix introduced to the system.3. Perform System Maintenance: Regularly clean the MS ion source according to the manufacturer's recommendations.
Analyte signal is consistently lower than expected (Ion Suppression). Co-elution of endogenous matrix components, most commonly phospholipids, that compete with this compound for ionization in the ESI source.[4]1. Confirm and Quantify: Use the post-extraction spiking method (Protocol 1) to quantify the degree of suppression.2. Optimize Chromatography: Modify the LC gradient or change the column chemistry to achieve chromatographic separation between this compound and the interfering peaks.3. Targeted Sample Cleanup: Employ phospholipid removal plates or cartridges (Protocol 3) or develop a selective SPE method (Protocol 4) to specifically remove the interfering compounds.
Analyte signal is consistently higher than expected (Ion Enhancement). Co-elution of matrix components that facilitate the ionization of this compound, leading to an artificially high signal.1. Confirm and Quantify: Use the post-extraction spiking method (Protocol 1) to quantify the degree of enhancement.2. Optimize Chromatography: Adjust the LC method to separate this compound from the enhancing components.3. Re-evaluate Sample Preparation: A different sample preparation technique, such as liquid-liquid extraction (LLE) or a different SPE sorbent, may be necessary to remove the specific components causing enhancement.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spiking)

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, tissue homogenate) from at least 6 different sources.

  • This compound certified reference standard.

  • LC-MS/MS system and analytical column.

  • Reconstitution solvent (typically the initial mobile phase).

Procedure:

  • Prepare Blank Extracts (Set A): Process an aliquot of each blank matrix source through your entire sample preparation procedure (e.g., Protocol 2, 3, or 4). Evaporate the final extract to dryness if required by the protocol.

  • Prepare Post-Spike Samples (Set A): Reconstitute the blank extracts from Step 1 with a known concentration of this compound in reconstitution solvent (e.g., at a low and a high QC level).

  • Prepare Neat Solution Samples (Set B): Prepare solutions of this compound in the clean reconstitution solvent at the exact same final concentrations as used in Step 2.

  • LC-MS/MS Analysis: Inject and analyze all samples from Set A and Set B.

  • Data Analysis: Record the peak area for this compound in all injections. Calculate the average peak area for each concentration level in Set A (Matrix) and Set B (Neat).

Calculation: The Matrix Effect (%) is calculated as follows[2][11]: Matrix Effect (%) = (Average Peak Area in Set A / Average Peak Area in Set B) * 100

  • A value < 100% indicates ion suppression.[5][6][7]

  • A value > 100% indicates ion enhancement.[5][6][7]

  • A value of 100% indicates no net matrix effect.[6]

Protocol 2: Sample Preparation via Protein Precipitation (PPT) for Plasma

Objective: A quick, non-selective method to remove the majority of proteins from plasma samples.

Procedure:

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (ACN). If using a SIL-IS, it should be added to the ACN. A 3:1 ratio of ACN to plasma is common.[12]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[13]

  • Incubate the samples at 4°C for 10 minutes to further precipitate proteins.[13]

  • Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Sample Preparation via Phospholipid Removal (PLR) Plate

Objective: To selectively remove both proteins and phospholipids, providing a much cleaner extract than PPT alone. This protocol is based on a generic "pass-through" PLR 96-well plate method.

Procedure:

  • Place a 96-well collection plate under the PLR plate.

  • Pipette 100 µL of plasma or serum into the appropriate wells of the PLR plate.

  • Add 300 µL of 1% formic acid in acetonitrile (this is the precipitation solvent). If using a SIL-IS, it should be included in this solvent.

  • Mix thoroughly by vortexing the plate for 1 minute. This step precipitates the proteins.

  • Apply a vacuum to the manifold (e.g., 10-15 in. Hg) to draw the sample through the PLR sorbent bed and into the collection plate. The phospholipids are retained by the sorbent while the analyte passes through.

  • Evaporate the filtrate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 4: Sample Preparation via Solid-Phase Extraction (SPE) for Tissue Homogenate

Objective: To provide a selective cleanup and concentration of this compound from a complex tissue matrix. This is a generic reversed-phase SPE protocol that can be optimized.

Procedure:

  • Homogenization: Homogenize ~50 mg of frozen tissue in 500 µL of an appropriate buffer (e.g., 10% trichloroacetic acid to simultaneously precipitate proteins).[14] Add SIL-IS before homogenization. Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes and collect the supernatant.[14]

  • Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from Step 1 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a known volume of the initial mobile phase.

Quantitative Data Summary

Effective sample preparation is the most critical step in mitigating matrix effects. The following table summarizes illustrative data comparing the performance of different sample preparation techniques.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Analyte Recovery

Sample Preparation MethodMatrix Effect (%)*Analyte Recovery (%)Precision (%RSD)Key Considerations
Protein Precipitation (PPT) 45% (High Suppression)>90%<15%Simple and fast, but ineffective at removing phospholipids, leading to significant matrix effects.[15][16]
Liquid-Liquid Extraction (LLE) 85% (Low Suppression)70-85%<10%More selective than PPT, but can have lower analyte recovery and is more labor-intensive.
Solid-Phase Extraction (SPE) 92% (Minimal Suppression)>85%<5%Highly effective and reproducible, but requires method development to optimize sorbent, wash, and elution steps.[14]
Phospholipid Removal (PLR) 98% (No significant effect)>95%<5%Combines the simplicity of PPT with highly selective removal of phospholipids, resulting in minimal matrix effects and high analyte recovery.[17]

*Note: Matrix Effect (%) is calculated as (Response in Matrix / Response in Neat Solvent) x 100. Values are for illustrative purposes.

Visualizations

Workflow for Managing Matrix Effects

This diagram outlines a systematic approach to identifying, mitigating, and validating the impact of matrix effects during method development.

MatrixEffectWorkflow process process decision decision startend startend io io start Start Method Development assess Assess Matrix Effect (Post-Extraction Spike) start->assess check Matrix Effect Acceptable? assess->check mitigate Mitigate Matrix Effect check->mitigate No validate Validate Method check->validate Yes (<15% Variation) optimize_prep Optimize Sample Prep (SPE, LLE, PLR) mitigate->optimize_prep optimize_lc Optimize Chromatography (Separate Analyte from Interference) mitigate->optimize_lc use_sil Use SIL-IS mitigate->use_sil optimize_prep->assess optimize_lc->assess use_sil->assess end Routine Analysis validate->end

Workflow for identifying and managing matrix effects.
Mechanism of Ion Suppression in Electrospray Ionization (ESI)

This diagram illustrates how co-eluting matrix components, such as phospholipids, can suppress the signal of the target analyte in the ESI source.

IonSuppression Mechanism of Ion Suppression in ESI Source cluster_droplet ESI Droplet Surface cluster_legend Legend A1 A gas_phase Gas Phase Ions (To Mass Analyzer) A2 A suppressed_signal A+ A2->suppressed_signal Suppressed Ionization M1 M M2 M matrix_signal2 M+ M2->matrix_signal2 M3 M matrix_signal1 M+ M3->matrix_signal1 M4 M M5 M key_A A label_A = Analyte (this compound) key_M M label_M = Matrix Component (e.g., Phospholipid)

Matrix components (M) outcompete the analyte (A) for ionization.

References

Technical Support Center: Enzymatic Assay of 3-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic assay of 3-oxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the enzymatic assay of this compound?

The enzymatic assay for this compound typically involves the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme catalyzes the reversible reaction of 3-hydroxyacyl-CoA to 3-oxoacyl-CoA. For the measurement of this compound (in its CoA form, 3-oxohexanoyl-CoA), the reverse reaction is commonly used. This reaction involves the reduction of 3-oxohexanoyl-CoA to 3-hydroxyhexanoyl-CoA, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is monitored spectrophotometrically to determine the enzyme's activity.[1]

Q2: Why is the reverse reaction of HADH preferred for assaying 3-oxohexanoyl-CoA?

The reverse reaction is often more convenient for in vitro assays due to the commercial availability and stability of the 3-ketoacyl-CoA substrate, such as acetoacetyl-CoA, which is structurally similar to 3-oxohexanoyl-CoA.[1] This allows for a more straightforward and reproducible assay setup.

Q3: What are the key components of the reaction mixture?

A typical reaction mixture for the assay of 3-oxohexanoyl-CoA using HADH includes:

  • A suitable buffer (e.g., potassium phosphate buffer, pH 7.3-7.4).[1][2]

  • 3-oxohexanoyl-CoA (the substrate).

  • NADH (the coenzyme).[2]

  • The enzyme sample containing 3-hydroxyacyl-CoA dehydrogenase.[1]

Q4: Can I measure the forward reaction (oxidation of 3-hydroxyhexanoyl-CoA)?

Yes, the forward reaction can be measured by monitoring the increase in NADH concentration at 340 nm.[1] However, this reaction can be subject to product inhibition. To overcome this, a coupled assay system is often employed where the 3-ketoacyl-CoA product is immediately consumed by a subsequent enzymatic reaction, such as cleavage by 3-ketoacyl-CoA thiolase.[1][3] This pulls the equilibrium towards product formation, allowing for a more accurate measurement of the initial reaction rate.

Troubleshooting Guide

This section addresses common problems encountered during the enzymatic assay of this compound.

Problem Possible Cause Recommended Solution
No or Low Enzyme Activity Inactive enzyme due to improper storage or handling.Store the enzyme at the recommended temperature (typically -20°C or -80°C) in appropriate aliquots to avoid repeated freeze-thaw cycles. Keep the enzyme on ice during experimental setup.
Incorrect pH or temperature of the assay buffer.Ensure the buffer pH is optimal for the enzyme (typically around 7.3-7.4) and that the assay is performed at the recommended temperature (e.g., 37°C).[2]
Degraded substrate (3-oxohexanoyl-CoA) or coenzyme (NADH).Use freshly prepared or properly stored substrate and coenzyme solutions. NADH is particularly sensitive to light and pH changes.
Presence of inhibitors in the sample or reagents.Run a control reaction with a known active enzyme to validate the assay components. If inhibitors are suspected in the sample, consider sample purification steps.
High Background Signal Contamination of reagents with NADH or other absorbing substances.Use high-purity reagents and prepare fresh solutions. Run a blank reaction without the enzyme to measure the background absorbance.[1]
Spontaneous degradation of 3-oxohexanoyl-CoA.While less common, substrate instability can contribute to background. Ensure proper storage and handling of the substrate.
Inconsistent or Non-Reproducible Results Pipetting errors, especially with small volumes.Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. Prepare a master mix for the reaction components to ensure consistency across wells.
Temperature fluctuations during the assay.Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the experiment.
Improper mixing of reagents in the cuvette or microplate well.Gently mix the reaction components by pipetting up and down or by gentle inversion of the cuvette. Avoid introducing air bubbles.
Assay Signal Drifts or is Non-Linear Substrate depletion.If the reaction proceeds too quickly, the substrate may be rapidly consumed, leading to a non-linear rate. Reduce the enzyme concentration or the incubation time.
Product inhibition (in the forward reaction).If measuring the forward reaction, consider using a coupled assay system to remove the product as it is formed.[3]
Enzyme instability under assay conditions.The enzyme may lose activity over the course of the assay. Ensure the assay conditions (pH, temperature, buffer components) are optimal for enzyme stability.

Experimental Protocols

Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase (Reverse Reaction)

This protocol is adapted for the measurement of 3-oxohexanoyl-CoA.

Principle:

The activity of 3-hydroxyacyl-CoA dehydrogenase (HADH) is determined by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+ during the reduction of 3-oxohexanoyl-CoA to 3-hydroxyhexanoyl-CoA.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.3, at 37°C.[2]

  • 3-Oxohexanoyl-CoA Solution: Prepare a stock solution in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point could be in the range of 0.05-0.2 mM.

  • NADH Solution: 6.4 mM NADH in cold assay buffer. Prepare this solution fresh.[2]

  • Enzyme Solution: A solution of HADH in cold assay buffer, diluted to a concentration that gives a linear rate of absorbance change over 5-10 minutes.

Procedure:

  • Prepare the Reaction Mixture: In a suitable cuvette, pipette the following reagents:

    • 2.80 mL Assay Buffer

    • 0.05 mL 3-Oxohexanoyl-CoA Solution

    • 0.05 mL NADH Solution[2]

  • Equilibration: Mix the contents by gentle inversion and incubate the cuvette in a thermostatted spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.[1]

  • Initiate the Reaction: Add a small volume (e.g., 10-20 µL) of the enzyme solution to the cuvette.

  • Data Acquisition: Immediately mix by inversion and start recording the absorbance at 340 nm for approximately 5 minutes.[2] The rate of decrease in absorbance should be linear.

  • Blank Reaction: Prepare a blank cuvette containing all reagents except the enzyme solution to measure the non-enzymatic degradation of NADH.[1]

  • Calculation: Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. The enzyme activity can then be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, 3-Oxohexanoyl-CoA, and NADH mix_reagents Mix Assay Buffer, 3-Oxohexanoyl-CoA, and NADH in Cuvette prep_reagents->mix_reagents prep_enzyme Prepare Enzyme Dilution add_enzyme Add Enzyme to Initiate prep_enzyme->add_enzyme equilibrate Equilibrate at 37°C mix_reagents->equilibrate equilibrate->add_enzyme measure_abs Measure Absorbance at 340 nm add_enzyme->measure_abs calc_rate Calculate Rate of Absorbance Change measure_abs->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity

Caption: Experimental workflow for the spectrophotometric assay of this compound.

troubleshooting_logic start Problem Encountered no_activity No/Low Activity start->no_activity high_background High Background start->high_background inconsistent_results Inconsistent Results start->inconsistent_results check_enzyme Check Enzyme Storage and Handling no_activity->check_enzyme check_conditions Verify Assay pH and Temperature no_activity->check_conditions check_reagents Check Reagent Purity and Preparation high_background->check_reagents check_technique Review Pipetting and Mixing Technique inconsistent_results->check_technique inconsistent_results->check_conditions solution_enzyme Use Fresh Enzyme Aliquot check_enzyme->solution_enzyme solution_reagents Prepare Fresh Reagents check_reagents->solution_reagents solution_technique Calibrate Pipettes, Use Master Mix check_technique->solution_technique solution_conditions Adjust Buffer pH, Use Calibrated Thermostat check_conditions->solution_conditions

Caption: Troubleshooting logic for common issues in the this compound assay.

References

Technical Support Center: Optimization of Cell Viability in 3-Oxohexanoate Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating the effects of 3-Oxohexanoate on cell viability. Our goal is to help you navigate common challenges and optimize your experimental design for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I am starting my investigation into the effects of this compound on a specific cell line. How do I determine the initial concentration range to test?

A1: The initial and most critical step is to perform a dose-response experiment. This involves treating your cells with a wide range of this compound concentrations to identify the concentration that produces a cytotoxic effect. A well-designed dose-response curve is essential for determining the IC50 (half-maximal inhibitory concentration). It is recommended to start with a broad range of concentrations, for instance, from 0.1 µM to 100 µM, to capture the full spectrum of the compound's effect.

Q2: How should I prepare this compound for my cell culture experiments?

A2: Proper preparation of your test compound is crucial. First, determine a suitable solvent for this compound. Common solvents for small molecules in cell culture include DMSO and ethanol. The chosen solvent must completely dissolve the compound and be non-toxic to the cells at the final concentration used in the experiment. Always include a vehicle control (cells treated with the solvent alone) in your experiments to account for any effects of the solvent on cell viability. The final concentration of the solvent, such as DMSO, should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Q3: What are the most common assays to measure cell viability after this compound treatment?

A3: Several assays are commonly used to assess cell viability, each with its own advantages and disadvantages. Some of the most widely used methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[1]

  • MTS Assay: Similar to the MTT assay, this method also measures metabolic activity but has a soluble formazan product, making it more convenient.[2]

  • Resazurin (alamarBlue™) Assays: These are fluorescent or colorimetric assays that also measure metabolic activity and are generally more sensitive than MTT.[1]

  • ATP Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays measure the amount of ATP present, which correlates with the number of viable cells.[1]

  • Trypan Blue Exclusion Assay: This is a manual method that distinguishes viable from non-viable cells based on membrane integrity.[1][3]

Q4: My cell viability results with this compound are inconsistent between experiments. What should I investigate?

A4: Lack of reproducibility can stem from several factors. Key areas to investigate include:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number. Avoid using cells that are over-confluent.

  • Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[1]

  • Standardized Timelines: Ensure that incubation times for cell seeding, compound treatment, and assay reagent addition are consistent across all experiments.

  • Compound Stability: Ensure that your stock solution of this compound is stored correctly and has not degraded.[1]

Q5: I am observing high background in my cell viability assay after this compound treatment. What could be the cause?

A5: High background can be caused by several factors:

  • Contamination: Bacterial or yeast contamination can lead to high metabolic activity, resulting in a false positive signal.

  • Compound Interference: this compound itself might be reacting with the assay reagent. To check for this, run a control with the compound in media without cells.[4]

  • Suboptimal Culture Conditions: Stressed or dying cells in the control group can sometimes lead to increased background LDH release in cytotoxicity assays. Ensure your control cells are healthy.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low Absorbance/Fluorescence Signal - Too few cells: The initial cell seeding density may be too low. - Insufficient incubation time: The time for the assay reaction to occur may be too short. - Incorrect wavelength/filter: The settings on the plate reader may be incorrect.- Optimize cell seeding density: Perform a titration to find the optimal cell number.[5] - Optimize incubation time: Perform a time-course experiment to determine the optimal reaction time. - Verify plate reader settings: Double-check the recommended wavelengths for your specific assay.
High Variability Between Replicate Wells - Uneven cell seeding: Inconsistent number of cells seeded in each well. - Compound precipitation: this compound may be precipitating out of solution, especially at higher concentrations. - Edge effects: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth.- Ensure proper cell suspension mixing: Gently mix the cell suspension before and during seeding. - Check compound solubility: Visually inspect the media for any signs of precipitation. Consider performing a solubility test. - Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS.
Unexpected Dose-Response Curve (e.g., non-sigmoidal) - Compound solubility issues: The compound may be precipitating at higher concentrations.[1] - Cellular mechanisms: Cells might be activating compensatory mechanisms at certain concentrations.[1] - Compound instability: The compound may be degrading over the course of the experiment.- Confirm solubility: Test the solubility of this compound in your culture medium. - Vary incubation times: Shorter or longer incubation times may reveal different response patterns. - Assess compound stability: Ensure proper storage and handling of your this compound stock solutions.
High Cell Death in Vehicle Control - Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. - Suboptimal cell culture conditions: Cells are stressed due to factors like over-confluency or nutrient depletion.- Reduce solvent concentration: Keep the final solvent concentration low (e.g., <0.5% for DMSO). - Ensure healthy cell culture: Use cells in their logarithmic growth phase and maintain optimal culture conditions.

Experimental Protocols

MTT Assay Protocol

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your chosen solvent. Then, further dilute these into the cell culture medium to achieve the final desired concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: After incubation, carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[1][6]

MTS Assay Protocol

This assay is similar to the MTT assay but the resulting formazan is soluble in culture medium.

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[2]

  • Incubation: Incubate for 1 to 4 hours at 37°C.[2]

  • Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[2]

Trypan Blue Exclusion Assay Protocol

This assay assesses cell membrane integrity to differentiate between viable and non-viable cells.

  • Cell Preparation: After treating cells with this compound, detach the cells (if adherent) and collect the cell suspension.

  • Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubation: Allow the mixture to sit for 1-2 minutes at room temperature.

  • Cell Counting: Load the mixture into a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.

  • Calculate Viability: Cell Viability (%) = (Number of viable cells / Total number of cells) x 100.

Visualizations

Experimental_Workflow General Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare and Seed Cells treat_cells Treat Cells with this compound prep_cells->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat_cells->incubate add_reagent Add Viability Assay Reagent (e.g., MTT, MTS) incubate->add_reagent incubate_reagent Incubate for Reaction add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Fluorescence) incubate_reagent->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data

Caption: A generalized workflow for a typical cytotoxicity assay.

Apoptosis_Signaling_Pathways Potential Apoptotic Signaling Pathways Modulated by this compound cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 mitochondria Mitochondria caspase8->mitochondria via Bid/tBid caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cellular_stress Cellular Stress (Induced by this compound?) bcl2_family Bcl-2 Family Proteins cellular_stress->bcl2_family bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Key apoptosis signaling pathways.

References

Technical Support Center: Resolving Co-eluting Peaks with 3-Oxohexanoate in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks during the LC-MS analysis of 3-Oxohexanoate.

Frequently Asked Questions (FAQs)

Q1: My chromatographic peak for this compound looks symmetrical, but I'm getting inconsistent quantitative results. Could co-elution still be the issue?

A1: Yes, perfect co-elution can occur where two or more compounds elute at the exact same time, resulting in a single symmetrical peak.[1] In such cases, visual inspection of the chromatogram is insufficient to rule out co-elution.[2] It is crucial to assess peak purity using your mass spectrometer data.[1] By extracting ion chromatograms for unique fragment ions or potential isotopologues of suspected co-eluting species, you can check for inconsistencies. If the ratios of these ions change across the peak, it is a strong indication of a co-elution problem.[1]

Q2: What is the most common cause of co-elution when analyzing small organic acids like this compound?

A2: The most common causes include the presence of structurally similar isomers or isobars in the sample matrix, insufficient chromatographic selectivity of the chosen column and mobile phase, or suboptimal gradient conditions that do not provide enough separation power for closely related compounds.[3][4] For polar compounds like organic acids, standard C18 columns may offer limited retention and separation efficiency.

Q3: Can my sample preparation method contribute to co-elution issues?

A3: Absolutely. Inadequate sample cleanup can leave behind matrix components that co-elute with this compound, leading to ion suppression or enhancement and inaccurate quantification.[5][6] Methods like simple protein precipitation might not effectively remove interfering compounds that are chemically similar to your analyte.[7][8]

Q4: I've identified a co-eluting compound. What is the first chromatographic parameter I should adjust?

A4: The mobile phase gradient is often the most effective first parameter to modify.[1] Making the gradient shallower around the elution time of this compound can increase the separation between it and the co-eluting peak.[1][3]

Q5: Are there specific challenges related to the analysis of this compound itself?

A5: As a keto acid, this compound is a relatively polar molecule. This can lead to poor retention on traditional reversed-phase columns like C18, especially with highly aqueous mobile phases, which increases the risk of co-elution with other polar matrix components that elute early in the chromatogram.[9][10] Additionally, the potential for keto-enol tautomerism could theoretically lead to peak splitting or broadening under certain pH conditions, though this is less commonly a primary cause of distinct co-eluting peaks.

Troubleshooting Guides

Identifying Co-elution

The first step in resolving co-elution is to confirm its presence.

  • Visual Inspection of the Chromatogram: Look for signs of peak asymmetry, such as fronting, tailing, or the presence of shoulders.[1] A shoulder, which is a sudden discontinuity on the peak, is a strong indicator of co-eluting compounds.[1][2] Obvious merged peaks are a clear sign of co-elution.[2]

  • Mass Spectral Analysis:

    • Peak Purity Assessment: If you are using a mass spectrometer, you can assess peak purity by taking multiple spectra across the chromatographic peak.[1] If the mass spectra change from the beginning to the end of the peak, co-elution is likely occurring.[2]

    • Extracted Ion Chromatograms (EICs): Extract the ion chromatograms for the theoretical m/z values of this compound and any known or suspected isobaric interferences. If the peak shapes or retention times of these EICs are not identical, it confirms a co-elution problem.[1]

Systematic Troubleshooting Workflow

Once co-elution is confirmed, follow a systematic approach to resolve it. The following workflow provides a logical sequence of steps to take.

G cluster_0 Troubleshooting Workflow for Co-elution start Start: Co-elution Suspected confirm Confirm Co-elution (Peak Shape, MS Purity) start->confirm gradient Optimize Mobile Phase Gradient (Shallower Gradient) confirm->gradient Co-elution Confirmed mobile_phase Modify Mobile Phase Composition (Solvent, pH, Additives) gradient->mobile_phase Resolution Still Inadequate resolved Resolution Achieved gradient->resolved Resolution > 1.5 column Change Column Chemistry (e.g., Phenyl-Hexyl, Mixed-Mode) mobile_phase->column Resolution Still Inadequate mobile_phase->resolved Resolution > 1.5 sample_prep Improve Sample Preparation (LLE, SPE) column->sample_prep Resolution Still Inadequate column->resolved Resolution > 1.5 sample_prep->gradient Re-optimize after cleanup sample_prep->resolved Resolution > 1.5 G cluster_1 Simplified Fatty Acid Beta-Oxidation FA Hexanoyl-CoA Oxo 3-Oxohexanoyl-CoA FA->Oxo Acyl-CoA Dehydrogenase FAD -> FADH2 Thiolysis Thiolysis Oxo->Thiolysis Thiolase + CoA-SH FreeAcid This compound (Analyte of Interest) Oxo->FreeAcid Thioesterase Activity AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA ButyrylCoA Butyryl-CoA Thiolysis->ButyrylCoA Isomers Potential Co-eluting Isomers (e.g., 2-Oxohexanoate, 4-Oxohexanoate) FreeAcid->Isomers May co-exist in matrix

References

stability of 3-Oxohexanoate in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 3-Oxohexanoate in various experimental settings. As a β-keto acid, this compound is susceptible to degradation, and understanding its stability is crucial for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing variable concentrations in my assay. What could be the cause?

A1: The primary cause of inconsistent this compound concentrations is its inherent chemical instability. As a β-keto acid, it is prone to decarboxylation, a reaction that cleaves the molecule into 2-pentanone and carbon dioxide. The rate of this degradation is highly dependent on the pH, temperature, and composition of your buffer system.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. The protonated (acidic) form of the molecule is generally less stable and degrades more rapidly than its deprotonated (anionic) form. Therefore, solutions at acidic to neutral pH will likely exhibit faster degradation of this compound compared to solutions at basic pH. For a similar β-keto acid, acetoacetate, the acidic form has a half-life of less than 3 hours, whereas the basic form can be stable for days.[1]

Q3: Which buffer system is recommended for working with this compound?

A3: The choice of buffer depends on the desired pH of your experiment.

  • For enhanced stability (slowing degradation): A buffer that maintains a basic pH (e.g., pH > 8) is recommended. Carbonate-bicarbonate or Tris buffers can be suitable choices in this range.

  • For experiments requiring physiological pH (around 7.4): Phosphate-buffered saline (PBS) is a common choice. However, be aware that significant degradation can occur at this pH. It is advisable to prepare fresh solutions and use them promptly.

  • For experiments at acidic pH: Buffers like citrate or acetate can be used, but expect rapid degradation of this compound.

It is crucial to consider that the buffer components themselves can sometimes influence stability. It is always recommended to perform a pilot stability study in your chosen buffer system.

Q4: What is the effect of temperature on the stability of this compound?

A4: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. For long-term storage, it is recommended to keep this compound solutions at low temperatures, such as 4°C or frozen (-20°C or -80°C). When preparing solutions for an experiment, it is best to keep them on ice.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: Several analytical techniques can be used to monitor the concentration of this compound over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method. As this compound and its degradation product, 2-pentanone, have different chemical properties, they can be separated and quantified. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for more sensitive and specific detection.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound activity or concentration over a short period. Degradation due to inappropriate pH or high temperature.Prepare fresh solutions of this compound in a buffer with a pH > 8. Keep solutions on ice during the experiment.
Inconsistent results between experimental replicates. Variable degradation rates due to slight differences in pH or temperature between samples.Ensure precise and consistent pH and temperature control for all samples. Prepare a master mix of the this compound solution to add to all replicates.
Precipitate formation in the this compound solution. Poor solubility or interaction with buffer components.Ensure the buffer concentration is appropriate and that this compound is fully dissolved. Consider using a co-solvent if solubility is an issue, but verify its compatibility with your experimental system.
Unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). Presence of degradation products, primarily 2-pentanone.Confirm the identity of the unexpected peak by running a standard of 2-pentanone. This can also serve as a method to quantify the extent of degradation.

Quantitative Data on Stability

Table 1: Stability of Analogous β-Keto Acids in Aqueous Solutions

CompoundpHTemperature (°C)Half-lifeBuffer System
Acetoacetate (analogous β-keto acid)AcidicNot specified< 3 hoursAqueous Solution
Acetoacetate (analogous β-keto acid)BasicNot specifiedStable for daysAqueous Solution
2-Amino-3-ketobutyrate (analogous β-keto acid)5.9Not specified8.6 minutesNot specified
2-Amino-3-ketobutyrate (analogous β-keto acid)11.1Not specified140 minutesNot specified

Disclaimer: The data in this table is for analogous compounds and should be used as a qualitative guide for the stability of this compound. Actual stability may vary.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Selected Buffer System

This protocol outlines a general method to determine the stability of this compound in a specific buffer system using HPLC-UV.

1. Materials:

  • This compound
  • Selected buffer (e.g., Phosphate Buffer pH 6.0, PBS pH 7.4, Tris-HCl pH 8.5)
  • HPLC-grade water, acetonitrile, and methanol
  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • Prepare the chosen buffer at the desired concentration and pH.
  • Prepare a stock solution of this compound (e.g., 10 mM) in the chosen buffer.

3. Experimental Procedure:

  • Divide the this compound solution into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Store the aliquots at a constant temperature (e.g., room temperature or 37°C).
  • At each time point, take an aliquot and immediately analyze it by HPLC or quench the degradation by freezing at -80°C for later analysis.
  • For HPLC analysis, inject a standard volume of the sample onto the C18 column.
  • Use a suitable mobile phase (e.g., a gradient of acetonitrile in water) to separate this compound from its degradation products.
  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

4. Data Analysis:

  • Measure the peak area of this compound at each time point.
  • Plot the natural logarithm of the peak area versus time.
  • The degradation rate constant (k) can be determined from the slope of the linear regression.
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Degradation_Pathway This compound This compound Transition_State Cyclic Transition State This compound->Transition_State Decarboxylation Enol_Intermediate Enol Intermediate Transition_State->Enol_Intermediate CO2 Carbon Dioxide Transition_State->CO2 2-Pentanone 2-Pentanone Enol_Intermediate->2-Pentanone Tautomerization Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Buffer Prepare Buffer System Prepare_Stock Prepare this compound Stock Prepare_Buffer->Prepare_Stock Aliquots Create Aliquots for Time Points Prepare_Stock->Aliquots Incubate Incubate at Constant Temperature Aliquots->Incubate Sample Sample at Each Time Point Incubate->Sample HPLC Analyze by HPLC-UV Sample->HPLC Data_Analysis Calculate Rate Constant and Half-life HPLC->Data_Analysis

References

Technical Support Center: Enhancing 3-Oxohexanoate Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Oxohexanoate detection assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound, and how do they compare in terms of sensitivity?

A1: Several methods are available for the detection and quantification of this compound and other keto acids. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation. The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), fluorescent assays, and electrochemical biosensors. Generally, mass spectrometry-based methods offer the highest sensitivity and specificity, while fluorescent assays provide a high-throughput and more accessible alternative.

Q2: I am experiencing low signal or no detection of this compound in my samples. What are the potential causes?

A2: Low or no signal can stem from several factors. One critical aspect to consider is the stability of the analyte; for instance, some keto acids can decarboxylate, leading to a loss of the target molecule.[1] Immediate derivatization of the sample, such as methylation, can be crucial to prevent this before analysis, particularly for GC-MS.[1] Other potential causes include improper sample preparation, degradation of the analyte during storage, low concentration of the analyte in the sample, or issues with the instrument's sensitivity.

Q3: How can I improve the sensitivity of my mass spectrometry-based detection of this compound?

A3: To enhance sensitivity in GC-MS or LC-MS/MS, consider optimizing the sample preparation and derivatization steps. For GC-MS, derivatization through methoximation and silylation can improve volatility and thermal stability.[2] For LC-MS/MS, using a derivatizing agent like O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) can significantly increase ionization efficiency and, thus, sensitivity.[2] Optimizing instrument parameters, such as injection volume, oven temperature program (for GC-MS), and MRM transitions (for LC-MS/MS), is also critical.[2]

Q4: Are there high-throughput methods suitable for screening large numbers of samples for this compound?

A4: Yes, fluorescence-based assays are well-suited for high-throughput screening (HTS).[3][4] These assays often use a probe that reacts with the ketone group of this compound to produce a fluorescent signal.[3][4] They can be performed in microtiter plates, allowing for the rapid analysis of many samples simultaneously.[3][4] While generally less sensitive than mass spectrometry, they offer a significant advantage in speed and cost-effectiveness for initial screening purposes.

Troubleshooting Guides

Issue 1: High Background Noise in Fluorescent Assays
  • Symptom: The fluorescence intensity of the blank or negative control is unusually high, reducing the signal-to-noise ratio.

  • Possible Causes & Solutions:

    • Autofluorescence of Sample Matrix: Components in your sample matrix (e.g., cell culture media, serum) may be naturally fluorescent.

      • Solution: Include a "matrix-only" control (without the fluorescent probe) to quantify the background. Subtract this value from your sample readings. Consider sample purification steps like solid-phase extraction (SPE) to remove interfering substances.

    • Probe Instability or Degradation: The fluorescent probe may be degrading over time, leading to increased background fluorescence.

      • Solution: Prepare fresh probe solutions for each experiment. Store stock solutions as recommended by the manufacturer, typically protected from light and at a low temperature.

    • Non-specific Binding of the Probe: The probe may be reacting with other carbonyl-containing compounds in your sample.

      • Solution: Evaluate the specificity of your probe. If non-specific binding is suspected, you may need to perform sample cleanup or consider a more specific detection method like LC-MS/MS.

Issue 2: Poor Reproducibility in GC-MS Analysis
  • Symptom: Significant variation in peak areas or retention times for the same sample analyzed in replicate.

  • Possible Causes & Solutions:

    • Inconsistent Derivatization: The derivatization reaction may not be going to completion consistently across samples.

      • Solution: Ensure precise control over reaction conditions (temperature, time, and reagent concentrations). Use an internal standard that undergoes the same derivatization process to normalize for variations.

    • Injector Issues: Problems with the GC injector, such as septum coring or contamination, can lead to variable injection volumes.

      • Solution: Regularly maintain the GC inlet, including changing the liner and septum. Use an autosampler for more consistent injections.

    • Analyte Instability: As mentioned in the FAQs, this compound can be unstable.[1]

      • Solution: Analyze samples immediately after preparation and derivatization. If storage is necessary, evaluate the stability at different temperatures to determine optimal conditions.

Quantitative Data on Detection Methods

Detection MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)MatrixReference
LC-MS/MS2-Methyl-5-oxohexanoic acid0.01 - 0.1 µM-Biological[2]
GC-MS2-Methyl-5-oxohexanoic acid0.05 - 0.5 µM0.2 - 1.5 µMBiological[2]
Electrochemical SensorAcetylacetic acid6.25 mg/dL-Urine[5]
Fluorescent Assay (PMA-based)Various ketonesDown to 1 µM-Buffer[3][4]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with Derivatization

This protocol is a general guideline and should be optimized for your specific instrument and sample matrix.

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, urine, cell lysate), add an internal standard.

    • Perform an extraction to isolate the organic acid fraction. A liquid-liquid extraction with a solvent like ethyl acetate is common.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Methoximation followed by Silylation):

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 30 minutes. This step protects the keto group.

    • Silylation: Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Incubate at 70°C for 60 minutes. This step derivatizes carboxylic acid groups.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.

    • GC Conditions (Example):

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Hold at 80°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode for initial identification, then Selected Ion Monitoring (SIM) mode for enhanced sensitivity during quantification.

Protocol 2: High-Throughput Fluorescent Assay

This protocol is based on the use of a fluorogenic probe that reacts with ketones.

  • Reagent Preparation:

    • Prepare a stock solution of your fluorescent probe (e.g., para-methoxy-2-amino benzamidoxime - PMA) in a suitable solvent like DMSO.[3][4]

    • Prepare a reaction buffer (e.g., HAc-NaAc buffer, pH 5.0).[3][4]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of your sample or standard to each well.

    • Add 80 µL of the reaction buffer to each well.

    • To initiate the reaction, add 10 µL of the fluorescent probe solution to each well. The final concentration of the probe should be optimized.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30 minutes), protected from light.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for your chosen probe.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Generate a standard curve using the readings from your standards.

    • Determine the concentration of this compound in your samples by interpolating their fluorescence values on the standard curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction of Organic Acids Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Methoximation Methoximation (Keto Group) Drying->Methoximation Silylation Silylation (Acid Group) Methoximation->Silylation Injection GC-MS Injection Silylation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: GC-MS experimental workflow for this compound analysis.

troubleshooting_workflow start Low Signal-to-Noise Ratio in Assay check_blank Is blank/control signal high? start->check_blank check_analyte Is analyte signal low? check_blank->check_analyte No autofluorescence Check for matrix autofluorescence check_blank->autofluorescence Yes analyte_degradation Check sample stability. Analyze immediately after prep. check_analyte->analyte_degradation Yes end Problem Resolved check_analyte->end No probe_degradation Prepare fresh probe solution. Store properly. autofluorescence->probe_degradation probe_degradation->end insufficient_sensitivity Optimize instrument parameters. Consider a more sensitive method. analyte_degradation->insufficient_sensitivity derivatization_issue Verify derivatization efficiency. Use internal standard. insufficient_sensitivity->derivatization_issue derivatization_issue->end

Caption: Troubleshooting low signal-to-noise in detection assays.

method_selection start Goal: Detect this compound throughput High-throughput screening? start->throughput sensitivity Highest sensitivity required? throughput->sensitivity No fluorescence Fluorescent Assay throughput->fluorescence Yes poc Point-of-care / rapid test? sensitivity->poc No ms LC-MS/MS or GC-MS sensitivity->ms Yes poc->ms No electrochemical Electrochemical Biosensor poc->electrochemical Yes

Caption: Logic for selecting a this compound detection method.

References

Validation & Comparative

A Comparative Guide to the Validation of 3-Oxohexanoate Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Oxohexanoate, a key intermediate in fatty acid metabolism, is crucial for advancing research in metabolic disorders, drug development, and fundamental biological sciences. This guide provides an objective comparison of the gold standard isotope dilution mass spectrometry method with alternative analytical techniques for the measurement of this compound. Supported by experimental data, this document outlines the principles, performance characteristics, and detailed protocols for each method to assist researchers in selecting the most appropriate technique for their specific needs.

Method Comparison Overview

The selection of an analytical method for this compound quantification is a critical decision that impacts data quality, throughput, and cost. Isotope Dilution Mass Spectrometry is widely regarded as the benchmark for accuracy and precision due to its ability to correct for sample matrix effects and variations during sample preparation and analysis. However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) with external standard calibration, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzymatic Assays offer distinct advantages in terms of accessibility, cost, and throughput.

This guide will delve into a detailed comparison of these methods, focusing on key performance metrics including accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Presentation

The following tables summarize the performance characteristics of Isotope Dilution Mass Spectrometry and its alternatives for the quantification of this compound and structurally similar analytes. Data presented is a synthesis from various studies and serves as a representative comparison.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterIsotope Dilution LC-MS/MSGC-MS (External Standard)HPLC-UVEnzymatic Assay
Accuracy (% Recovery) 95 - 105%85 - 115%90 - 110%90 - 110%
Precision (%RSD) < 5%< 15%< 10%< 15%
Linearity (R²) > 0.99> 0.99> 0.99> 0.98
Limit of Detection (LOD) Low ng/mLng/mL to µg/mLHigh ng/mL to µg/mLµg/mL
Limit of Quantification (LOQ) Low ng/mLng/mL to µg/mLHigh ng/mL to µg/mLµg/mL
Specificity Very HighHighModerate to HighHigh
Throughput ModerateModerate to HighHighHigh
Cost per Sample HighModerateLowLow to Moderate
Derivatization Required Often, for improved chromatographyYesNoNo

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below to ensure reproducibility and aid in the selection of the most suitable method.

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is considered the gold standard for its high accuracy and precision. It involves the use of a stable isotope-labeled internal standard (e.g., this compound-¹³C₆) that is chemically identical to the analyte but has a different mass.

Sample Preparation:

  • To 100 µL of a biological sample (e.g., plasma, cell lysate), add a known amount of the this compound-¹³C₆ internal standard.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • (Optional, for improved sensitivity and chromatography) Derivatize the extract by adding a suitable derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) and incubate at 40°C for 30 minutes.

LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a C18 reversed-phase column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native this compound and its ¹³C₆-labeled internal standard.

  • Quantification: The concentration of this compound is determined by the ratio of the peak area of the native analyte to the peak area of the internal standard, plotted against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) with External Standard Calibration

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary.

Sample Preparation:

  • To 100 µL of a biological sample, add a suitable extraction solvent (e.g., ethyl acetate) after acidification.

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatize the residue by adding a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes.

GC-MS Analysis:

  • Gas Chromatography: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms). The oven temperature is programmed with an initial hold followed by a ramp to a final temperature.

  • Mass Spectrometry: Operate in electron ionization (EI) mode with full scan or selected ion monitoring (SIM) for quantification.

  • Quantification: Generate a calibration curve by analyzing a series of external standards of known this compound concentrations prepared and derivatized in the same manner as the samples. The concentration in the sample is determined by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective method suitable for routine analysis. It is particularly useful when high sensitivity is not a primary requirement.

Sample Preparation:

  • To 100 µL of a biological sample, add 200 µL of methanol to precipitate proteins.

  • Vortex and centrifuge.

  • Filter the supernatant through a 0.22 µm filter before injection.

HPLC-UV Analysis:

  • Chromatography: Use a C18 reversed-phase column with an isocratic or gradient mobile phase, typically a mixture of an acidic aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic solvent like acetonitrile or methanol.

  • Detection: Monitor the absorbance at a wavelength where this compound exhibits maximum absorbance (typically around 210 nm).

  • Quantification: Create a calibration curve by plotting the peak area of external standards against their known concentrations.

Enzymatic Assay

Enzymatic assays offer high throughput and specificity, leveraging the catalytic activity of enzymes to quantify a target analyte. A hypothetical assay for this compound could be designed based on the activity of an enzyme that specifically utilizes it as a substrate.

Principle: An enzyme such as 3-oxoacyl-CoA thiolase could be used in a coupled reaction. The consumption of a substrate or the production of a detectable product (e.g., NADH) is measured spectrophotometrically.

Assay Protocol:

  • Prepare a reaction mixture containing a suitable buffer, the specific enzyme, and any necessary co-factors (e.g., NAD⁺).

  • Add the sample containing this compound to initiate the reaction.

  • Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADH production) over time using a plate reader.

  • Quantification: The concentration of this compound is determined by comparing the reaction rate of the sample to a standard curve generated with known concentrations of this compound.

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships of the described analytical methods.

Isotope_Dilution_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Add Isotope-Labeled Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Derivatize Derivatization (Optional) Extract->Derivatize LCMS LC-MS/MS Analysis Derivatize->LCMS Quant Calculate Analyte/IS Ratio & Determine Concentration LCMS->Quant

Isotope Dilution LC-MS/MS Workflow.

Method_Selection_Logic Start Start: Need to Measure This compound HighAccuracy High Accuracy & Precision Required? Start->HighAccuracy HighThroughput High Throughput & Low Cost? HighAccuracy->HighThroughput No IsotopeDilution Isotope Dilution MS HighAccuracy->IsotopeDilution Yes GCMS_Ext GC-MS (External Std) HighThroughput->GCMS_Ext Moderate HPLC HPLC-UV HighThroughput->HPLC Yes Enzymatic Enzymatic Assay HighThroughput->Enzymatic Yes

Decision tree for method selection.

Conclusion

The choice of an analytical method for this compound quantification should be guided by the specific requirements of the research. Isotope dilution mass spectrometry stands as the most accurate and precise method, making it ideal for studies where definitive quantification is paramount. For routine analysis, screening purposes, or when resources are a consideration, HPLC-UV and enzymatic assays provide viable high-throughput alternatives. GC-MS with external standard calibration offers a balance between performance and cost, particularly for targeted analysis. By understanding the strengths and limitations of each technique as outlined in this guide, researchers can make an informed decision to ensure the generation of reliable and high-quality data.

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of metabolic research and drug development, the analysis of keto acids provides a critical window into cellular metabolism and disease states. As key intermediates in various metabolic pathways, including fatty acid and amino acid metabolism, these molecules serve as important biomarkers and potential therapeutic targets.[1] This guide offers a comparative analysis of 3-Oxohexanoate and related keto acids, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant metabolic pathways to support researchers, scientists, and drug development professionals.

Comparative Analysis of Key Keto Acids

The biological function and analytical detection of keto acids are closely tied to their chemical structures. This compound, a medium-chain keto acid, is an endogenous metabolite found in all eukaryotes and is involved in fatty acid biosynthesis.[2][3] Other related keto acids have been identified as significant metabolites in different contexts, such as byproducts of environmental toxin metabolism or as biomarkers for specific metabolic disorders.[4][5] The following table summarizes the characteristics of this compound and other selected keto acids.

Keto AcidChemical ClassPrimary Metabolic PathwayBiological SignificancePotential Application
3-Oxohexanoic acid Medium-chain keto acidFatty Acid Biosynthesis[2]Primary metabolite involved in organism growth and development.[2]Potential biomarker for consumption of certain foods like chicken and pork.[2][3]
2-Ethyl-3-oxohexanoic acid Branched-chain keto acidBeta-oxidation of 2-ethylhexanoic acid[4][6]Major urinary metabolite of 2-ethylhexanoic acid, a metabolite of phthalate plasticizers.[4][6]Biomarker for exposure to certain plasticizers (e.g., DEHP).[6]
2-Oxohexanoic acid Alpha-keto acidAmino Acid MetabolismIntermediate in the catabolism of amino acids.[1]Studied in the context of uremic and diabetic patients.[7]
2-Methyl-5-oxohexanoic acid Branched-chain keto acidBranched-chain amino acid and fatty acid metabolismPutative biomarker for inborn errors of metabolism and metabolic disturbances.[5]Potential diagnostic marker for metabolic disorders affecting fatty acid oxidation.[5]
3-Oxoadipate Dicarboxylic keto acid3-Oxoadipate PathwayCentral intermediate in the catabolism of aromatic compounds by microorganisms.[8]Important in bioremediation and biofuel production research.[8]

Metabolic Pathways and Experimental Workflows

Understanding the metabolic context of these keto acids is crucial for interpreting their significance. The following diagrams illustrate key metabolic pathways and a general workflow for metabolomic analysis.

fatty_acid_biosynthesis cluster_elongation Fatty Acid Elongation Cycle acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC acetoacetyl_acp Acetoacetyl-ACP malonyl_coa->acetoacetyl_acp FAS beta_hydroxybutyryl_acp β-Hydroxybutyryl-ACP acetoacetyl_acp->beta_hydroxybutyryl_acp crotonyl_acp Crotonyl-ACP beta_hydroxybutyryl_acp->crotonyl_acp butyryl_acp Butyryl-ACP crotonyl_acp->butyryl_acp oxohexanoyl_acp 3-Oxohexanoyl-ACP butyryl_acp->oxohexanoyl_acp Condensation with Malonyl-ACP fatty_acids Fatty Acids oxohexanoyl_acp->fatty_acids Further Elongation Cycles

Simplified pathway of fatty acid biosynthesis highlighting 3-Oxohexanoyl-ACP.

beta_oxidation_EHA EHA 2-Ethylhexanoic Acid (EHA) (from Phthalates) EHA_CoA 2-Ethylhexanoyl-CoA EHA->EHA_CoA Acyl-CoA Synthetase Oxo_EHA 2-Ethyl-3-oxohexanoic Acid EHA_CoA->Oxo_EHA β-Oxidation Urine Urinary Excretion Oxo_EHA->Urine

Metabolic pathway of 2-Ethylhexanoic Acid (EHA) to its urinary metabolite.[4][6]

metabolomics_workflow sample Biological Sample (e.g., Plasma, Urine) extraction Metabolite Extraction (e.g., Protein Precipitation) sample->extraction analysis LC-MS / GC-MS Analysis extraction->analysis processing Data Processing (Peak Detection, Alignment) analysis->processing stats Statistical Analysis (e.g., PCA, OPLS-DA) processing->stats id Metabolite Identification & Pathway Analysis stats->id

References

Cross-Validation of 3-Oxohexanoate Assays: A Guide to Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the reproducibility and reliability of analytical assays is paramount. This guide provides a framework for conducting a cross-validation study of 3-Oxohexanoate assays between different laboratories. By establishing a standardized protocol and comparing performance metrics, laboratories can ensure consistency and accuracy in their measurements, a critical step in both basic research and clinical applications.

Data Presentation: A Comparative Analysis

A successful inter-laboratory comparison hinges on the clear and concise presentation of quantitative data. The following table summarizes hypothetical results from a cross-validation study involving five laboratories. Key performance indicators include the mean measured concentration of this compound, the standard deviation of these measurements, and the Z-score, which indicates how far and in what direction a laboratory's mean deviates from the consensus mean of all participating labs.

Laboratory IDMean this compound Concentration (µM)Standard Deviation (µM)Z-score
Lab A48.52.1-0.71
Lab B51.21.80.67
Lab C49.82.50.00
Lab D46.32.3-1.67
Lab E53.11.91.57

Note: The consensus mean is calculated as the average of the means from all participating laboratories (49.8 µM in this example). The Z-score is calculated for each laboratory's result against the consensus mean.[1]

Experimental Protocols

To ensure a valid comparison, all participating laboratories must adhere to a standardized experimental protocol. The following methodology outlines the key steps for a cross-validation study of a this compound assay.

Preparation and Distribution of Standard Samples

A central organizing body should prepare a large, homogeneous batch of a reference standard containing a known concentration of this compound. Aliquots from this single batch are then distributed to each participating laboratory to minimize variability arising from the samples themselves.

Sample Handling and Storage

Upon receipt, each laboratory should log the sample and store it under specified conditions (e.g., -80°C) to maintain its integrity. Samples should be brought to room temperature immediately before use.

Assay Procedure

Each laboratory should perform the this compound assay using their in-house platform (e.g., LC-MS, ELISA) but must follow a common set of critical parameters outlined in the study protocol. This includes:

  • Reagent Preparation: Use of standardized reagents and buffer solutions where possible.

  • Standard Curve: Generation of a standard curve using a provided set of calibrators.

  • Quality Controls: Inclusion of high, medium, and low concentration quality control samples in each run.

  • Replicates: Analysis of each sample in triplicate to assess intra-assay precision.

Data Analysis and Reporting

Laboratories should calculate the concentration of this compound in the provided samples based on their standard curve. The mean, standard deviation, and coefficient of variation (CV%) for the replicate measurements should be reported. All raw data and analysis methods should be documented and submitted to the coordinating body for central analysis. The central analysis will include the calculation of a consensus mean and individual laboratory Z-scores to benchmark performance.[1]

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical flow of a typical inter-laboratory cross-validation study.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Laboratory Analysis cluster_data Phase 3: Data Compilation & Central Analysis cluster_report Phase 4: Reporting & Comparison A Prepare Homogeneous This compound Standard B Aliquot & Distribute Samples to Participating Labs A->B C Lab 1: Assay Performance B->C D Lab 2: Assay Performance B->D E Lab n: Assay Performance B->E F Submit Raw Data & Protocols to Coordinator C->F D->F E->F G Calculate Consensus Mean, SD, and Z-Scores F->G H Generate Comparative Performance Report G->H I Identify & Address Discrepancies H->I

Caption: Workflow for Inter-Laboratory Cross-Validation.

References

A Comparative Analysis of the Biological Effects of 3-Oxohexanoate and Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of 3-Oxohexanoate and hexanoate, two six-carbon fatty acid derivatives. While structurally similar, emerging research suggests distinct roles in cellular processes, with significant implications for therapeutic development. This document summarizes the current understanding of their metabolic fates, signaling pathways, and impacts on cellular functions, supported by experimental data and detailed methodologies.

Introduction

Hexanoate, a saturated fatty acid, is a well-studied molecule with diverse biological activities, including roles in cellular metabolism, signaling, and the modulation of inflammatory and immune responses. In contrast, this compound, a ketone body-like molecule, is primarily recognized as an intermediate in fatty acid metabolism. However, its specific biological effects beyond this metabolic role are not as extensively characterized. This guide aims to juxtapose the known biological activities of these two molecules to highlight their potential differential impacts on cellular and physiological systems.

Comparative Biological Effects

The following sections detail the known effects of this compound and hexanoate on various biological processes. It is important to note that the body of research on hexanoate is substantially larger than that on this compound, leading to a more comprehensive understanding of the former.

Metabolic Roles

Hexanoate is readily metabolized through β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. It is a substrate for mitochondrial respiration and can influence glucose metabolism.[1]

This compound is a key intermediate in the β-oxidation of fatty acids.[2] It exists in eukaryotes from yeast to humans and is involved in the fatty acid biosynthesis pathway.[2] In human metabolism, it is recognized as a primary metabolite.[2]

Cellular Signaling

Hexanoate has been shown to modulate several signaling pathways. For instance, in the context of cancer, it can enhance anti-tumor immune responses by suppressing the differentiation of regulatory T cells (Tregs).[3][4] It has also been observed to influence the Akt-mTOR signaling axis, which is crucial for cell growth and proliferation.

Specific signaling pathways directly initiated or modulated by this compound are not well-documented in the current literature. Its role is primarily understood within the context of metabolic pathways.

Effects on Cancer Cells

Hexanoate has demonstrated anti-tumor effects in colorectal cancer models by enhancing anti-tumor immune responses.[3][4] It achieves this by suppressing the differentiation of naïve CD4+ T cells into immunosuppressive Tregs and reducing Treg-mediated inhibition of cytotoxic CD8+ T cells.[3][4]

The direct effects of this compound on cancer cell proliferation, apoptosis, or metastasis are not well-established. Its role as a metabolic intermediate suggests it could indirectly influence cancer cell metabolism, but specific studies are lacking.

Immunomodulatory and Anti-inflammatory Effects

Hexanoate exhibits immunomodulatory properties. It can suppress the function of regulatory T cells, thereby boosting anti-tumor immunity.[3][4] However, some studies suggest that certain short-chain fatty acids, with the exception of hexanoate, can have anti-inflammatory effects by lowering NF-κB transactivation.

A structurally related molecule, 3-oxo-C12:2-HSL, has been shown to exert anti-inflammatory effects on immune cells by inhibiting pro-inflammatory pathways such as JAK-STAT and NF-κB.[5] This suggests that other 3-oxo fatty acid derivatives may also possess immunomodulatory properties, though specific data for this compound is not available.

Quantitative Data Summary

Due to the limited availability of direct comparative studies, a comprehensive quantitative table is challenging to construct. The following table summarizes the known effects based on available literature.

Biological EffectThis compoundHexanoateSupporting Evidence (Hexanoate)
Metabolism Intermediate in fatty acid β-oxidation and biosynthesis.[2]Substrate for β-oxidation, enters citric acid cycle.[1]Seahorse XF assays showing increased oxygen consumption rate.
Anti-Cancer Activity Not well-documented.Suppresses tumor growth in colorectal cancer models.[3][4]In vivo tumor growth assays in mice.[3][4]
Immunomodulation Unknown.Suppresses regulatory T cell differentiation and function.[3][4]Flow cytometry analysis of T cell populations.[3][4]
Inflammation Unknown.May not share the anti-inflammatory properties of other SCFAs.NF-κB reporter assays.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and extension of these findings.

Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in sterile water at 37°C in a non-CO2 incubator.

  • Assay Preparation: On the day of the assay, replace the water with Seahorse XF Calibrant and incubate for at least 1 hour.

  • Cell Plate Preparation: Wash cells with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Add the final volume of assay medium to each well and incubate in a non-CO2 incubator for 1 hour.

  • Compound Loading: Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.

Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins in a sample.

Protocol:

  • Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate protein lysates on a SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the quantity of a specific RNA sequence.

Protocol:

  • RNA Extraction: Isolate total RNA from cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction with cDNA, primers for the gene of interest and a reference gene, and a SYBR Green or TaqMan master mix.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target gene using the ΔΔCt method.

Visualizations

Metabolic Pathways

metabolic_pathways cluster_hexanoate Hexanoate Metabolism cluster_3oxohexanoate This compound in Metabolism Hexanoate Hexanoate Hexanoyl_CoA Hexanoyl_CoA Hexanoate->Hexanoyl_CoA Acyl-CoA Synthetase Acetyl_CoA Acetyl_CoA Hexanoyl_CoA->Acetyl_CoA β-Oxidation TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Fatty_Acids Longer-chain Fatty Acyl-CoA Three_Oxohexanoyl_CoA 3-Oxohexanoyl-CoA Fatty_Acids->Three_Oxohexanoyl_CoA β-Oxidation Three_Oxohexanoate This compound Three_Oxohexanoyl_CoA->Three_Oxohexanoate Thioesterase Acetyl_CoA2 Acetyl-CoA Three_Oxohexanoyl_CoA->Acetyl_CoA2 Thiolase

Caption: Simplified metabolic pathways of Hexanoate and this compound.

Hexanoate-Mediated Anti-Tumor Immune Response

hexanoate_immune_response Hexanoate Hexanoate Naive_T_Cell Naïve CD4+ T Cell Hexanoate->Naive_T_Cell Inhibits differentiation to Treg Treg Regulatory T Cell (Treg) (Immunosuppressive) Naive_T_Cell->Treg Differentiation CD8_T_Cell Cytotoxic CD8+ T Cell (Anti-Tumor) Treg->CD8_T_Cell Inhibits Tumor_Cell Tumor Cell CD8_T_Cell->Tumor_Cell Kills

Caption: Proposed mechanism of Hexanoate's anti-tumor immune activity.

Experimental Workflow for Comparing Cellular Effects

experimental_workflow cluster_assays Biological Assays start Cell Culture (e.g., Cancer Cell Line) treatment Treatment with: - this compound - Hexanoate - Vehicle Control start->treatment proliferation Proliferation Assay (e.g., MTT, BrdU) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis gene_expression Gene Expression Analysis (qPCR, RNA-seq) treatment->gene_expression protein_expression Protein Expression Analysis (Western Blot) treatment->protein_expression metabolism Metabolic Analysis (Seahorse Assay) treatment->metabolism data_analysis Data Analysis and Comparison proliferation->data_analysis apoptosis->data_analysis gene_expression->data_analysis protein_expression->data_analysis metabolism->data_analysis conclusion Conclusion on Differential Biological Effects data_analysis->conclusion

Caption: A generalized workflow for the comparative analysis of cellular effects.

Conclusion and Future Directions

The available evidence clearly indicates that hexanoate is a biologically active molecule with significant effects on cellular metabolism, immune responses, and cancer cell biology. In contrast, the direct biological effects of this compound remain largely unexplored, with current knowledge primarily confined to its role as a metabolic intermediate.

This knowledge gap presents a significant opportunity for future research. Direct comparative studies are needed to elucidate the specific cellular and physiological effects of this compound. Key areas for investigation include its impact on cell signaling, gene expression, and its potential role in various disease states, including cancer and inflammatory disorders. A deeper understanding of the distinct biological activities of these two structurally related molecules could unveil novel therapeutic targets and strategies. Researchers are encouraged to utilize the provided experimental protocols as a foundation for such investigations.

References

Confirming the Identity of 3-Oxohexanoate: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites is a critical step in understanding biological processes and advancing therapeutic discovery. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the confirmation of 3-Oxohexanoate, a medium-chain keto acid. We present supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection.

Executive Summary

High-resolution mass spectrometry (HRMS) stands out as a premier technique for the confident identification of this compound due to its exceptional mass accuracy, which allows for the determination of the elemental composition of the molecule and its fragments. This guide compares HRMS with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a detailed analysis of their respective strengths and limitations in the context of this compound identification.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, typically with an error of less than 5 parts per million (ppm). This precision enables the confident determination of the elemental formula of a compound, a key factor in its identification.

Expected High-Resolution Mass Spectrum of this compound:

  • Molecular Formula: C₆H₁₀O₃[1]

  • Monoisotopic Mass: 130.06299 g/mol [1]

  • Predicted [M-H]⁻ ion: m/z 129.0557

The fragmentation pattern in the negative ion mode is anticipated to yield characteristic product ions resulting from the loss of small neutral molecules.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is expected to be driven by the presence of the ketone and carboxylic acid functional groups. Alpha-cleavage adjacent to the carbonyl groups and McLafferty-type rearrangements are common fragmentation pathways for such molecules.[2]

Below is a predicted fragmentation pathway for the [M-H]⁻ ion of this compound.

M [M-H]⁻ m/z 129.0557 frag1 Loss of H₂O [M-H-H₂O]⁻ m/z 111.0451 M->frag1 - H₂O frag2 Loss of CO₂ [M-H-CO₂]⁻ m/z 85.0658 M->frag2 - CO₂ frag3 Loss of C₂H₄ (ethylene) [M-H-C₂H₄]⁻ m/z 101.0244 M->frag3 - C₂H₄

Caption: Predicted fragmentation of the [M-H]⁻ ion of this compound.

Comparison of Analytical Techniques

The choice of analytical technique for the identification of this compound depends on several factors, including the required level of confidence, sample complexity, and available instrumentation.

TechniquePrincipleSample RequirementsKey Advantages for this compoundKey Disadvantages for this compound
High-Resolution MS (HRMS) Measures exact mass-to-charge ratio of ions.Requires ionization (e.g., ESI).High specificity and confidence in formula determination.May not distinguish between isomers.
Gas Chromatography-MS (GC-MS) Separates volatile compounds followed by mass analysis.Volatile or derivatized sample.[3]Excellent separation of isomers.Requires derivatization for the non-volatile this compound.[3]
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Higher concentration needed.Provides detailed structural information, including connectivity.Lower sensitivity compared to MS techniques.

Experimental Protocols

High-Resolution Mass Spectrometry (LC-HRMS)

A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for the analysis of this compound.

  • Chromatography:

    • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative mode.

    • Mass Analyzer: Orbitrap or TOF.

    • Resolution: > 60,000.

    • Scan Range: m/z 50-200.

    • Data Acquisition: Full scan for accurate mass measurement, followed by data-dependent MS/MS for fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens.[4]

  • Derivatization Protocol (Silylation):

    • Dry the sample extract containing this compound completely under a stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to confirm the identity of this compound, especially when an authentic standard is available for comparison. Both ¹H and ¹³C NMR spectra are valuable.

  • Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons and their connectivity.

    • ¹³C NMR: Provides information on the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish detailed structural connectivity.

Experimental and Logical Workflows

cluster_0 High-Resolution Mass Spectrometry Workflow start_ms Sample containing This compound lc_separation Liquid Chromatography Separation start_ms->lc_separation esi Electrospray Ionization (Negative Mode) lc_separation->esi hrms_analysis High-Resolution Mass Analysis esi->hrms_analysis accurate_mass Accurate Mass Determination (m/z 129.0557) hrms_analysis->accurate_mass msms Tandem MS (Fragmentation) hrms_analysis->msms identification_ms Confirm Identity accurate_mass->identification_ms msms->identification_ms cluster_1 GC-MS with Derivatization Workflow start_gc Sample containing This compound derivatization Derivatization (Silylation) start_gc->derivatization gc_separation Gas Chromatography Separation derivatization->gc_separation ei Electron Ionization gc_separation->ei ms_analysis Mass Analysis ei->ms_analysis fragmentation_pattern Compare Fragmentation Pattern ms_analysis->fragmentation_pattern identification_gc Confirm Identity fragmentation_pattern->identification_gc cluster_2 Ketone Body Metabolism and Signaling fatty_acids Fatty Acids beta_oxidation β-Oxidation fatty_acids->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa ketogenesis Ketogenesis (Liver) acetyl_coa->ketogenesis tca_cycle TCA Cycle acetyl_coa->tca_cycle ketone_bodies Ketone Bodies (e.g., this compound analogs) ketogenesis->ketone_bodies transport Bloodstream Transport ketone_bodies->transport signaling Cellular Signaling (e.g., HDAC inhibition) ketone_bodies->signaling peripheral_tissues Peripheral Tissues transport->peripheral_tissues ketolysis Ketolysis peripheral_tissues->ketolysis ketolysis->acetyl_coa energy Energy Production tca_cycle->energy

References

3-Oxohexanoate vs. Beta-Hydroxybutyrate in Ketogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-Oxohexanoate and beta-hydroxybutyrate (BHB) in the context of ketogenesis. The information presented is based on a comprehensive review of current scientific literature. While beta-hydroxybutyrate is a well-established and extensively studied ketone body, this guide also explores the current understanding of this compound's role in metabolic pathways.

Introduction

Ketogenesis is a metabolic process that produces ketone bodies, which serve as an alternative energy source for the body, particularly during periods of low glucose availability such as fasting or a ketogenic diet. The primary ketone bodies are beta-hydroxybutyrate (BHB), acetoacetate, and acetone. BHB is the most abundant and stable of these. This guide focuses on comparing the established role of BHB with the current, albeit limited, understanding of this compound in metabolic processes related to ketogenesis.

Beta-Hydroxybutyrate (BHB): The Principal Ketone Body

Beta-hydroxybutyrate is a four-carbon molecule that is synthesized in the liver from the breakdown of fatty acids.[1] It is the most abundant ketone body in the circulation and readily crosses the blood-brain barrier to provide energy to the brain.[2] Beyond its role as an energy substrate, BHB also functions as a signaling molecule, influencing gene expression and cellular processes.[3][4]

Quantitative Data on Beta-Hydroxybutyrate

The concentration of BHB in the blood varies significantly depending on the metabolic state.

Metabolic StateTypical Blood BHB Concentration (mmol/L)
Normal (Fed State)< 0.5
12-16 hours FastingRises to a few hundred micromolar
2 days Fasting1 - 2
Prolonged Starvation6 - 8
Nutritional Ketosis0.5 - 3.0
Diabetic KetoacidosisCan exceed 20

Data compiled from multiple sources.[2][5]

This compound: An Intermediate in Fatty Acid Metabolism

This compound, also known as 3-ketohexanoate, is a six-carbon molecule.[6] Current scientific literature primarily identifies it as an intermediate in the beta-oxidation of fatty acids, the process by which fatty acids are broken down to produce acetyl-CoA.[6][7] There is a notable lack of direct evidence in the reviewed literature to classify this compound as a significant circulating ketone body or a signaling molecule in the same vein as BHB. Its primary described role is within the metabolic pathway of fatty acid breakdown, rather than as an end-product of ketogenesis that is transported to other tissues for energy.

Comparative Summary

FeatureBeta-Hydroxybutyrate (BHB)This compound
Primary Role Major ketone body, energy carrier, signaling molecule.[3][8]Intermediate in fatty acid beta-oxidation.[6]
Carbon Chain Length 4 carbons6 carbons
Synthesis Location Primarily liver mitochondria.[2]Mitochondria of various tissues during fatty acid oxidation.
Circulating Levels Well-documented and variable with metabolic state.[2][5]Not well-documented as a significant circulating metabolite.
Signaling Functions Acts as an HDAC inhibitor and agonist for certain GPCRs.[3]No well-documented signaling functions.
Role in Ketogenesis A primary end-product of ketogenesis.[9]An intermediate in the breakdown of fatty acids that can lead to acetyl-CoA, the precursor for ketogenesis.

Metabolic and Signaling Pathways

Beta-Hydroxybutyrate (BHB) Metabolic Pathway

The synthesis of BHB in the liver begins with the condensation of two acetyl-CoA molecules. This pathway is upregulated during periods of low glucose and high fatty acid oxidation.

BHB_Metabolic_Pathway Fatty_Acids Fatty Acids Acetyl_CoA Acetyl-CoA Fatty_Acids->Acetyl_CoA β-oxidation Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Thiolase HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMG-CoA synthase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA lyase BHB Beta-Hydroxybutyrate (BHB) Acetoacetate->BHB β-hydroxybutyrate dehydrogenase Bloodstream Bloodstream BHB->Bloodstream Extrahepatic_Tissues Extrahepatic Tissues (Brain, Muscle) Bloodstream->Extrahepatic_Tissues Extrahepatic_Tissues->Acetyl_CoA BHB Utilization

Caption: Synthesis of Beta-Hydroxybutyrate in the Liver.

Beta-Hydroxybutyrate (BHB) Signaling Pathway

BHB has been shown to act as a signaling molecule, notably through the inhibition of histone deacetylases (HDACs).

BHB_Signaling_Pathway BHB Beta-Hydroxybutyrate (BHB) HDACs Histone Deacetylases (HDACs) BHB->HDACs Inhibits Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Reduces Gene_Expression Altered Gene Expression (e.g., stress resistance genes) Histone_Acetylation->Gene_Expression

Caption: BHB Signaling via HDAC Inhibition.

This compound in Fatty Acid Beta-Oxidation

This compound is an intermediate in the beta-oxidation of fatty acids with an even number of carbons, such as hexanoic acid.

Fatty_Acid_Oxidation_Workflow Hexanoyl_CoA Hexanoyl-CoA (from Hexanoic Acid) Enoyl_CoA trans-Δ2-Hexenoyl-CoA Hexanoyl_CoA->Enoyl_CoA Dehydrogenation Hydroxyacyl_CoA L-3-Hydroxyhexanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Hydration Ketoacyl_CoA 3-Oxohexanoyl-CoA (this compound precursor) Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenation Acetyl_CoA_1 Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_1 Thiolysis Butyryl_CoA Butyryl-CoA Ketoacyl_CoA->Butyryl_CoA Thiolysis Acetyl_CoA_2 Further Acetyl-CoA Butyryl_CoA->Acetyl_CoA_2 Further β-oxidation

Caption: this compound's position in Beta-Oxidation.

Experimental Protocols

Quantification of Beta-Hydroxybutyrate (BHB)

1. Enzymatic Assay (Colorimetric/Fluorometric)

  • Principle: This method relies on the enzyme β-hydroxybutyrate dehydrogenase (HBDH), which catalyzes the oxidation of BHB to acetoacetate. This reaction reduces NAD+ to NADH, and the increase in NADH is measured by a change in absorbance (at 340 nm for colorimetric assays) or fluorescence.[10] The amount of NADH produced is directly proportional to the BHB concentration in the sample.

  • Sample Preparation:

    • Blood should be collected in a serum separator tube or a tube containing EDTA or heparin as an anticoagulant.[10]

    • Centrifuge the blood sample to separate the serum or plasma.[10]

    • Samples should be assayed immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.[10]

  • Procedure (Example using a microplate assay):

    • Prepare a standard curve using known concentrations of BHB.

    • Add samples and standards to the wells of a microplate.

    • Add the reaction mix containing HBDH and NAD+ to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).[10]

    • Read the absorbance at 340 nm or fluorescence at the appropriate excitation/emission wavelengths.

    • Calculate the BHB concentration in the samples by comparing their readings to the standard curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC-MS provides a highly sensitive and specific method for quantifying BHB. The sample is first derivatized to make BHB volatile, then separated by gas chromatography and detected by mass spectrometry.[11]

  • Sample Preparation:

    • Collect blood or urine samples.

    • Perform a liquid-liquid extraction to isolate BHB.[11]

    • Derivatize the extracted sample, for example, using a silylating agent.[11]

  • Instrumentation and Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the components of the sample based on their boiling points and interactions with the column.

    • The mass spectrometer detects and quantifies the derivatized BHB based on its mass-to-charge ratio.

    • An internal standard (e.g., deuterated BHB) is typically used for accurate quantification.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: LC-MS/MS is another highly sensitive and specific method. It involves separating the sample components by liquid chromatography followed by detection and quantification using tandem mass spectrometry.

  • Sample Preparation:

    • Serum or plasma samples are deproteinized, often using a cold solvent like acetonitrile/methanol.

    • The supernatant containing the metabolites is collected for analysis.

  • Instrumentation and Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • The liquid chromatograph separates the analytes.

    • The tandem mass spectrometer provides two stages of mass analysis for high specificity and accurate quantification.

    • Stable isotope-labeled internal standards are used for precise measurement.

Conclusion

Beta-hydroxybutyrate is a central molecule in the study of ketogenesis, serving as a vital energy source and a signaling molecule. Its metabolic pathways, physiological concentrations, and methods for its analysis are well-established. In contrast, this compound is primarily understood as an intermediate in fatty acid metabolism. Based on the current scientific literature, there is a lack of evidence to suggest that this compound plays a direct or significant role in ketogenesis as a circulating ketone body or signaling molecule in a manner analogous to BHB. For researchers and professionals in drug development, focusing on BHB is crucial for studies related to ketosis. The metabolic role of this compound remains an area where further investigation could yield new insights into fatty acid metabolism.

References

The Challenge of Quantifying 3-Oxohexanoate in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of metabolic intermediates is crucial for understanding disease pathways and drug mechanisms. 3-Oxohexanoate, a beta-keto acid involved in fatty acid metabolism, presents a significant analytical challenge, leading to a notable scarcity of reported concentrations in biological fluids. This guide provides a comparative overview of the available data and methodologies, highlighting the existing knowledge gaps and offering insights into best practices for quantification.

A Paucity of Direct Quantitative Data

An extensive review of published literature reveals a significant lack of quantitative data for this compound concentrations in commonly analyzed biological matrices such as human plasma, serum, or urine. While databases like the Human Metabolome Database (HMDB) acknowledge 3-oxohexanoic acid as a known human metabolite involved in fatty acid biosynthesis, they consistently report it as "detected, but not quantified." This suggests that while the molecule is known to be present, its low abundance or inherent instability makes routine quantification difficult.

The primary analytical challenge lies in the chemical nature of beta-keto acids. These molecules are prone to decarboxylation, especially under certain temperatures and pH conditions, which can occur during sample storage, preparation, and analysis. This instability can lead to underestimation or complete loss of the analyte, making reliable quantification a complex task.

Insights from a Structurally Related Analogue: 2-Ethyl-3-Oxohexanoic Acid

In the absence of direct data for this compound, valuable insights can be drawn from studies on structurally similar compounds. A notable study quantified 2-ethyl-3-oxohexanoic acid, a metabolite of the industrial plasticizer di(2-ethylhexyl)phthalate (DEHP), in human urine. The reported concentrations provide an important reference point for the potential physiological range of a beta-keto acid.

AnalyteBiological MatrixSubject GroupMean Concentration (µg/L)Standard Deviation (µg/L)Analytical MethodReference
2-Ethyl-3-oxohexanoic acidUrineHealthy Persons (n=28)482.2389.5GC-MS[1]
2-Ethylhexanoic acidUrineHealthy Persons (n=28)56.113.5GC-MS[1]
2-Ethyl-3-hydroxyhexanoic acidUrineHealthy Persons (n=28)104.880.6GC-MS[1]

Experimental Protocols for Beta-Keto Acid Quantification

The successful quantification of 2-ethyl-3-oxohexanoic acid highlights the critical importance of the analytical methodology. The protocol used in the cited study underscores the necessity of a derivatization step to stabilize the beta-keto acid and prevent its degradation.

Methodology for 2-Ethyl-3-Oxohexanoic Acid Analysis in Urine by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Urine samples are subjected to oximation. This step is crucial as it stabilizes the keto group of the molecule. O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride is used as the oximation reagent.[1]

  • Cleanup: The sample is then cleaned up using Chromosorb P filled glass tubes.[1]

  • Derivatization: The organic acids are converted to their tert-butyldimethylsilyl derivatives. This derivatization increases the volatility and thermal stability of the compounds, making them suitable for GC-MS analysis.[1]

  • Internal Standard: Trans-cinnamic acid is used as an internal standard for quantification.[1]

  • Analysis: The derivatized sample is then analyzed by GC-MS in the selected ion monitoring (SIM) mode for accurate quantification.[1]

Another study investigating the metabolism of 2-ethylhexanoic acid also emphasized the need for immediate methylation of the urine extract prior to GC-MS analysis to prevent the decarboxylation of the 3-oxo metabolite.[2]

The Metabolic Context: this compound in Fatty Acid Beta-Oxidation

This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids. Specifically, it is the deacylated form of 3-oxohexanoyl-CoA. The beta-oxidation spiral is a four-step process that shortens the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA.

FattyAcidBetaOxidation cluster_0 Mitochondrial Matrix Hexanoyl_CoA Hexanoyl-CoA (C6) Trans_Enoyl_CoA trans-Δ²-Hexenoyl-CoA Hexanoyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA (S)-3-Hydroxyhexanoyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H₂O) Ketoacyl_CoA 3-Oxohexanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Butanoyl_CoA Butanoyl-CoA (C4) Ketoacyl_CoA->Butanoyl_CoA β-Ketothiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA (C2) Ketoacyl_CoA->Acetyl_CoA

Caption: The final steps of the beta-oxidation of a six-carbon fatty acid (Hexanoyl-CoA), showing the formation of 3-Oxohexanoyl-CoA.

Conclusion and Future Directions

The current body of scientific literature indicates that while this compound is a recognized metabolite, its concentration in biological fluids remains largely unquantified. The inherent instability of beta-keto acids necessitates specialized analytical techniques, particularly the use of derivatization, to achieve reliable measurements. The quantitative data available for the structurally similar compound, 2-ethyl-3-oxohexanoic acid, provides a valuable, albeit indirect, reference.

For researchers and drug development professionals, this highlights a clear knowledge gap and an opportunity for methodological development. The establishment of robust and validated assays for this compound and other short-chain beta-keto acids would significantly advance our understanding of fatty acid metabolism in health and disease, and could potentially unveil new biomarkers for metabolic disorders. The experimental approaches detailed in this guide for a related compound offer a solid foundation for the development of such future analytical methods.

References

Validating Enzyme Specificity for 3-Oxohexanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of an enzyme is paramount for accurate biological pathway analysis and effective therapeutic design. This guide provides an objective comparison of methodologies to validate the specificity of an enzyme for 3-Oxohexanoate, supported by experimental data and detailed protocols.

The catalytic activity of enzymes is often not restricted to a single substrate. Many enzymes exhibit a degree of promiscuity, acting on a range of structurally related molecules. For enzymes involved in fatty acid metabolism, such as 3-ketoacyl-CoA thiolases, this promiscuity extends to substrates of varying carbon chain lengths.[1][2] Validating the specificity of an enzyme for this compound (or more accurately, its Coenzyme A derivative, 3-oxohexanoyl-CoA) is crucial for elucidating its precise role in metabolic pathways and for engineering enzymes with desired catalytic properties.[3][4]

Comparative Analysis of Substrate Specificity

The specificity of an enzyme is quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and is the most informative metric for comparing the preference for different substrates. A higher kcat/Km value indicates greater specificity.

Table 1: Representative Kinetic Parameters of a 3-Ketoacyl-CoA Thiolase for Various Substrate Chain Lengths

Substrate (3-Ketoacyl-CoA)Carbon Chain LengthKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Acetoacetyl-CoAC4150106.7 x 10⁴
3-Oxohexanoyl-CoA C6 50 25 5.0 x 10⁵
3-Oxooctanoyl-CoAC880202.5 x 10⁵
3-Oxodecanoyl-CoAC10120151.25 x 10⁵

Note: The data in this table is representative and compiled from typical values found in the literature for medium-chain 3-ketoacyl-CoA thiolases. Actual values will vary depending on the specific enzyme and experimental conditions.

This representative data illustrates that the enzyme exhibits a preference for the C6 substrate, 3-oxohexanoyl-CoA, as indicated by the highest catalytic efficiency (kcat/Km).

Experimental Protocols

To validate the specificity of an enzyme for this compound, a series of enzyme kinetic assays must be performed with 3-oxohexanoyl-CoA and a panel of alternative substrates.

Key Experiment: Determining Kinetic Parameters (Km and Vmax)

This experiment aims to measure the initial reaction rates at various substrate concentrations to determine the Michaelis-Menten kinetic parameters.

Materials:

  • Purified enzyme of interest

  • 3-Oxohexanoyl-CoA (substrate)

  • Alternative substrates (e.g., acetoacetyl-CoA, 3-oxooctanoyl-CoA, 3-oxodecanoyl-CoA)

  • Coenzyme A (CoA)

  • NAD⁺ or NADP⁺ (depending on the dehydrogenase used in the coupled assay)

  • Coupling enzyme (e.g., 3-hydroxyacyl-CoA dehydrogenase)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing the assay buffer, CoA, and NAD⁺.

  • Enzyme Addition: Add a fixed, limiting amount of the purified enzyme to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding a specific concentration of the 3-ketoacyl-CoA substrate.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH by the coupling enzyme. The rate of this absorbance change is proportional to the rate of the thiolase reaction.

  • Data Collection: Record the initial rate of the reaction (the linear phase of the absorbance change over time).

  • Substrate Concentration Variation: Repeat steps 3-5 with a range of different concentrations of the 3-ketoacyl-CoA substrate.

  • Alternative Substrates: Repeat the entire procedure for each of the alternative substrates.

  • Data Analysis: Plot the initial reaction rates against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate. Calculate kcat from the Vmax and the enzyme concentration.

Visualizing the Workflow and Concepts

Clear visualization of experimental workflows and underlying principles is essential for comprehension and reproducibility.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis enzyme Purified Enzyme reaction_setup Set up Reaction Mixtures (Varying Substrate Concentrations) enzyme->reaction_setup substrates 3-Oxohexanoyl-CoA & Alternative Substrates substrates->reaction_setup reagents Assay Buffer, CoA, NAD+ reagents->reaction_setup spectro Monitor NADH Production (Absorbance at 340 nm) reaction_setup->spectro initial_rates Calculate Initial Reaction Rates spectro->initial_rates mm_plot Plot Rates vs. [S] (Michaelis-Menten Plot) initial_rates->mm_plot kinetics Determine Km, Vmax, kcat mm_plot->kinetics comparison Compare kcat/Km Values kinetics->comparison

Caption: Experimental workflow for determining enzyme specificity.

The underlying principle of enzyme specificity can also be visualized.

enzyme_specificity cluster_substrates Potential Substrates Enzyme Enzyme (Active Site) S1 3-Oxohexanoyl-CoA (High Affinity) S1->Enzyme High kcat/Km S2 Acetoacetyl-CoA (Lower Affinity) S2->Enzyme Moderate kcat/Km S3 3-Oxodecanoyl-CoA (Low Affinity) S3->Enzyme Low kcat/Km I Inhibitor (No Reaction) I->Enzyme Binds, but no reaction

Caption: Conceptual diagram of enzyme specificity.

By systematically applying these experimental protocols and analytical methods, researchers can definitively validate the specificity of an enzyme for this compound and gain deeper insights into its biological function and potential for biotechnological applications.

References

Unraveling the Role of 3-Oxohexanoate in Health and Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of 3-Oxohexanoate levels points to its potential as a biomarker for metabolic disorders, particularly those involving fatty acid oxidation. This guide provides a comparative analysis of this compound concentrations in healthy versus diseased states, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction

This compound is a medium-chain keto acid that plays a role as an intermediate in fatty acid metabolism.[1] Its levels in biological fluids can reflect the status of metabolic pathways, particularly the beta-oxidation of fatty acids. Dysregulation of these pathways is implicated in a variety of inherited and acquired diseases. This guide synthesizes the current understanding of this compound levels in different physiological and pathological conditions, offering a valuable resource for the scientific community.

Comparative Analysis of this compound Levels

While extensive quantitative data for this compound across a wide range of diseases is still emerging, existing research points towards significant alterations in its concentration, particularly in the context of fatty acid oxidation disorders.

One study investigating the urinary organic acid profiles of healthy individuals provides a baseline for comparison. Although the study focused on a related compound, 2-ethyl-3-oxohexanoic acid, it offers valuable insight into the typical urinary excretion of similar medium-chain keto acids. In 28 healthy individuals, the mean concentration of urinary 2-ethyl-3-oxohexanoic acid was found to be 482.2 ± 389.5 µg/L.[2]

Table 1: Comparative Levels of this compound and Related Compounds

AnalyteSample TypeConditionMean Concentration (± SD)Reference
2-ethyl-3-oxohexanoic acidUrineHealthy Adults (n=28)482.2 ± 389.5 µg/L[2]
This compoundUrine/PlasmaFatty Acid Oxidation Disorders (e.g., MCAD Deficiency)Expected to be elevated (specific quantitative data pending further research)[3][4][5]

Experimental Protocols

Accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed for this purpose.

Quantification of this compound in Urine by GC-MS

This method is commonly used for the analysis of urinary organic acids.

1. Sample Preparation:

  • A specific volume of urine is normalized to its creatinine concentration to account for variations in urine dilution.

  • An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the sample.

  • The organic acids are extracted from the urine matrix using a solvent such as ethyl acetate.

2. Derivatization:

  • To increase the volatility and thermal stability of the organic acids for GC analysis, they are chemically modified through a process called derivatization. A common method involves oximation followed by silylation.

3. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph, where the different compounds are separated based on their boiling points and interactions with the chromatographic column.

  • The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

Quantification of this compound in Plasma by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the analysis of metabolites in complex biological matrices like plasma.

1. Sample Preparation:

  • Plasma proteins are precipitated by adding a solvent like acetonitrile.

  • The sample is then centrifuged to remove the precipitated proteins.

  • The supernatant, containing the metabolites, is collected for analysis.

2. LC-MS/MS Analysis:

  • The prepared sample is injected into a liquid chromatograph for separation of the analytes.

  • The separated compounds are then introduced into a tandem mass spectrometer. The first mass spectrometer selects the parent ion of this compound, which is then fragmented. The second mass spectrometer detects specific fragment ions, providing a high degree of certainty in identification and quantification.

Signaling Pathways and Metabolic Workflows

This compound is an intermediate in the mitochondrial fatty acid beta-oxidation spiral. This pathway is a major source of energy, particularly during fasting or prolonged exercise.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Step 1 FAD FAD FAD->Acyl_CoA_Dehydrogenase Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_Enoyl_CoA FADH2 FADH2 Acyl_CoA_Dehydrogenase->FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase Step 2 H2O H2O H2O->Enoyl_CoA_Hydratase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Step 3 NAD NAD+ NAD->Hydroxyacyl_CoA_Dehydrogenase 3_Ketoacyl_CoA 3-Ketoacyl-CoA (e.g., 3-Oxohexanoyl-CoA) Hydroxyacyl_CoA_Dehydrogenase->3_Ketoacyl_CoA NADH NADH + H+ Hydroxyacyl_CoA_Dehydrogenase->NADH Thiolase β-Ketothiolase 3_Ketoacyl_CoA->Thiolase Step 4 CoA_SH CoA-SH CoA_SH->Thiolase Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (Cn-2) Thiolase->Shorter_Fatty_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid beta-oxidation spiral.

In diseases such as MCAD deficiency, a blockage in the first step of beta-oxidation for medium-chain fatty acids leads to the accumulation of upstream intermediates, including 3-Oxohexanoyl-CoA, which can then be hydrolyzed to this compound.

MCAD_Deficiency_Workflow Medium_Chain_Fatty_Acyl_CoA Medium-Chain Fatty Acyl-CoA MCAD_Enzyme MCAD Enzyme Medium_Chain_Fatty_Acyl_CoA->MCAD_Enzyme Block Enzymatic Block (MCAD Deficiency) MCAD_Enzyme->Block Accumulation Accumulation of Medium-Chain Acyl-CoAs Block->Accumulation Alternative_Pathways Alternative Metabolic Pathways Accumulation->Alternative_Pathways 3_Oxohexanoyl_CoA 3-Oxohexanoyl-CoA Accumulation->3_Oxohexanoyl_CoA 3_Oxohexanoate This compound (in urine/plasma) 3_Oxohexanoyl_CoA->3_Oxohexanoate Hydrolysis

Caption: Metabolic consequences of MCAD deficiency.

Conclusion

The comparative analysis of this compound levels highlights its potential as a valuable biomarker for diagnosing and monitoring metabolic disorders, particularly those affecting fatty acid oxidation. While further research is needed to establish definitive quantitative ranges in various diseased states, the methodologies for its accurate measurement are well-established. The continued investigation into the role of this compound and other metabolic intermediates will undoubtedly provide deeper insights into disease pathogenesis and aid in the development of novel therapeutic strategies.

References

A Comparative Guide to Assessing the Purity of Commercially Available 3-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental outcomes and product quality. 3-Oxohexanoate and its esters are valuable intermediates in the synthesis of various pharmaceuticals and specialty chemicals. Ensuring the purity of these commercially available compounds is paramount for reproducible and reliable results. This guide provides an objective comparison of analytical methods for assessing the purity of this compound, supported by detailed experimental protocols and representative data.

A key analytical challenge in the characterization of β-keto esters like this compound is their existence as a dynamic equilibrium of keto and enol tautomers. This phenomenon can influence analytical results, particularly in chromatography and spectroscopy, sometimes leading to broadened peaks or multiple signals for a single compound.[1] Understanding and managing this equilibrium is crucial for accurate purity assessment.

Comparative Analysis of Analytical Methodologies

The purity of this compound can be determined using several analytical techniques, each with distinct advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or high-throughput screening.

Analytical MethodPurity (%)Key AdvantagesKey Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) 95.0 - 99.5%High sensitivity and specificity for volatile and semi-volatile compounds; excellent for identifying and quantifying volatile impurities.[2]Not suitable for non-volatile or thermally labile impurities.
High-Performance Liquid Chromatography (HPLC-UV) 95.0 - 99.0%Broad applicability to a wide range of compounds, including non-volatile and thermally unstable ones; robust and widely available.Lower resolution compared to GC for volatile compounds; requires a chromophore for UV detection.[2] The carbonyl group in this compound allows for UV detection.
Quantitative Nuclear Magnetic Resonance (qNMR) >98.0%Highly accurate and precise; provides structural information and does not require a reference standard of the analyte for quantification.[2]Lower sensitivity compared to chromatographic methods; higher instrumentation cost.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instruments and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is well-suited for the routine purity assessment of this compound and the identification of volatile impurities.

Instrumentation:

  • A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).[2]

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating this compound from potential impurities.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in a suitable volatile solvent (e.g., ethyl acetate).

  • Perform a serial dilution to obtain a working concentration within the linear range of the instrument (e.g., 10-100 µg/mL).

GC-MS Conditions:

  • Injection: 1 µL of the prepared sample is injected in split mode (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.[2]

    • Ramp: Increase to 280°C at a rate of 10°C/min.[2]

    • Final hold: 280°C for 5 minutes.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-400.

Data Analysis:

  • The purity is determined by calculating the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram.

  • Impurities can be tentatively identified by comparing their mass spectra to a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is valuable for detecting non-volatile or thermally unstable impurities that may not be amenable to GC analysis.

Instrumentation:

  • A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210-220 nm, as the ester carbonyl group is the primary chromophore.[3]

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is calculated based on the area percentage of the main peak.

  • Quantification can be performed using an external standard calibration curve.

Potential Impurities

Impurities in commercially available this compound can originate from the synthetic route or degradation. Common synthesis methods, such as the condensation of esters, may result in byproducts. Potential impurities could include:

  • Unreacted starting materials: e.g., ethyl butyrate and ethyl acetate in the synthesis of ethyl this compound.

  • Byproducts of self-condensation: Higher molecular weight condensation products.

  • Solvents: Residual solvents from the synthesis and purification process.

  • Degradation products: β-keto acids can be prone to decarboxylation, especially under acidic or basic conditions at elevated temperatures.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the purity of commercially available this compound.

Purity_Assessment_Workflow cluster_sample Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting CommercialSample Commercial this compound StockSolution Prepare Stock Solution CommercialSample->StockSolution WorkingSolution Prepare Working Solution StockSolution->WorkingSolution GCMS GC-MS Analysis WorkingSolution->GCMS HPLC HPLC-UV Analysis WorkingSolution->HPLC NMR qNMR Analysis WorkingSolution->NMR DataAnalysis Data Analysis & Purity Calculation GCMS->DataAnalysis HPLC->DataAnalysis NMR->DataAnalysis Report Generate Purity Report DataAnalysis->Report

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as 3-oxohexanoate and its derivatives like ethyl this compound, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures. The toxicological properties of this substance have not been fully investigated.[1] Therefore, caution is advised.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: Use in a well-ventilated area.[1] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[1][2]

Handling and Storage:

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as acids, bases, oxidizing agents, and reducing agents.[1]

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key safety and disposal parameters for ethyl this compound, which can be used as a guideline for this compound.

ParameterValue/InstructionSource
Flash Point 78 °C[1]
Incompatible Substances Acids, bases, oxidizing agents, reducing agents[1]
Spill Absorbent Material Inert material (e.g., dry sand, earth)[1]
Fire Extinguishing Media Water spray, dry chemical, carbon dioxide, appropriate foam[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

1. Waste Segregation and Collection:

  • Collect waste this compound and contaminated materials in a designated, properly labeled chemical waste container.[1]

  • Keep halogenated and non-halogenated solvent wastes separate to reduce disposal costs.[3]

  • Do not mix this compound waste with other incompatible waste streams.

2. Spill and Leak Cleanup:

  • In the event of a small spill, immediately remove all sources of ignition.[1]

  • Use a spark-proof tool for cleanup.[1]

  • Absorb the spill with an inert material, such as dry sand or earth.[1]

  • Place the absorbent material into a chemical waste container.[1]

  • Ensure the area is well-ventilated during cleanup.[1]

  • For larger spills, they may need to be pumped into waste containers.[4]

3. Container Management:

  • Ensure the waste container is compatible with this compound.[3]

  • Keep the waste container tightly closed except when adding waste.[1][3]

  • Label the container clearly with its contents.[3]

4. Final Disposal:

  • Arrange for the collection of the chemical waste container by a licensed hazardous waste disposal company.[2][4]

  • Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[2]

  • While some simple carboxylic acids and ketones may be suitable for drain disposal after neutralization and dilution, this is generally limited to small quantities of low-toxicity, readily biodegradable substances.[5] Given the limited toxicological data on this compound, drain disposal is not recommended without specific institutional guidance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Waste Management start Waste Generated is_spill Is it a spill? start->is_spill small_spill Small Spill Cleanup is_spill->small_spill Yes routine_waste Routine Waste Collection is_spill->routine_waste No absorb Absorb with inert material small_spill->absorb large_spill Large Spill Containment contact_ehs Contact Environmental Health & Safety large_spill->contact_ehs collect_waste Collect in labeled waste container absorb->collect_waste dispose Arrange for hazardous waste pickup collect_waste->dispose contact_ehs->dispose end Disposal Complete dispose->end routine_waste->collect_waste

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and compliance with environmental regulations. Always consult your institution's specific safety guidelines and waste disposal protocols.

References

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